Glyphosate-isopropylammonium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(phosphonomethylamino)acetic acid;propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.C3H9N/c5-3(6)1-4-2-10(7,8)9;1-3(2)4/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKANFGSDXODPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034649 | |
| Record name | Glyphosate isopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [HSDB], Odorless crystalline solid or powder, very soluble in water. | |
| Record name | Glyphosate isopropylamine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/915 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 1.05X10+6 mg/L at 25 °C | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 2.1X10-3 mPa at 25 °C /1.58X10-8 mm Hg/ at 25 °C, 1.58x10-8 mmHg | |
| Record name | Glyphosate isopropylamine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/915 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
White powder | |
CAS No. |
38641-94-0 | |
| Record name | Roundup | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38641-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyphosate-isopropylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyphosate isopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phosphonomethyl)glycine, compound with 2-propylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(phosphonomethyl)glycin isopropylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYPHOSATE-ISOPROPYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJX3508RLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/915 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Occurs in two steps 143-164 °C and 189-223 °C, Occurs in two steps: 289.4-327.2 °F, 372.2-433.4 °F | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/915 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
Environmental Fate and Transport of Glyphosate-Isopropylammonium Salt: A Technical Guide
Abstract
Glyphosate (B1671968), an organophosphate herbicide, is globally recognized for its broad-spectrum efficacy against weeds.[1] It is most commonly formulated as a salt, with glyphosate-isopropylammonium (IPA) being a prevalent form that enhances solubility and plant uptake.[2][3] The environmental fate and transport of this chemical are governed by a complex interplay of its physicochemical properties and environmental factors. Primarily, glyphosate's strong adsorption to soil particles limits its mobility.[4][5] However, its high water solubility and specific environmental conditions can lead to transport into aquatic systems.[6] Degradation is predominantly a microbial process, yielding aminomethylphosphonic acid (AMPA) as the principal metabolite, which exhibits its own distinct environmental behavior.[1][4] This guide provides a detailed technical overview of the key processes influencing the persistence and movement of glyphosate-IPA salt in the environment, supported by quantitative data, experimental methodologies, and process visualizations.
Physicochemical Properties
The behavior of this compound salt in the environment is fundamentally linked to its physical and chemical properties, which differ slightly from its parent acid form. Glyphosate is an amphoteric zwitterion with multiple dissociation constants (pKa values), allowing it to exist in different ionic states depending on the pH of the surrounding medium.[7][8] The isopropylamine (B41738) salt form is an odorless, crystalline solid that is highly soluble in water.[9]
Table 1: Physicochemical Properties of Glyphosate and its Isopropylammonium Salt
| Property | Glyphosate (Acid) | This compound Salt | Source(s) |
|---|---|---|---|
| Molecular Weight | 169.1 g/mol | 228.2 g/mol | [10] |
| Physical State | Solid, crystals | Powder | [10] |
| Vapor Pressure (25°C) | 9.8 x 10⁻⁸ mmHg | 1.58 x 10⁻⁸ mmHg | [10] |
| Water Solubility (25°C) | 12,000 mg/L | 1,050,000 mg/L (at pH 4.3) | [10] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | < -3.4 | -5.4 | [10] |
| Log K_oc_ (Organic Carbon Partition Coefficient) | 3.4 - 3.7 | -2.8 - 3.1 | [10] |
| Dissociation Constants (pKa) | <2, 2.6, 5.6, 10.6 | 2.18, 5.77 | [5][10] |
| Henry's Law Constant (25°C) | 2.1 x 10⁻¹² atm-m³/mol | 3.3 x 10⁻¹⁵ atm-m³/mol |[10] |
Environmental Fate
The fate of glyphosate in the environment is determined by two primary processes: degradation and sorption. These processes dictate the herbicide's persistence and bioavailability.
Degradation
The primary pathway for glyphosate dissipation in the environment is microbial degradation.[4][11] Chemical and photochemical decomposition are generally considered negligible.[12] The rate of degradation is highly variable, influenced by soil type, temperature, moisture, and microbial activity.[13][14][15]
There are two main microbial degradation pathways:
-
AMPA Pathway : This is the most common route, where the C-N bond is cleaved by the enzyme glyphosate oxidoreductase, producing aminomethylphosphonic acid (AMPA) and glyoxylate.[1][4] AMPA is often more persistent than glyphosate itself.[16][17]
-
Sarcosine (B1681465) Pathway : An alternative pathway involves the cleavage of the C-P bond by C-P lyase enzymes, which yields sarcosine and inorganic phosphate (B84403).[1] Sarcosine is further degraded to glycine (B1666218) and formaldehyde.[1]
Table 2: Degradation Half-Life (DT₅₀) of Glyphosate
| Medium | Half-Life (DT₅₀) Range | Typical Field Half-Life | Source(s) |
|---|---|---|---|
| Soil | 2 - 197 days | 47 days | [12] |
| Water | 3 - 133 days | >60 days | [18][19] |
| Sediment | Varies, can be greatly increased with chelating cations | Not specified |[12] |
Sorption in Soil and Sediment
Glyphosate exhibits strong adsorption to soil and sediment particles, which is a primary factor limiting its mobility and bioavailability.[4] This binding occurs primarily through the phosphonic acid moiety of the molecule.[5]
Key factors influencing glyphosate sorption include:
-
Soil Composition : Adsorption is strongest in soils with high clay content and those rich in amorphous iron (Fe) and aluminum (Al) oxides.[4][20][21][22] The mineral phase of soil is generally more important for adsorption than organic matter.[4][23]
-
pH : Soil pH affects both the surface charge of soil particles and the ionic state of the glyphosate molecule, thereby influencing sorption.[24][25]
-
Phosphate Levels : Glyphosate and phosphate compete for the same adsorption sites on soil minerals.[5][20] High levels of phosphate can decrease glyphosate sorption, potentially increasing its mobility.[22][24]
Environmental Transport
Despite its strong tendency to adsorb to soil, glyphosate and its metabolite AMPA can be transported from application sites to surface and groundwater under certain conditions.[4][27]
Leaching
Leaching is the vertical movement of glyphosate through the soil profile into groundwater. Due to strong sorption, glyphosate generally has a low potential to leach.[12] However, leaching can occur, particularly in:
-
Soils with low adsorption capacity (e.g., coarse, sandy soils poor in oxides).[28]
-
Situations involving heavy rainfall events shortly after application, which can facilitate transport before the herbicide has fully adsorbed to soil particles.[27][28]
-
Soils with preferential flow paths, such as macropores from roots or soil fauna, which allow rapid water movement bypassing the soil matrix where adsorption would occur.[27][28]
Runoff
Surface runoff is a more significant transport pathway for glyphosate.[4][29] Because glyphosate is strongly bound to soil particles, it is often transported with eroded soil during runoff events.[16][30] Dissolved-phase transport in runoff water can also occur, especially when intense rainfall happens soon after application.[31] The presence of glyphosate and AMPA is frequently detected in surface waters, suspended particulate matter, and sediments in agricultural basins.[17][30]
Experimental Protocols
Assessing the environmental fate of glyphosate requires standardized laboratory and field methods. Key experimental protocols include soil degradation studies, batch equilibrium for sorption, and analytical quantification.
Protocol: Batch Equilibrium Sorption Study (Based on OECD Guideline 106)
This laboratory method is used to determine the adsorption/desorption characteristics of a chemical in soil.
-
Soil Preparation : Select and characterize representative soils (e.g., for pH, organic carbon, texture, iron/aluminum oxides). Air-dry and sieve the soil (<2 mm).
-
Solution Preparation : Prepare a stock solution of radiolabeled (e.g., ¹⁴C) or non-labeled glyphosate-IPA in a 0.01 M CaCl₂ solution, which mimics the soil ionic environment. Create a series of dilutions to establish different concentrations.
-
Equilibration : Add a known mass of soil to centrifuge tubes. Add a specific volume of a glyphosate solution of known concentration. Agitate the soil-solution slurries on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24-48 hours), which should be established in preliminary kinetic experiments.[25][32]
-
Phase Separation : Centrifuge the tubes at high speed to separate the solid phase (soil) from the aqueous phase (supernatant).
-
Analysis : Carefully remove the supernatant and analyze the concentration of glyphosate remaining in the solution using an appropriate analytical method (e.g., Liquid Scintillation Counting for ¹⁴C-glyphosate or HPLC-MS/MS).
-
Calculation : The amount of glyphosate adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption isotherms (e.g., Freundlich, Langmuir) are then plotted to calculate sorption coefficients (K_f_, K_d_).
Protocol: Analytical Quantification in Water Samples via HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a common, highly sensitive method for quantifying glyphosate and AMPA in environmental samples.[33][34]
Due to glyphosate's polar nature and low molecular weight, a derivatization step is often required.[34][35] A common agent is 9-fluorenylmethyl-chloroformate (FMOC-Cl), which attaches a larger, non-polar group to the glyphosate molecule, improving its retention on chromatographic columns and enhancing detection sensitivity.[35]
Conclusion
The environmental profile of this compound salt is characterized by strong soil sorption and primary dissipation through microbial degradation. While its strong binding capacity generally limits vertical transport, mobility via surface runoff, particularly when bound to soil particles, is a key pathway for entry into aquatic ecosystems.[4][31] The primary metabolite, AMPA, can be more persistent than the parent compound, representing an important consideration in environmental risk assessments.[16] Understanding the interplay of soil properties, climate conditions, and agricultural practices is crucial for accurately predicting the environmental fate and transport of this widely used herbicide.
References
- 1. mdpi.com [mdpi.com]
- 2. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 3. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 4. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adsorption, Mobility, and Microbial Degradation of Glyphosate in the Soil | Weed Science | Cambridge Core [cambridge.org]
- 6. Glyphosate Contamination in Agricultural Runoff: Environmental Concerns and Solutions - Olympian Water Testing, LLC [olympianwatertesting.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GLYPHOSATE ISOPROPYLAMINE SALT | Occupational Safety and Health Administration [osha.gov]
- 10. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 13. Glyphosate: environmental fate and impact | Weed Science | Cambridge Core [cambridge.org]
- 14. pomais.com [pomais.com]
- 15. scialert.net [scialert.net]
- 16. AminoMethylPhosphonic acid (AMPA) in natural waters: Its sources, behavior and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. www3.uwsp.edu [www3.uwsp.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Glyphosate adsorption on soils of different characteristics. Influence of copper addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bioone.org [bioone.org]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Adsorption and mobility of glyphosate in different soils under no-till and conventional tillage [ri.conicet.gov.ar]
- 27. Mobility and leaching of glyphosate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]
- 30. Environmental fate of glyphosate and aminomethylphosphonic acid in surface waters and soil of agricultural basins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Glyphosate transport from hydrologically sensitive agricultural fields - American Chemical Society [acs.digitellinc.com]
- 32. youtube.com [youtube.com]
- 33. hh-ra.org [hh-ra.org]
- 34. imt.ro [imt.ro]
- 35. researchgate.net [researchgate.net]
Microbial Degradation Pathways of Glyphosate-Isopropylammonium in Soil: An In-depth Technical Guide
Introduction
Glyphosate (B1671968), chemically N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide used extensively in agriculture and non-agricultural settings worldwide.[1][2] It is most commonly formulated as a salt to improve its solubility and uptake by plants, with the isopropylamine (B41738) salt being one of the most prevalent forms.[3][4] Upon application, glyphosate-isopropylammonium readily dissociates in the soil, and the fate of the glyphosate anion is primarily dictated by microbial degradation.[2][5] This process is the most significant mechanism for its breakdown in the environment.[6] Understanding the intricate microbial pathways, the microorganisms involved, and the kinetics of this degradation is critical for assessing its environmental persistence, ecotoxicology, and potential for bioremediation. This guide provides a detailed overview of the core microbial degradation pathways of glyphosate in soil, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Microbial Degradation Pathways
The microbial breakdown of glyphosate in soil predominantly follows two well-characterized enzymatic pathways: the Glyphosate Oxidase (GOX) pathway, which results in the formation of aminomethylphosphonic acid (AMPA), and the Carbon-Phosphorus (C-P) Lyase pathway, which produces sarcosine (B1681465).[1][7][8]
The Glyphosate Oxidase (AMPA) Pathway
This is the most commonly observed degradation route in soil microorganisms.[7] It involves the oxidative cleavage of the C-N (carboxymethylene-nitrogen) bond of the glyphosate molecule.[1][6]
-
Reaction: The enzyme glyphosate oxidoreductase (GOX) catalyzes the conversion of glyphosate into aminomethylphosphonic acid (AMPA) and glyoxylate.[1][7]
-
Key Enzyme: Glyphosate Oxidoreductase (GOX) , an FAD-dependent enzyme, is central to this pathway.[8][9]
-
Metabolite Fate:
-
AMPA (Aminomethylphosphonic Acid): AMPA is a major and often persistent metabolite of glyphosate.[2][10] While some microorganisms can further degrade AMPA, its breakdown is generally slower than that of the parent glyphosate molecule, with a soil half-life ranging from 60 to 240 days.[10][11] The degradation of AMPA can proceed via a C-P lyase, converting it to inorganic phosphate (B84403) and methylamine.[12]
-
Glyoxylate: Glyoxylate is a simple organic acid that can be readily utilized by microorganisms and enters central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production.[13]
-
The C-P Lyase (Sarcosine) Pathway
This pathway provides an alternative route for glyphosate degradation, allowing microorganisms to utilize glyphosate as a phosphorus source, particularly under phosphate-limited conditions.[9][14]
-
Reaction: A multi-enzyme complex known as C-P lyase cleaves the chemically stable carbon-phosphorus bond in glyphosate, yielding sarcosine and inorganic phosphate (Pi).[2][7]
-
Key Enzyme: The C-P Lyase complex is responsible for this cleavage.[9]
-
Metabolite Fate:
-
Sarcosine: Sarcosine is further metabolized by the enzyme sarcosine oxidase into glycine (B1666218) and formaldehyde.[1][14]
-
Inorganic Phosphate (Pi): The released phosphate can be directly assimilated by the microorganisms for growth.[7]
-
Visualization of Degradation Pathways
The following diagram illustrates the two primary microbial degradation pathways of glyphosate.
Caption: The two primary microbial degradation pathways of glyphosate in soil.
Data Presentation
Quantitative data on glyphosate degradation is essential for understanding its environmental persistence. The rate of degradation is influenced by soil properties, microbial activity, and environmental conditions.[15][16]
Table 1: Half-Life of Glyphosate and AMPA in Soil
| Compound | Half-Life Range (Days) | Conditions/Notes |
| Glyphosate | 2 to 215 | The wide range reflects variability in soil type, temperature, moisture, and microbial biomass.[11][15] |
| AMPA | 60 to 240 | Generally more persistent than glyphosate, leading to its potential accumulation in soil with repeated applications.[11] |
Table 2: Microorganisms Involved in Glyphosate Degradation
| Microbial Genera | Predominant Pathway | Key Enzymes Mentioned | References |
| Pseudomonas | Both | Glyphosate oxidoreductase, C-P lyase | [1][7][13] |
| Bacillus | Both | Glyphosate oxidoreductase, C-P lyase | [7][13] |
| Ochrobactrum | Both | Glyphosate oxidoreductase, C-P lyase | [7][12] |
| Achromobacter | AMPA Pathway | Glyphosate oxidoreductase | [2][7] |
| Arthrobacter | Both | C-P lyase, enzymes for AMPA degradation | [1][2] |
| Lysinibacillus | Sarcosine Pathway | Sarcosine oxidase | [14][17] |
Table 3: Examples of Glyphosate Degradation Rates by Bacterial Isolates
| Bacterial Strain | Initial Glyphosate Conc. | Degradation Time | Degradation Efficiency | Reference |
| Pseudomonas putida GDP1 | 50 µg/mL | ~72 hours | ~100% | [18] |
| Pseudomonas aeruginosa GDP2 | 50 µg/mL | ~96 hours | ~100% | [18] |
| Acinetobacter faecalis GDA | 50 µg/mL | ~96 hours | ~100% | [18] |
| Streptomyces sp. GP1 | 250 ppm | 30 days | ~90% | [19] |
| Bacillus subtilis GP2 | 250 ppm | 30 days | ~88% | [19] |
Experimental Protocols
Investigating the microbial degradation of glyphosate involves a combination of soil microcosm studies, microbial isolation techniques, and analytical chemistry.
Soil Microcosm Study for Glyphosate Degradation Kinetics
This protocol outlines a typical laboratory experiment to determine the degradation rate and metabolite formation of glyphosate in a specific soil.
Objective: To measure the half-life of glyphosate and the formation and decline of its metabolite, AMPA, in soil under controlled conditions.
Materials:
-
Freshly collected agricultural soil, sieved (e.g., 2 mm mesh).
-
Analytical grade this compound.
-
¹⁴C-labeled glyphosate (for mineralization studies).
-
Sterile deionized water.
-
Biometer flasks or sealed incubation jars with CO₂ traps (e.g., NaOH solution).
-
Incubator.
-
Extraction solvents (e.g., 0.01 M CaCl₂, 0.1 N NaOH).[20]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Liquid Scintillation Counter (LSC).
Methodology:
-
Soil Preparation: Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass. Adjust soil moisture to a specific level (e.g., 60% of water holding capacity).
-
Spiking: Weigh equivalent amounts of soil (e.g., 25-50 g dry weight) into replicate biometer flasks. Prepare a stock solution of glyphosate and spike the soil to achieve a field-relevant concentration (e.g., 1-5 µg/g). For mineralization, a known amount of ¹⁴C-glyphosate is included.
-
Incubation: Seal the flasks and place them in a dark incubator at a constant temperature (e.g., 25°C). The CO₂ trap containing NaOH is included to capture evolved ¹⁴CO₂ from the mineralization of the labeled glyphosate.[20]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), destructively sample replicate flasks.
-
Mineralization Analysis: Sample the NaOH from the CO₂ trap at each time point and analyze for ¹⁴C content using LSC. This measures the complete degradation of the glyphosate backbone to CO₂.
-
Extraction: Extract glyphosate and AMPA from the soil samples. A common procedure involves a sequential extraction, first with a mild salt solution like 0.01 M CaCl₂ to assess the bioavailable fraction, followed by a stronger base like 0.1 N NaOH to recover more tightly bound residues.[20]
-
Quantification: Analyze the extracts using HPLC or LC-MS/MS to quantify the concentrations of glyphosate and AMPA.
-
Data Analysis: Plot the concentration of glyphosate over time and fit the data to a kinetic model (e.g., first-order decay) to calculate the degradation half-life (DT₅₀).
Caption: A typical experimental workflow for a soil microcosm degradation study.
Enrichment and Isolation of Glyphosate-Degrading Bacteria
This protocol describes how to isolate microorganisms from soil that can utilize glyphosate as a nutrient source.
Objective: To isolate pure cultures of bacteria capable of degrading glyphosate.
Materials:
-
Soil sample from a glyphosate-treated field.
-
Mineral Salts Medium (MSM) lacking a specific nutrient (carbon, nitrogen, or phosphorus).
-
Analytical grade glyphosate.
-
Sterile flasks, petri dishes, and dilution tubes.
-
Rotary shaker.
-
Incubator.
Methodology:
-
Enrichment Culture: Prepare a liquid MSM where glyphosate is the sole source of phosphorus (or carbon/nitrogen). For example, omit K₂HPO₄ and add glyphosate (e.g., 250 ppm).[19]
-
Inoculation: Add a small amount of soil (e.g., 1-5 g) to the MSM and incubate on a rotary shaker at 30-35°C for 5-7 days.[19][21]
-
Sub-culturing: Transfer a small aliquot of the culture to fresh MSM with glyphosate and incubate again. Repeat this step 2-3 times to enrich for glyphosate-degrading organisms.
-
Isolation: Perform serial dilutions of the final enrichment culture in sterile saline.
-
Plating: Spread the dilutions onto solid MSM agar (B569324) plates containing glyphosate as the sole P-source.
-
Incubation: Incubate the plates at 30°C until distinct colonies appear.
-
Purification: Select individual colonies and re-streak them onto fresh plates to obtain pure cultures.
-
Verification: Confirm the degradation ability of the pure isolates by growing them in liquid MSM with glyphosate and measuring the disappearance of glyphosate over time using HPLC.
Caption: Workflow for the enrichment and isolation of glyphosate-degrading bacteria.
Conclusion
The environmental fate of this compound in soil is overwhelmingly driven by microbial activity. Two primary, enzymatically-controlled pathways—the glyphosate oxidase pathway leading to AMPA and the C-P lyase pathway yielding sarcosine—govern its breakdown.[7] While glyphosate itself can be degraded relatively quickly under favorable conditions, its principal metabolite, AMPA, often exhibits greater persistence, representing a key factor in long-term environmental risk assessments.[10][11] The diversity of microorganisms capable of this degradation, including species of Pseudomonas, Bacillus, and Ochrobactrum, highlights the adaptability of soil microbial communities.[7] A thorough understanding of these degradation pathways, kinetics, and the microorganisms involved is fundamental for developing effective bioremediation strategies and ensuring the sustainable use of this globally important herbicide.
References
- 1. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hh-ra.org [hh-ra.org]
- 3. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 4. Roundup | C6H17N2O5P | CID 38078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. AMPA: The Hidden Glyphosate Breakdown Hazard [nomoreglyphosate.nz]
- 11. gmoevidence.com [gmoevidence.com]
- 12. mdpi.com [mdpi.com]
- 13. Glyphosate Pollution Treatment and Microbial Degradation Alternatives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pesticide Residues, Glyphosate Adsorption and Degradation Characteristics in Ethiopian Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular assessment of glyphosate-degradation pathway via sarcosine intermediate in Lysinibacillus sphaericus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciencepub.net [sciencepub.net]
- 19. alanplewis.com [alanplewis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. unn.edu.ng [unn.edu.ng]
The Synthesis and Properties of Glyphosate-Isopropylammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyphosate-isopropylammonium, the isopropylamine (B41738) salt of N-(phosphonomethyl)glycine, is a widely utilized broad-spectrum herbicide. Its efficacy lies in the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in the shikimate pathway for aromatic amino acid biosynthesis in plants and microorganisms. This technical guide provides an in-depth overview of the chemical synthesis of this compound, its physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis are presented, and key data are summarized in tabular format for clarity. Furthermore, visual representations of the synthetic workflow and the targeted signaling pathway are provided to facilitate a comprehensive understanding of this significant compound.
Chemical and Physical Properties
This compound is a white, odorless, crystalline solid. It is highly soluble in water, a property that is enhanced by the formation of the isopropylamine salt from the less soluble glyphosate (B1671968) acid.[1] This increased water solubility is crucial for its formulation and application as a herbicide. The key chemical and physical properties of this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | Isopropylammonium N-(phosphonomethyl)glycinate | [2] |
| CAS Number | 38641-94-0 | [3] |
| Molecular Formula | C6H17N2O5P | [2] |
| Molecular Weight | 228.18 g/mol | [4] |
| Appearance | White crystalline solid/powder | [5] |
| Melting Point | Occurs in two stages: 143-164 °C and 189-223 °C | [6] |
| Solubility in Water | Very soluble | [7] |
| pKa1 (monophosphate) | 2.18 (at 20 °C) | [6] |
| pKa2 (carboxylic acid) | 5.77 (at 20 °C) | [6] |
Chemical Synthesis
The synthesis of this compound is a two-step process. The first step involves the synthesis of the active ingredient, glyphosate acid (N-(phosphonomethyl)glycine). The second step is the neutralization of glyphosate acid with isopropylamine to form the desired salt.
Synthesis of Glyphosate Acid
Several methods exist for the synthesis of glyphosate. A common industrial method involves the reaction of phosphorous acid, formaldehyde (B43269), and glycine (B1666218).[5]
Experimental Protocol: Synthesis of Glyphosate Acid
Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer, thermometer, and pressure gauge, combine glycine, phosphorous acid, and a suitable polar solvent.
-
Addition of Formaldehyde: Prepare an acidic solution of formaldehyde. Slowly add this solution to the reactor containing the glycine and phosphorous acid mixture. The molar ratio of glycine to phosphorous acid to formaldehyde is typically in the range of 1:1-2:1.5-3.[8]
-
Reaction Conditions: Heat the reaction mixture to a temperature of 140-150 °C. The reaction is carried out under a pressure of 6-8 MPa.[8]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC until the consumption of the starting materials is complete.
-
Work-up and Isolation: After the reaction is complete, cool the reactor and reduce the pressure. The reaction solution is then subjected to a post-treatment process which may involve reducing the pressure to remove acid and precipitate the product. The pH is adjusted to 1-1.5 to maximize precipitation. The resulting solid is filtered, washed, and dried to yield glyphosate.[8]
Synthesis of this compound Salt
The formation of this compound salt is an acid-base neutralization reaction.
Experimental Protocol: Synthesis of this compound Salt
Caution: Isopropylamine is a volatile and flammable liquid. This reaction should be performed in a well-ventilated fume hood.
-
Dissolution of Glyphosate: Suspend glyphosate acid in water.
-
Addition of Isopropylamine: Slowly add isopropylamine to the glyphosate suspension with constant stirring. The molar ratio of glyphosate to isopropylamine is typically 1:1 to 1:1.2.[9]
-
Reaction Conditions: The reaction is exothermic. Control the temperature of the reaction mixture, typically maintaining it between 10-20 °C.[9]
-
Completion and Isolation: Continue stirring until all the glyphosate has dissolved, indicating the formation of the soluble isopropylammonium salt. For the preparation of a solid product, a salting-out method can be employed by adding a water-soluble salt to the reaction mixture to induce precipitation of the this compound salt. The resulting crystalline solid is then filtered, washed with a minimal amount of cold water, and dried under vacuum.
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Inhibition of EPSP Synthase
Glyphosate's herbicidal activity stems from its ability to specifically inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[2][6] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. As this pathway is absent in animals, glyphosate exhibits low direct toxicity to them.[2]
Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP). It binds to the EPSP synthase-shikimate-3-phosphate (S3P) complex, forming a stable ternary complex. This binding prevents the binding of PEP, thereby blocking the catalytic reaction and halting the production of aromatic amino acids. The depletion of these essential amino acids ultimately leads to the death of the plant.
Caption: Inhibition of EPSP synthase by glyphosate in the shikimate pathway.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, properties, and mechanism of action of this compound. The detailed experimental protocols and summary tables offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The visual diagrams of the synthetic workflow and the targeted signaling pathway further enhance the understanding of this important herbicidal compound. A thorough grasp of these fundamental aspects is crucial for the continued study and application of glyphosate-based technologies.
References
- 1. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 2. EPSP synthase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Production process for continuously producing glyphosate isopropylamine salt - Eureka | Patsnap [eureka.patsnap.com]
- 5. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CN103012475A - Preparation method of glyphosate - Google Patents [patents.google.com]
- 8. CN113475524A - Preparation method of glyphosate isopropylamine salt aqueous solution - Google Patents [patents.google.com]
- 9. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
Acute and Chronic Toxicity of Glyphosate-Isopropylammonium to Aquatic Organisms
This technical guide provides a comprehensive overview of the ecotoxicological effects of glyphosate-isopropylammonium on aquatic life. It is intended for researchers, scientists, and drug development professionals, offering detailed information on toxicity, experimental methodologies, and mechanisms of action.
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, and its isopropylamine (B41738) salt, can enter aquatic ecosystems through various pathways, including agricultural runoff and direct application for aquatic weed control.[1] The toxicity of glyphosate-based formulations is often higher than that of the active ingredient alone, largely attributed to the presence of surfactants such as polyoxyethylene amine (POEA).[2][3]
Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound and its formulations to a range of aquatic organisms.
Table 1: Acute Toxicity of this compound and Formulations to Aquatic Invertebrates
| Species | Formulation | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Daphnia magna | Glyphosate IPA | EC50 | 1.4 - 7.2 | 48 h | [4] |
| Daphnia magna | Roundup® | EC50 | 3.7 - 10.6 | 48 h | [4] |
| Daphnia magna | Glyphosate IPA | LC50 | 780 | 48 h | [5] |
| Chironomus plumosus | Glyphosate IPA | LC50 | 55 | 48 h | [5] |
| Pontastacus leptodactylus | Glyphosate IPA | LC50 | 59.715 | 96 h | [6] |
Table 2: Acute Toxicity of this compound and Formulations to Fish
| Species | Formulation | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Danio rerio (Zebrafish) embryos | Glyphosate | LD50 | 66.04 | 48 h | [4][7] |
| Pimephales promelas (Fathead minnow) | Glyphosate IPA | LC50 | 84.9 | 96 h | [5] |
| Lepomis macrochirus (Bluegill sunfish) | Glyphosate IPA | LC50 | > 24 | 96 h | [5] |
| Oncorhynchus mykiss (Rainbow trout) | Glyphosate IPA | LC50 | > 1000 | 96 h | [8] |
Table 3: Toxicity of this compound and Formulations to Algae and Aquatic Plants
| Species | Formulation | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Selenastrum capricornutum | Glyphosate IPA | EC50 | 12.5 | 96 h | [5] |
| Skeletonema costatum | Glyphosate IPA | EC50 | 0.85 | 96 h | [5] |
| Myriophyllum aquaticum | Roundup® | IC50 | 0.22 | - | [1] |
| Lemna minor | Roundup® | EC50 | 46.9 | - | [1] |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key experiments used to evaluate the ecotoxicological effects of this compound.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[1][2][9][10][11]
-
Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[9]
-
Methodology:
-
Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a batch culture system.[2][9]
-
At least five concentrations with three replicates per concentration are recommended.[2][9]
-
Cultures are maintained in a nutrient-rich medium under continuous illumination and a controlled temperature (21-24°C).
-
Growth inhibition is determined by measuring the algal biomass (e.g., cell counts, fluorescence) over time compared to a control group.[10]
-
-
Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate, from which ECx values (e.g., EC50) are calculated.[2]
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
This test determines the acute toxicity of a substance to daphnids, which are key zooplankton species.[12][13]
-
Test Organism: Daphnia magna neonates (<24 hours old).[14]
-
Exposure Period: 48 hours.[12]
-
Methodology:
-
Young daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.[14]
-
At least five concentrations with a specified number of daphnids per replicate (e.g., 10) are used.[8]
-
The test is conducted in a controlled environment with a defined light-dark cycle and temperature (e.g., 20°C).
-
Immobilisation (the inability to swim) is observed at 24 and 48 hours.[8][12]
-
-
Endpoint: The primary endpoint is the concentration that causes immobilisation in 50% of the daphnids (EC50).[12]
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test evaluates the acute lethal toxicity of a substance to fish.[15]
-
Test Organisms: Common species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).[15]
-
Exposure Period: 96 hours.[15]
-
Methodology:
-
Endpoint: The primary endpoint is the concentration that is lethal to 50% of the fish (LC50).[15]
Zebrafish Embryo Acute Toxicity Test (ZET) (Based on OECD Guideline 236)
The ZET is an alternative method for determining acute fish toxicity that uses zebrafish embryos.[16][17]
-
Test Organism: Zebrafish (Danio rerio) embryos.[16]
-
Exposure Period: 96 hours post-fertilization.[16]
-
Methodology:
-
Newly fertilized zebrafish eggs are exposed to a range of test substance concentrations in multi-well plates.[17]
-
The test is conducted at a controlled temperature (e.g., 26-28.5°C).
-
Several apical endpoints are observed daily as indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[17]
-
-
Endpoint: The concentration that causes lethality in 50% of the embryos (LC50) is determined.[16]
Signaling Pathways and Mechanisms of Toxicity
Glyphosate and its formulations can induce a range of sublethal effects by interfering with critical biological signaling pathways.
Oxidative Stress
Exposure to glyphosate has been shown to induce oxidative stress in various aquatic organisms.[18][19][20] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.[20]
-
Mechanism: Glyphosate can lead to an increase in the production of ROS, causing damage to lipids (lipid peroxidation), proteins, and DNA.[20] In response, organisms may upregulate antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) to counteract the oxidative damage.[18][20]
Neurotoxicity and Acetylcholinesterase Inhibition
Glyphosate-based herbicides have been shown to be neurotoxic to fish.[21][22] One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[21][23][24]
-
Mechanism: AChE breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause paralysis and death.[21][23] Although some studies suggest glyphosate is a weak inhibitor of AChE, its formulations can cause significant inhibition.[25][26]
Disruption of Calcium and Nitric Oxide Signaling
Studies on zebrafish embryos have revealed that glyphosate can disrupt calcium (Ca2+) and nitric oxide (NO) signaling, leading to cardiotoxicity.[4][7][27]
-
Mechanism: Glyphosate exposure has been linked to the downregulation of genes encoding for the L-type calcium channel (Cacana1C) and the ryanodine (B192298) receptor (ryr2a), which are crucial for calcium homeostasis in cardiac cells.[4][7][27] This disruption of Ca2+ signaling, along with a reduction in NO generation, can lead to a decreased heart rate and other cardiac abnormalities.[4][7][27]
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. eurofins.com.au [eurofins.com.au]
- 3. standardmethods.org [standardmethods.org]
- 4. Glyphosate induces toxicity and modulates calcium and NO signaling in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smithers.com [smithers.com]
- 6. standardmethods.org [standardmethods.org]
- 7. Glyphosate induces toxicity and modulates calcium and NO signaling in zebrafish embryos. | Sigma-Aldrich [merckmillipore.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. safenano.re.kr [safenano.re.kr]
- 13. ecetoc.org [ecetoc.org]
- 14. epa.gov [epa.gov]
- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 16. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. Effects of glyphosate on neurotoxicity, oxidative stress and immune suppression in red swamp crayfish, Procambarus Clarkii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubtexto.com [pubtexto.com]
- 21. Effects of the herbicide glyphosate on fish from embryos to adults: a review addressing behavior patterns and mechanisms behind them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of Glyphosate on Zebrafish (Danio rerio) Developmental Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Environmental exposure to glyphosate does not inhibit human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Environmental exposure to glyphosate does not inhibit human acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Enduring Presence of Glyphosate-Isopropylammonium in Soil: A Technical Guide to its Persistence and Half-Life
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, is most commonly formulated as the isopropylammonium salt to enhance its efficacy. Its extensive use in agriculture and land management has led to significant interest in its environmental fate, particularly its persistence in soil. This technical guide provides an in-depth analysis of the persistence and half-life of glyphosate-isopropylammonium in various soil types, detailing the key factors that govern its degradation and the methodologies used to study these processes.
The persistence of glyphosate in soil is a complex issue, with a half-life that can range from a few days to several months.[1][2] This variability is primarily dictated by the intricate interplay of soil physicochemical properties and microbial activity. Understanding these factors is crucial for assessing the potential environmental impact of glyphosate and for developing strategies for sustainable agricultural practices.
Data on this compound Half-Life in Different Soil Types
The half-life of glyphosate in soil is not a single, fixed value but rather a range influenced by a multitude of environmental factors. The following table summarizes quantitative data from various studies, illustrating the half-life of glyphosate in different soil types along with their key physicochemical properties.
| Soil Type | Half-Life (DT50 in days) | Organic Matter (%) | Clay Content (%) | pH | Sand (%) | Silt (%) | Reference |
| Silt Loam | ≤14.2 (total extractable residues) | 1.8 - 2.6 | 18 | 6.5 - 7.1 | 26.2 | 55.8 | [3] |
| Sandy Loam | ~26 | 1.2 - 1.8 | - | 6.8 - 7.2 | - | - | [4] |
| Clay Loam | Slower degradation | High | High | - | - | - | [5] |
| Sandy Soils | Faster degradation | Low | Low | - | - | - | [5] |
| Silt Clay Loam | 14.5 | - | - | - | - | - | [6] |
Note: The half-life of glyphosate can be influenced by a combination of these factors, and the data presented here are from specific studies under particular conditions.
Factors Influencing Glyphosate Persistence in Soil
The persistence of this compound in the soil is a dynamic process governed by several interconnected factors. The interplay of these elements determines the rate of degradation and, consequently, the environmental persistence of the herbicide.
Microbial Degradation: The Primary Pathway
The principal mechanism for glyphosate degradation in soil is microbial metabolism.[7] A diverse range of soil microorganisms, including bacteria and fungi, can utilize glyphosate as a source of phosphorus, carbon, or nitrogen.[7] The degradation occurs primarily through two pathways:
-
Cleavage of the C-N bond: This pathway is mediated by the enzyme glyphosate oxidoreductase, leading to the formation of aminomethylphosphonic acid (AMPA) and glyoxylate.[8] AMPA is the major metabolite of glyphosate and is generally more persistent in the soil.
-
Cleavage of the C-P bond: This is carried out by the enzyme C-P lyase, which breaks the carbon-phosphorus bond to produce sarcosine (B1681465) and inorganic phosphate (B84403).[8]
The rate of microbial degradation is highly dependent on the abundance and activity of the microbial population in the soil.[2]
Soil Physicochemical Properties
The physical and chemical characteristics of the soil play a pivotal role in glyphosate's persistence, primarily by influencing its bioavailability to microorganisms.
-
Soil Texture (Clay Content): Glyphosate binds strongly to soil particles, particularly clay minerals.[9] This adsorption is facilitated by the phosphonate (B1237965) group of the glyphosate molecule, which can form complexes with metal ions (e.g., iron and aluminum) present in clay.[9] Higher clay content generally leads to stronger adsorption, which can reduce the amount of glyphosate available in the soil solution for microbial degradation, thereby increasing its persistence.[5]
-
Organic Matter: The role of soil organic matter in glyphosate adsorption is complex. While some studies suggest that organic matter can contribute to glyphosate binding, others indicate that its influence is less significant than that of clay minerals and metal oxides.[3] High organic matter content can, however, support a more active microbial community, potentially leading to faster degradation rates.[2]
-
pH: Soil pH affects both the chemical form of glyphosate and the activity of soil microorganisms. Glyphosate is an amphoteric molecule with multiple pKa values, meaning its charge varies with pH. This influences its adsorption to soil particles. Microbial activity also has an optimal pH range, and deviations from this can slow down the degradation process.
Environmental Conditions
-
Temperature and Moisture: Microbial activity is highly sensitive to temperature and moisture levels. Warmer temperatures and optimal soil moisture conditions generally accelerate the rate of glyphosate degradation by enhancing microbial metabolism.[7] Conversely, cold and dry conditions can significantly slow down degradation, leading to longer persistence.
The following diagram illustrates the key factors influencing the persistence of this compound in soil.
Caption: Factors influencing glyphosate persistence in soil.
Experimental Protocols for Studying Glyphosate Persistence
The determination of glyphosate's persistence and half-life in soil involves a series of well-defined experimental procedures. These protocols are designed to simulate environmental conditions and accurately measure the dissipation of the herbicide over time.
Soil Sample Collection and Preparation
-
Field Sampling: Soil samples are collected from the desired depth, typically the top 15-20 cm of the soil profile, using a soil auger or core sampler. Multiple subsamples are taken from the study area and combined to form a composite sample to ensure representativeness.
-
Sample Preparation: In the laboratory, the soil is air-dried and sieved (e.g., through a 2-mm mesh) to remove stones and large organic debris. The sieved soil is then thoroughly mixed to ensure homogeneity.
Soil Incubation Study
-
Spiking: A known amount of this compound, often radiolabeled with ¹⁴C for easier detection, is applied to the soil samples. The application rate is typically chosen to be representative of agricultural use.
-
Incubation Conditions: The treated soil samples are placed in incubation chambers under controlled conditions of temperature and moisture. These conditions are often set to mimic typical environmental scenarios (e.g., 20-25°C and 40-60% of water holding capacity). The incubation is carried out in the dark to prevent photodegradation.
-
Sampling over Time: Subsamples of the incubated soil are collected at regular intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days) to monitor the dissipation of glyphosate.
Extraction of Glyphosate and its Metabolites
-
Extraction Solvents: Glyphosate and its primary metabolite, AMPA, are extracted from the soil samples using various solvents. Common extraction solutions include aqueous solutions of ammonium (B1175870) hydroxide, potassium hydroxide, or phosphate buffers.
-
Extraction Procedure: A known weight of the soil sample is mixed with the extraction solvent and shaken for a specific period. The mixture is then centrifuged, and the supernatant containing the extracted glyphosate and AMPA is collected. This process may be repeated to ensure efficient extraction.
Analytical Methods for Quantification
Due to its high polarity and low volatility, the analysis of glyphosate requires specific analytical techniques, often involving a derivatization step to make the molecule more amenable to chromatographic separation.
-
Derivatization: The extracted glyphosate and AMPA are chemically modified to increase their volatility and detectability. A common derivatization agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Chromatographic Analysis:
-
Gas Chromatography (GC): Coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), GC is a powerful technique for separating and quantifying the derivatized glyphosate and AMPA.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for the direct analysis of glyphosate and AMPA, often without the need for derivatization. Ultra-performance liquid chromatography (UPLC) offers even faster analysis times and higher resolution.
-
Data Analysis and Half-Life Calculation
The concentration of glyphosate in the soil samples at each time point is plotted against time. The dissipation kinetics are often described by a first-order decay model, from which the half-life (DT₅₀) is calculated using the formula:
DT₅₀ = 0.693 / k
where 'k' is the first-order dissipation rate constant.
The following diagram outlines a typical experimental workflow for a glyphosate soil persistence study.
Caption: Experimental workflow for glyphosate persistence study.
Conclusion
The persistence and half-life of this compound in soil are highly variable and depend on a complex interplay of microbial activity, soil physicochemical properties, and environmental conditions. While microbial degradation is the primary route of dissipation, factors such as clay content, organic matter, and pH significantly influence the bioavailability of glyphosate to microorganisms. A thorough understanding of these factors, gained through robust experimental methodologies, is essential for accurately assessing the environmental risks associated with glyphosate use and for developing sustainable agricultural and land management strategies. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working to further elucidate the environmental fate of this widely used herbicide.
References
- 1. How Long Glyphosate Lasts in Soil (And Why It Builds Up) [nomoreglyphosate.nz]
- 2. biotiquest.com [biotiquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Bioaccumulation Potential of Glyphosate-Isopropylammonium in Organisms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the bioaccumulation potential of glyphosate (B1671968), primarily in its common salt form, glyphosate-isopropylammonium. It synthesizes data from scientific literature and regulatory documents to offer a comprehensive overview for researchers. The guide covers the physicochemical properties influencing bioaccumulation, quantitative data from various organisms, metabolic pathways, and detailed experimental protocols for assessment.
Introduction to Bioaccumulation and Glyphosate
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance that is higher in the organism than in the surrounding medium. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification). The potential for a substance to bioaccumulate is a critical component of environmental risk assessment. Key metrics include:
-
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state, assuming uptake is from the water only.[1][2]
-
Bioaccumulation Factor (BAF): A ratio similar to the BCF but includes uptake from all sources of exposure, including diet (food) and direct contact with the environment.[2][3]
Glyphosate [N-(phosphonomethyl) glycine] is a broad-spectrum, non-selective systemic herbicide.[4][5] It is an organic acid often formulated as a salt to improve its solubility and efficacy; the most common of these is the isopropylamine (B41738) salt (this compound).[6][7] Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms.[4][5][8] This pathway is absent in animals, forming the basis of its selective herbicidal activity.[5]
Physicochemical Properties and Predicted Bioaccumulation Potential
The tendency of a chemical to bioaccumulate is strongly influenced by its physicochemical properties. For glyphosate, its high water solubility and low octanol-water partition coefficient (Log Kow) are the most critical factors.[9]
Table 1: Physicochemical Properties of Glyphosate and its Isopropylamine Salt
| Property | Glyphosate | This compound Salt | Reference(s) |
|---|---|---|---|
| Molecular Weight | 169.1 g/mol | 228.2 g/mol | [10] |
| Physical State | Crystalline solid | Powder | [10] |
| Water Solubility (25°C) | 12,000 mg/L | 1,050,000 mg/L (at pH 4.3) | [10] |
| Log Kow (Octanol-Water Partition Coefficient) | < -3.4 | -5.4 | [10] |
| Vapor Pressure (25°C) | 9.8 x 10-8 mmHg | 1.58 x 10-8 mmHg | [10] |
| Henry's Law Constant (25°C) | 2.1 x 10-12 atm-m³/mol | 3.3 x 10-15 atm-m³/mol |[10] |
A low Log Kow value (typically < 3) indicates that a substance is hydrophilic (water-soluble) rather than lipophilic (fat-soluble). Lipophilic substances are more likely to partition into the fatty tissues of organisms, leading to higher bioaccumulation. Glyphosate's very low Log Kow and high water solubility strongly suggest a low potential for it to accumulate in organism tissues.[9]
Figure 1: Relationship between glyphosate's properties and its low bioaccumulation potential.
Quantitative Bioaccumulation Data in Organisms
Despite the prediction of low bioaccumulation based on physicochemical properties, various studies have experimentally determined the BCF and tissue concentrations of glyphosate in different organisms. The data consistently show very low BCF values, reinforcing the initial assessment.
Table 2: Bioconcentration Factors (BCF) for Glyphosate in Aquatic Organisms
| Organism | Species | Tissue | Exposure Details | BCF Value | Reference(s) |
|---|---|---|---|---|---|
| Fish | Bluegill Sunfish (Lepomis macrochirus) | Whole-body | 28-day exposure | 0.52 | [9][11] |
| Brown Trout (Salmo trutta) | Fillet / Muscle | 21-day exposure | Decreased with higher concentrations | [12][13] | |
| Zebrafish (Danio rerio) | Gills | 96-hour exposure | ~1.5 - 2.5 | [14] | |
| Zebrafish (Danio rerio) | Muscle | 96-hour exposure | ~0.5 - 1.0 | [14] | |
| Zebrafish (Danio rerio) | Liver | 96-hour exposure | ~1.0 - 2.0 | [14] | |
| Invertebrates | Blackworm (Lumbriculus variegatus) | Whole-body | 4-day exposure | 1.2 - 5.9 | [9] |
| Biofilms | Wetland Biofilms | Biofilm tissue | Field & Lab exposure | Average: 199 - 835 |[15] |
Note: BCF values are unitless or expressed as L/kg. A BCF value below 1,000 is generally considered not bioaccumulative, with values below 100 indicating very low potential.[1]
The results show that while detectable, the concentration of glyphosate in organisms is significantly lower than regulatory thresholds for bioaccumulative substances.[1] Studies on wetland biofilms have shown higher BCFs, suggesting that glyphosate adsorbs to or is taken up by the microbial and algal matrix, which could be a potential entry point into the food web.[15]
Metabolism of this compound
When glyphosate is taken up by animals, it is generally not metabolized to a significant extent. The majority of ingested glyphosate is rapidly excreted unchanged in urine and feces.[5][16]
The primary degradation pathway, which occurs mainly through microbial action in the environment (soil and water) or within the gut of some animals, involves the cleavage of the C-N bond.[5][8][17] This process yields aminomethylphosphonic acid (AMPA) and glyoxylate. AMPA is the principal and most commonly detected metabolite of glyphosate.[8][17] A less common pathway involves the degradation of glyphosate to sarcosine (B1681465) and phosphate.[8][17]
In genetically modified glyphosate-tolerant crops containing the gat trait, glyphosate is metabolized differently, primarily through N-acetylation to form N-acetylglyphosate.[18]
Figure 2: Metabolic fate and primary degradation pathways of glyphosate.
Experimental Protocols for Bioaccumulation Assessment
The standardized method for assessing the bioaccumulation of substances in fish is the OECD Test Guideline 305.[19][20] This protocol details procedures for both aqueous and dietary exposure routes.
This guideline provides a framework to determine the BCF or BMF of a substance. The test consists of two primary phases: the uptake phase and the depuration (or elimination) phase.[19]
Key Methodological Steps:
-
Test Species: Common species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[19][21]
-
Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water during the uptake phase.[19]
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water. The duration is typically 28 days but can be extended if a steady state is not reached. Samples of fish and water are taken at regular intervals to measure the concentration of the substance.[19]
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, identical system with no test substance. They are held for a period (e.g., 14-28 days) while tissue samples are taken to measure the rate of elimination of the substance.[19]
-
Data Analysis: The BCF is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state. Kinetic BCFs can also be calculated from the uptake (k1) and depuration (k2) rate constants.[1]
Figure 3: Experimental workflow for an OECD 305 bioaccumulation study.
Due to its high polarity, low volatility, and lack of a chromophore, analyzing glyphosate and its metabolite AMPA in biological matrices is challenging and often requires specialized techniques.[22][23]
Common Protocol Steps:
-
Extraction: Solid-phase extraction (SPE) with cation-exchange or anion-exchange cartridges is often used to isolate the polar analytes from complex biological samples like tissue homogenates or urine.[24] The "Quick Polar Pesticides" (QuPPe) method is also utilized.[22]
-
Derivatization (Optional but common): To improve chromatographic separation and detection sensitivity, glyphosate and AMPA are often derivatized. A common agent is 9-fluorenylmethyl-chloroformate (FMOC-Cl), which adds a fluorescent group to the molecules.[22][25]
-
Analysis: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantification.[22][24][26] It offers high sensitivity and specificity, allowing for the detection of trace levels of glyphosate and AMPA without derivatization in some modern methods.[22][23]
Conclusion
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. epa.gov [epa.gov]
- 3. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyphosate General Fact Sheet [npic.orst.edu]
- 5. Glyphosate in livestock: feed residues and animal health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ipga.us [ipga.us]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. The effects of low-toxic herbicide Roundup and glyphosate on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fao.org [fao.org]
- 19. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 20. researchgate.net [researchgate.net]
- 21. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
- 22. medcraveonline.com [medcraveonline.com]
- 23. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Toxicological Profile of Glyphosate-Isopropylammonium Salt in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glyphosate-isopropylammonium (IPA) salt, the active ingredient in many broad-spectrum herbicides, has undergone extensive toxicological evaluation in various mammalian species. This guide provides a comprehensive overview of its toxicological profile, focusing on key endpoints relevant to human health risk assessment. The primary mechanism of action in plants, the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimic acid pathway, is absent in mammals, contributing to its generally low acute toxicity.[1][2][3] However, research into other potential mechanisms of toxicity in mammals, such as oxidative stress and endocrine disruption, is ongoing.
This document summarizes quantitative data from acute, subchronic, chronic, reproductive, developmental, and neurotoxicity studies. It also delves into the genotoxic and carcinogenic potential of glyphosate-IPA salt, presenting evidence from various assays and regulatory body evaluations. Detailed experimental protocols for key study types are provided, alongside visualizations of experimental workflows and proposed toxicological pathways to offer a deeper understanding of the methodologies and mechanisms involved.
Introduction and Mechanism of Action
Glyphosate (B1671968) is a non-selective, post-emergence herbicide that acts by inhibiting the EPSP synthase enzyme, a key component of the shikimate pathway for aromatic amino acid biosynthesis in plants and some microorganisms.[1][2][4] Since this pathway is not present in animals, the herbicidal mode of action is not a basis for toxicity in mammals.[1][2][3]
In mammals, the toxicological effects observed, particularly at high doses, are thought to occur through different mechanisms. Proposed mechanisms include the uncoupling of oxidative phosphorylation, induction of oxidative stress leading to cellular damage, and disruption of the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis.[1][5][6] It is also important to note that some commercial formulations containing glyphosate-IPA salt include surfactants like polyoxyethyleneamine (POEA), which can be more toxic than the active ingredient alone.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a compound is crucial for interpreting toxicological data. While detailed ADME data for the isopropylammonium salt specifically is limited in the provided results, studies on glyphosate indicate that it is poorly absorbed from the gastrointestinal tract and is largely excreted unchanged in the feces and urine. There is little evidence of significant metabolism or bioaccumulation in mammalian tissues.
Acute Toxicity
Glyphosate-IPA salt exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
Table 1: Acute Toxicity of this compound Salt
| Species | Route | Endpoint | Value (mg/kg bw) | Reference(s) |
| Rat | Oral | LD50 | > 5,000 | [1] |
| Rat | Oral | LD50 | 7,203.58 - 7,397.25 (males) | [7][8] |
| Rat | Oral | LD50 | 7,444.26 - 7,878.50 (females) | [7][8] |
| Mouse | Oral | LD50 | > 10,000 | [1] |
| Rabbit | Dermal | LD50 | > 5,000 | [1] |
| Rat | Inhalation (4h) | LC50 | > 1.3 mg/L air | [1] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.
Subchronic Toxicity
Repeated dose studies over a 90-day period have been conducted to evaluate the subchronic toxicity of glyphosate.
Table 2: Subchronic Toxicity of Glyphosate
| Species | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Observed Effects at LOAEL | Reference(s) |
| Rat | 13 weeks | Oral | 205 (males), 213 (females) | 410 (males), 421 (females) | Increased severity of basophilia and hypertrophy of acinar cells in salivary glands.[9] | [9] |
| Rat | 90 days | Oral | 1546.5 (males), 1630.6 (females) | - | No evidence of neurotoxicity or systemic toxicity observed.[1][10] | [1][10] |
| Dog | 90 days | Oral | 300 | 1000 | Loose stools, decreased body weight, reduced feed consumption.[10] | [10] |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.
Chronic Toxicity and Carcinogenicity
Long-term studies have been conducted to assess chronic toxicity and carcinogenic potential. The carcinogenicity of glyphosate remains a subject of debate among different regulatory and research agencies. The U.S. EPA has classified glyphosate as not likely to be carcinogenic to humans, while the International Agency for Research on Cancer (IARC) has classified it as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in animals and limited evidence in humans.[11][12]
Table 3: Chronic Toxicity and Carcinogenicity of Glyphosate
| Species | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference(s) |
| Rat | 2 years | Oral | 100 | 300 | Enlarged salivary glands with cellular changes at higher doses.[1] | [1] |
| Rat | 2 years | Oral | 113 (females) | 457 (females) | Inflammation of gastric squamous mucosa.[9] | [9] |
| Mouse | - | Oral | - | - | Some studies showed equivocal evidence of lymphoma induction at high doses; other studies at higher doses found no effect.[10] An independent review suggested evidence for hemangiosarcomas, kidney tumors, and malignant lymphomas in male CD-1 mice.[13] | [10][13] |
| Rat | 2 years | Oral | - | - | A recent long-term study reported that low doses of glyphosate and its formulations caused increases in the incidence of multiple benign and malignant tumors.[14] Other analyses of multiple studies found no evidence of a carcinogenic effect related to glyphosate treatment.[4] | [4][14] |
Genotoxicity
The genotoxic potential of glyphosate and its isopropylammonium salt has been evaluated in numerous in vitro and in vivo assays, with mixed results. While some studies, particularly with the pure compound, show no genotoxic activity, others, often involving formulated products, report positive findings.
Table 4: Genotoxicity of this compound Salt
| Assay System | Test Substance | Result | Reference(s) |
| Mouse Bone Marrow Micronucleus Test | Glyphosate-IPA Salt | Negative. No clastogenic effects were observed.[15][16] | [15][16] |
| Mouse Bone Marrow Micronucleus Test | Roundup® (formulation) | Negative for clastogenic effects, but a decrease in polychromatic erythrocytes indicated toxicity at high doses.[16] | [16] |
| Salmonella Mutagenicity Test (Ames Test) | Roundup® (formulation) | Weakly mutagenic in TA98 and TA100 strains at concentrations close to the toxic level.[15][16] | [15][16] |
| Allium anaphase-telophase Test | Glyphosate-IPA Salt | Negative. | [15][16] |
| Allium anaphase-telophase Test | Roundup® (formulation) | Positive. A significant increase in chromosome aberrations was observed.[15][16] | [15][16] |
| Human Peripheral White Blood Cells (in vitro) | Glyphosate | Induced a statistically significant increase in micronucleus frequency at the highest tested concentration (100 μM) after 20 hours of exposure.[17] | [17] |
| Human Peripheral White Blood Cells (in vitro) | Glyphosate-Based Herbicides | Induced significant cell death and increased micronucleus frequency at lower concentrations and shorter exposure times compared to glyphosate alone.[17] | [17] |
Reproductive and Developmental Toxicity
Glyphosate has been assessed for its potential to cause reproductive and developmental effects. High doses have been shown to induce maternal and fetal toxicity.
Table 5: Reproductive and Developmental Toxicity of Glyphosate
| Species | Duration (Gestation Days) | Route | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Key Findings at High Doses | Reference(s) |
| Rat | 6-19 | Oral | 1000 | 1000 | At 3500 mg/kg/day: decreased body weight gain in dams and fetuses, increased maternal mortality, and increased number of fetal skeletal abnormalities.[1] | [1] |
| Rabbit | 6-27 | Oral | 175 | >350 | At 175 and 300 mg/kg/day: maternal diarrhea and reduced feces production.[9] No developmental effects were detected up to 350 mg/kg/day.[1] | [1][9] |
Neurotoxicity
Studies conducted according to standard guidelines have generally not found evidence of neurotoxicity for glyphosate.
Table 6: Neurotoxicity of Glyphosate
| Species | Study Type | Route | NOAEL (mg/kg bw/day) | Key Findings | Reference(s) |
| Rat | Acute Neurotoxicity | Oral | 1000 | Systemic toxicity observed at 2000 mg/kg/day, but no specific neurotoxicity.[10] | [10] |
| Rat | Subchronic Neurotoxicity | Oral | 1546.5 (males), 1630.6 (females) | No evidence of neurotoxicity.[1] | [1] |
However, some reviews suggest that exposure to glyphosate or its formulations may induce neurotoxic effects by deregulating signaling pathways involved in neuronal development.[2]
Experimental Protocols
Toxicological evaluations of this compound salt are typically conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[18][19][20]
Subchronic Oral Toxicity Study (based on OECD 408)
This study provides information on the adverse effects of a substance following repeated oral administration for 90 days.[21][22][23][24][25]
-
Principle: The test substance is administered daily in graduated doses to several groups of experimental animals (typically rodents).
-
Animals: At least 20 rodents (10 males and 10 females) per dose group.
-
Dose Levels: A minimum of three dose levels and a concurrent control group are used. A limit test at 1000 mg/kg/day may be performed if no adverse effects are expected.[21][24]
-
Administration: Typically via oral gavage, or mixed in the diet or drinking water.[21][24]
-
Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at termination.
-
Pathology: All animals undergo a full gross necropsy, and tissues from control and high-dose groups are examined histopathologically.
-
Objective: To identify target organs, characterize dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL).[21][23]
Prenatal Developmental Toxicity Study (based on OECD 414)
This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing organism.[26][27][28][29][30]
-
Principle: The test substance is administered to pregnant animals (typically rats or rabbits) at least from implantation to one day prior to caesarean section.[26][28]
-
Animals: A sufficient number of pregnant females to result in approximately 20 animals with implantation sites per group.[28]
-
Dose Levels: At least three dose levels plus a control group. A limit test may be performed at 1000 mg/kg/day.[28]
-
Administration: Usually oral gavage.
-
Maternal Observations: Daily clinical observations, weekly body weight measurements.
-
Fetal Evaluation: At termination (close to the normal day of delivery), females are euthanized, and the uterine contents are examined. Fetuses are weighed and evaluated for external, visceral, and skeletal abnormalities.[28]
-
Objective: To assess maternal toxicity and major manifestations of developmental toxicity, including death, structural abnormalities, and altered growth in the fetus.[26]
Chronic Toxicity/Carcinogenicity Study (based on OECD 452/451/453)
These long-term studies evaluate the effects of a substance over a major portion of the animal's lifespan to assess both chronic toxicity and carcinogenic potential.[31][32][33][34][35]
-
Principle: The test substance is administered daily in graduated doses for an extended period (e.g., 12-24 months).
-
Animals: Rodents are typically used. For chronic toxicity (OECD 452), at least 20 animals per sex per group are used.[32][35] Carcinogenicity studies (OECD 451) require larger group sizes.
-
Dose Levels: At least three dose levels and a concurrent control group.
-
Administration: Typically via the diet, drinking water, or gavage.
-
Observations: Similar to subchronic studies, but over a longer duration, including regular ophthalmological examinations.
-
Pathology: Comprehensive gross necropsy and histopathological examination of a full range of tissues and organs from all animals.
-
Objective: To identify potential cumulative toxicity, delayed-onset effects, target organ damage, and any carcinogenic effects, and to establish a NOAEL for chronic exposure.[31][32][33]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study (OECD 408).
References
- 1. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 2. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of carcinogenic potential of the herbicide glyphosate, drawing on tumor incidence data from fourteen chronic/carcinogenicity rodent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Mechanisms of Glyphosate and Glyphosate-Based Herbicides Action in Female and Male Fertility in Humans and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of acute oral toxicity of glyphosate isopropylamine salt in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. fao.org [fao.org]
- 11. biblio.cpepesc.org [biblio.cpepesc.org]
- 12. Glyphosate rodent carcinogenicity bioassay expert panel review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive analysis of the animal carcinogenicity data for glyphosate from chronic exposure rodent carcinogenicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Major Study Finds Glyphosate Causes Carcinogenic Effects in Rats « Biosafety Information Centre [biosafety-info.net]
- 15. Genotoxicity testing of the herbicide Roundup and its active ingredient glyphosate isopropylamine using the mouse bone marrow micronucleus test, Salmonella mutagenicity test, and Allium anaphase-telophase test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wisnerbaum.com [wisnerbaum.com]
- 17. Micronucleus Formation Induced by Glyphosate and Glyphosate-Based Herbicides in Human Peripheral White Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. Series 870 - Health Effects Test Guidelines | Test Guidelines for Pesticides and Toxic Substances | US EPA [19january2021snapshot.epa.gov]
- 20. pharmacyfreak.com [pharmacyfreak.com]
- 21. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 22. testinglab.com [testinglab.com]
- 23. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]
- 31. Chronic toxicity and carcinogenicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 32. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 33. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 34. oecd.org [oecd.org]
- 35. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]
Navigating the Nuances: A Technical Guide to the Toxicokinetics of Glyphosate Acid vs. Isopropylamine Salt of Glyphosate
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the comparative toxicokinetics of glyphosate (B1671968) acid and its most common formulation, the isopropylamine (B41738) (IPA) salt. While both forms are foundational to the herbicidal activity of glyphosate-based products, understanding their distinct and shared toxicokinetic profiles—absorption, distribution, metabolism, and excretion (ADME)—is critical for accurate risk assessment and regulatory evaluation. This document synthesizes available data to provide a comprehensive technical overview for the scientific community.
Executive Summary
Glyphosate, a broad-spectrum herbicide, is primarily formulated as a salt to enhance its solubility and efficacy. The isopropylamine salt is the most widely used formulation. Once introduced into a biological system, the salt is expected to dissociate, leaving the glyphosate acid as the active moiety responsible for any systemic effects. The core of toxicokinetic evaluation, therefore, hinges on the behavior of the glyphosate anion.
Introduction to Glyphosate and its Formulations
Glyphosate (N-(phosphonomethyl)glycine) is a weak acid that acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimic acid pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms.[1] This pathway is absent in mammals, which is a primary reason for glyphosate's low toxicity to non-target organisms.[1]
To improve its handling and water solubility, glyphosate is formulated as a salt. The isopropylamine salt is produced by neutralizing glyphosate acid with isopropylamine.[2] In aqueous solutions, such as those in biological systems, this salt readily dissociates, releasing the glyphosate anion and the isopropylamine cation.[3][4] It is the glyphosate anion that is absorbed, distributed, and is the entity of toxicological interest.
Comparative Toxicokinetics: ADME Profile
The following sections detail the absorption, distribution, metabolism, and excretion of glyphosate, primarily based on studies of glyphosate acid. The toxicokinetics of the isopropylamine salt are inferred from these data, based on the principle of dissociation.
Absorption
Glyphosate is poorly absorbed from the gastrointestinal tract following oral administration. Studies in rats have shown that the oral bioavailability of glyphosate acid is in the range of 23-34%.[5][6] The majority of an ingested dose is not absorbed and is eliminated in the feces.[5]
-
Glyphosate Acid: Following a 400 mg/kg oral dose in rats, glyphosate was found to be partially and slowly absorbed, with a Tmax of approximately 5.16 hours.[6] The oral bioavailability was calculated to be 23.21%.[6]
-
Isopropylamine Salt of Glyphosate: Specific oral bioavailability studies on the isopropylamine salt are not detailed in the available literature. However, it is generally understood that orally administered isopropylamine salt of glyphosate is also incompletely absorbed.[7] The dissociation of the salt is expected to occur rapidly in the gastrointestinal tract, leading to the absorption of the glyphosate anion, which would then follow a similar absorption pathway to that of glyphosate acid.
Distribution
Once absorbed, glyphosate is distributed throughout the body but does not significantly accumulate in tissues.[5] Intravenous administration studies in rats show a considerable volume of distribution, suggesting diffusion into tissues.[6]
-
Glyphosate Acid: After intravenous administration in rats, glyphosate showed a steady-state volume of distribution (Vss) of 2.99 L/kg, indicating extensive distribution to extravascular tissues.[5][6] Following oral administration, low levels of glyphosate have been detected in various tissues, with the highest concentrations typically found in the bone, but these levels decline over time.[5]
-
Isopropylamine Salt of Glyphosate: No specific distribution studies for the isopropylamine salt were found. It is anticipated that the distribution pattern of glyphosate following administration of the salt would be indistinguishable from that of the acid form, as it is the glyphosate anion that circulates and distributes.
Metabolism
Glyphosate undergoes very limited metabolism in mammals. The primary metabolite identified is aminomethylphosphonic acid (AMPA).[5]
-
Glyphosate Acid: In rats, AMPA represents a small fraction of the parent compound in plasma, estimated to be around 6.49%.[6] The formation of AMPA is thought to be primarily due to microbial activity in the gut rather than mammalian enzymatic processes.[8]
-
Isopropylamine Salt of Glyphosate: The metabolic profile of the isopropylamine salt is expected to be identical to that of the acid, yielding glyphosate and a minor amount of AMPA.
Excretion
The primary route of excretion for absorbed glyphosate is via the urine, with the majority being excreted as the unchanged parent compound.[1][5] Unabsorbed glyphosate is eliminated in the feces.[5]
-
Glyphosate Acid: In rats, after an oral dose, a significant portion is excreted in the feces (representing unabsorbed compound), while the absorbed fraction is primarily eliminated in the urine.[5] The elimination half-life from plasma after oral administration was reported to be 14.38 hours.[6]
-
Isopropylamine Salt of Glyphosate: The excretion pattern is expected to be the same as for glyphosate acid. Urinary biomonitoring in occupationally exposed individuals, who are primarily exposed to salt formulations, shows elimination half-lives ranging from approximately 7 to 18 hours.[9]
Quantitative Toxicokinetic Data
The following tables summarize the key toxicokinetic parameters for glyphosate acid based on a pivotal study in rats.
Table 1: Toxicokinetic Parameters of Glyphosate Acid in Rats
| Parameter | Intravenous Administration (100 mg/kg) | Oral Administration (400 mg/kg) | Source |
| Elimination Half-life (t½β) | 9.99 h | 14.38 h | [6] |
| Max. Plasma Concentration (Cmax) | N/A | 4.62 µg/mL | [6] |
| Time to Cmax (Tmax) | N/A | 5.16 h | [6] |
| Area Under the Curve (AUC) | Data not provided | Data not provided | |
| Oral Bioavailability (F) | N/A | 23.21% | [6] |
| Volume of Distribution (Vss) | 2.99 L/kg | N/A | [6] |
| Total Plasma Clearance (CL) | 0.995 L/h/kg | N/A | [6] |
Table 2: Toxicokinetic Parameters of the Metabolite AMPA in Rats Following Oral Administration of Glyphosate Acid (400 mg/kg)
| Parameter | Value | Source |
| Max. Plasma Concentration (Cmax) | 0.416 µg/mL | [6] |
| Time to Cmax (Tmax) | 2.42 h | [6] |
| Elimination Half-life (t½β) | 15.08 h | [6] |
| Metabolite to Parent Ratio in Plasma | 6.49% | [6] |
Experimental Protocols
In-Life Phase for a Rodent Oral Gavage Toxicokinetic Study
A typical experimental design for a rodent oral gavage toxicokinetic study involves the following steps, as synthesized from standard protocols and relevant literature.[10][11][12]
Figure 1: Generalized workflow for a rodent oral gavage toxicokinetic study.
Bioanalytical Method: LC-MS/MS for Glyphosate and AMPA
The quantification of glyphosate and its metabolite AMPA in biological matrices is typically performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]
-
Sample Preparation: Plasma or urine samples are often diluted and may undergo a derivatization step to improve chromatographic retention and sensitivity.[14] Solid-phase extraction (SPE) can also be used for cleanup and concentration of the analytes.[15] Isotopically labeled internal standards for both glyphosate and AMPA are added to correct for matrix effects and procedural losses.[15]
-
Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate glyphosate and AMPA from endogenous matrix components.
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of the target analytes.[13]
Signaling Pathways
While the primary mechanism of action for glyphosate in plants is well-established, research into its effects on mammalian signaling pathways is ongoing. It is important to note that these studies often use concentrations that may not be relevant to typical human exposure levels.
-
Estrogen Receptor/ERK1/2 Signaling: Some in vitro studies have suggested that glyphosate may induce the proliferation of estrogen receptor-positive cancer cells through the non-genomic estrogen receptor/ERK1/2 signaling pathway.[16]
-
Notch Signaling: Epigenetic studies have indicated that glyphosate exposure could alter the expression of microRNAs that target genes involved in the Notch signaling pathway, which is crucial for neurogenesis and development.[17]
Figure 2: Postulated effects of glyphosate on mammalian signaling pathways.
Conclusion
References
- 1. Evaluation of Neurological Behavior Alterations and Metabolic Changes in Mice Under Chronic Glyphosate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 3. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 4. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Toxicokinetics of glyphosate and its metabolite aminomethyl phosphonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roundup | C6H17N2O5P | CID 38078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary glyphosate kinetics after occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. series.publisso.de [series.publisso.de]
- 16. researchgate.net [researchgate.net]
- 17. Epigenetic Changes Associated With Exposure to Glyphosate-Based Herbicides in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mode of Action of Glyphosate-Isopropylammonium on EPSP Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which glyphosate (B1671968), in its common isopropylammonium salt form, inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. As the primary target of the world's most widely used broad-spectrum herbicide, the interaction between glyphosate and EPSP synthase is of significant interest to researchers in agricultural science, biochemistry, and drug development. This document details the enzyme's role in the essential shikimate pathway, the kinetics of glyphosate inhibition, the structural basis for its mode of action, and the molecular underpinnings of resistance. Detailed experimental protocols for key assays and quantitative data are presented to serve as a valuable resource for professionals in the field.
Introduction: The Shikimate Pathway and the Role of EPSP Synthase
The shikimate pathway is a seven-step metabolic route utilized by plants, bacteria, fungi, and some protozoans for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[3][4]
5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), the sixth enzyme in this pathway, catalyzes the reversible transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 5-hydroxyl group of shikimate-3-phosphate (B1206780) (S3P), yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403) (Pi).[4] This reaction is crucial for the production of chorismate, the precursor to the aromatic amino acids and other vital secondary metabolites.[1]
Molecular Mechanism of Glyphosate-Isopropylammonium Inhibition
This compound is the active ingredient in many commercial herbicide formulations. In solution, the isopropylammonium salt dissociates, and the glyphosate anion is the active molecule that inhibits EPSP synthase.
Kinetic Profile of Inhibition
Glyphosate is a potent and specific inhibitor of EPSP synthase.[5] Kinetic studies have demonstrated that glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP).[3][5] This means that glyphosate and PEP compete for binding to the same site on the enzyme. However, glyphosate shows uncompetitive inhibition with respect to the other substrate, shikimate-3-phosphate (S3P).[3] This kinetic pattern indicates that glyphosate binds to the enzyme-S3P complex, not to the free enzyme.[6] The binding of S3P to EPSP synthase induces a conformational change that creates the binding site for both PEP and glyphosate.[7]
The inhibition follows an ordered sequential mechanism where S3P binds first, followed by either PEP in the catalytic reaction or glyphosate in the inhibitory reaction.[3][6] The formation of the stable ternary complex, EPSP synthase-S3P-glyphosate, effectively blocks the enzyme's catalytic cycle.[7]
Structural Basis of Inhibition
X-ray crystallography studies have provided atomic-level insights into the interaction between glyphosate and EPSP synthase.[6][8] The enzyme consists of two domains that are in an "open" conformation in the absence of substrates.[9] Upon binding of S3P, the domains undergo a significant conformational change, closing to form the active site.[9]
Within this closed active site, glyphosate binds to the PEP binding site.[6] It acts as a transition state analog, mimicking the tetrahedral intermediate of the normal enzymatic reaction.[4] The phosphonate (B1237965) group of glyphosate occupies the position of the phosphate group of PEP, while its carboxylate and amine groups form key hydrogen bonds and ionic interactions with conserved amino acid residues in the active site.[6] Key residues involved in glyphosate binding include Lys22, Arg124, and Lys411, which have been implicated in PEP binding as well.[6]
Quantitative Data on EPSP Synthase Inhibition
The following tables summarize key quantitative data for the interaction of glyphosate with EPSP synthase from various organisms and for different mutant forms of the enzyme.
Table 1: Kinetic Parameters for Wild-Type EPSP Synthase
| Organism | Enzyme Class | Ki (glyphosate) (µM) | IC50 (glyphosate) (µM) | Km (PEP) (µM) | Reference(s) |
| Neurospora crassa | Class I | 1.1 | - | - | [3] |
| Escherichia coli | Class I | - | 2.5 | 0.1 | [7][10] |
| Zea mays | Class I | 0.066 | - | - | [11] |
| Agrobacterium sp. strain CP4 | Class II | 1970 | 11000 | - | [10][11] |
Table 2: Kinetic Parameters for Mutant EPSP Synthase (Escherichia coli)
| Mutation | Ki (glyphosate) (mM) | IC50 (glyphosate) (µM) | Km (PEP) (mM) | Reference(s) |
| G96A | - | >10000 | 2.8 | [7][12] |
| T97I | - | 330 | - | [12] |
| P101S | - | - | - | [7] |
| T97I/P101S (TIPS) | 2.4 | - | 0.1 | [7] |
| Ala-100-Gly (in CP4) | 0.093 | 160 | - | [10] |
Experimental Protocols
Enzyme Kinetics Assay for EPSP Synthase Activity
This protocol describes a common method for determining the kinetic parameters of EPSP synthase inhibition by glyphosate.
Principle: The forward reaction of EPSP synthase produces inorganic phosphate (Pi), which can be quantified using a colorimetric assay. The rate of Pi formation is measured at various substrate and inhibitor concentrations to determine Km, Vmax, Ki, and IC50 values.
Materials:
-
Purified EPSP synthase
-
Shikimate-3-phosphate (S3P) stock solution
-
Phosphoenolpyruvate (PEP) stock solution
-
This compound stock solution (neutralized)
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 2 mM DTT[11]
-
Malachite Green-Ammonium Molybdate colorimetric reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of PEP and glyphosate in the reaction buffer.
-
In a 96-well plate, set up reaction mixtures containing the reaction buffer, a fixed saturating concentration of S3P (e.g., 1 mM), and varying concentrations of PEP.[11]
-
For inhibition studies, add varying concentrations of glyphosate to the reaction mixtures.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified EPSP synthase to each well.[11]
-
Allow the reaction to proceed for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green-Ammonium Molybdate reagent.
-
After color development, measure the absorbance at a wavelength of ~620-660 nm using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced in each reaction.
-
Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, use appropriate models (e.g., competitive, uncompetitive) to determine Ki and IC50 values.
X-ray Crystallography of the EPSP Synthase-S3P-Glyphosate Ternary Complex
This protocol provides a general workflow for the structural determination of the ternary complex.
Principle: High-resolution three-dimensional structures of macromolecules can be determined by analyzing the diffraction pattern of X-rays passed through a single crystal of the molecule.
Procedure:
-
Protein Expression and Purification: Overexpress and purify catalytically active EPSP synthase using standard chromatographic techniques.[6]
-
Crystallization:
-
Concentrate the purified EPSP synthase to a high concentration (e.g., 10-20 mg/mL).
-
Set up crystallization trials using the hanging-drop vapor diffusion method.[6]
-
The crystallization solution typically contains a precipitant (e.g., 1 M sodium formate), a buffer (e.g., 25 mM Na/K phosphate, pH 7.0), and the ligands S3P (e.g., 5 mM) and glyphosate (e.g., 5 mM).[6]
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-freeze them in liquid nitrogen.
-
Mount the frozen crystal on a goniometer in an X-ray beamline.
-
Collect X-ray diffraction data as the crystal is rotated in the beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known structure of EPSP synthase as a search model.
-
Build a model of the protein and ligands into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final high-resolution structure.
-
Site-Directed Mutagenesis of EPSP Synthase
This protocol outlines the general steps for creating specific mutations in the EPSP synthase gene to study the function of individual amino acid residues.
Principle: A plasmid containing the gene for EPSP synthase is used as a template for PCR with primers containing the desired mutation. The resulting mutated plasmid is then used to transform host cells for expression of the mutant protein.
Procedure:
-
Primer Design: Design a pair of complementary oligonucleotide primers that contain the desired mutation and anneal to the target site in the EPSP synthase gene.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves the methylated, parental DNA template (e.g., DpnI), leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform competent E. coli cells with the digested PCR product.
-
Selection and Sequencing: Select for transformed cells (e.g., using antibiotic resistance) and isolate plasmid DNA from individual colonies. Sequence the entire EPSP synthase gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Characterization: Express the mutant EPSP synthase protein and purify it. Characterize the kinetic properties of the mutant enzyme using the enzyme kinetics assay described above to determine the effect of the mutation on catalysis and glyphosate inhibition.
Visualizations
Caption: The Shikimate Pathway and the point of inhibition by glyphosate.
Caption: EPSP synthase catalytic cycle and competitive inhibition by glyphosate.
References
- 1. researchgate.net [researchgate.net]
- 2. An EPSP synthase inhibitor joining shikimate 3-phosphate with glyphosate: synthesis and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPSP synthase - Wikipedia [en.wikipedia.org]
- 5. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. pnas.org [pnas.org]
- 10. Molecular basis for the herbicide resistance of Roundup Ready crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Glyphosate-Isopropylammonium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of glyphosate-isopropylammonium in aqueous solutions. By synthesizing available data, this document offers a detailed examination of the solubility and stability of this widely used herbicide, presenting quantitative data, experimental methodologies, and visual representations of key processes to support research and development efforts.
Quantitative Data Summary
The solubility and stability of this compound in water are critical parameters influencing its environmental fate, biological availability, and formulation efficacy. The following tables summarize the key quantitative data gathered from various scientific sources.
Table 1: Solubility of Glyphosate (B1671968) and its Isopropylammonium Salt in Water
| Compound | pH | Temperature (°C) | Solubility (mg/L) | Source |
| Glyphosate | - | 25 | 12,000 | [1] |
| This compound Salt | 7 | 20 | 1,050,000 | [2] |
| This compound Salt | 4.3 | 25 | 1,050,000 | [1] |
| This compound Salt | 4.06 | - | 786,000 | [3] |
| This compound Salt | - | 25 | 1,050,000 | [4] |
Table 2: Stability of this compound in Aqueous Solutions
| Stability Parameter | pH | Temperature (°C) | Half-life (DT₅₀) / Observation | Source |
| Hydrolysis | 3, 6, 9 | 35 | Stable, no significant hydrolysis observed. | [3] |
| Hydrolysis | 5, 7, 9 | - | Stable to hydrolysis. | [5] |
| Aqueous Photodegradation | 5, 7, 9 | - | Insignificant under natural light. | [3] |
| Aqueous Photodegradation | - | - | Can be degraded by hydroxyl radicals under light irradiation. | [6] |
| Overall Stability | - | - | Stable under recommended storage conditions. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of solubility and stability. The following sections outline protocols for key experiments, integrating best practices from regulatory guidelines and specific analytical methods for glyphosate.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, and is suitable for substances with solubility above 10⁻² g/L.
Objective: To determine the saturation mass concentration of this compound in water at a given temperature.
Materials:
-
This compound (analytical standard)
-
Reagent-grade water (e.g., ASTM Type II)
-
Mechanical shaker or magnetic stirrer
-
Constant temperature water bath or incubator
-
Centrifuge capable of > 2000 g
-
Analytical balance
-
pH meter
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or Fluorescence with derivatization).
Procedure:
-
Preliminary Test:
-
Add an excess amount of this compound to a known volume of water in a flask.
-
Shake at ambient temperature for 24 hours.
-
Visually inspect for undissolved material. This helps in estimating the amount of substance to be used in the main test and the time to reach equilibrium.
-
-
Main Test:
-
Prepare at least three flasks, each containing a known volume of water.
-
Add an amount of this compound to each flask that is in excess of its expected solubility (determined from the preliminary test).
-
Place the flasks in a constant temperature bath set to the desired temperature (e.g., 20°C or 25°C) and agitate for a period determined by the preliminary test to be sufficient to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, cease agitation and allow the solutions to stand in the constant temperature bath for at least 24 hours to allow for the settling of undissolved material.
-
Centrifuge the samples at a high speed to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant from each flask.
-
Filter the aliquot through a syringe filter to remove any remaining particulates.
-
Accurately dilute the filtered samples to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the mean concentration from the replicate flasks. The individual results should be within ± 15% of the mean.
-
Determination of Hydrolytic Stability
This protocol is based on the principles outlined in OECD Guideline 111 and EPA OPPTS 835.2120.
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound (analytical standard)
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9.
-
Constant temperature chambers or water baths.
-
Sterile, sealed test vessels (e.g., amber glass vials with Teflon-lined caps).
-
HPLC system for analysis.
Procedure:
-
Preliminary Test:
-
Prepare a concentrated solution of this compound in unbuffered, sterile water.
-
Add this stock solution to the sterile buffered solutions (pH 4, 7, and 9) to achieve a starting concentration below its water solubility and suitable for accurate analysis.
-
Incubate the test solutions at an elevated temperature (e.g., 50°C) for up to 5 days.
-
Periodically sample the solutions and analyze for the concentration of this compound. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
-
Definitive Test (if degradation is observed in the preliminary test):
-
Prepare test solutions in buffered media (pH 4, 7, and 9) as in the preliminary test.
-
Dispense the solutions into sterile test vessels, ensuring minimal headspace, and seal them.
-
Place replicate vessels for each pH in constant temperature chambers at various temperatures (e.g., 25°C, 40°C, 50°C).
-
At appropriate time intervals, remove replicate vessels from each temperature and pH condition.
-
Immediately analyze the samples for the concentration of the parent compound and, if possible, major degradation products (like AMPA).
-
Continue the experiment until at least 50% degradation has occurred or for a maximum of 30 days.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration versus time for each pH and temperature.
-
If the plot is linear, determine the first-order rate constant (k) from the slope of the regression line.
-
Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.
-
Use an Arrhenius plot to extrapolate the hydrolysis rates to environmentally relevant temperatures.
-
Determination of Aqueous Photodegradation
This protocol is based on the principles of OECD Guideline 316.
Objective: To determine the rate of photodegradation of this compound in aqueous solution upon exposure to a light source simulating natural sunlight.
Materials:
-
This compound (analytical standard)
-
Sterile, buffered aqueous solution (e.g., pH 7).
-
Photoreactor with a light source simulating natural sunlight (e.g., xenon arc lamp with appropriate filters).
-
Quartz or borosilicate glass test vessels that are transparent to the wavelengths of the light source.
-
Dark control vessels (wrapped in aluminum foil).
-
Constant temperature bath to maintain the temperature of the test vessels.
-
HPLC system for analysis.
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in the sterile buffered aqueous solution at a concentration suitable for analysis.
-
Fill the test vessels with this solution.
-
-
Irradiation:
-
Place the test vessels (both irradiated and dark controls) in the photoreactor.
-
Maintain a constant temperature throughout the experiment.
-
Expose the samples to continuous irradiation from the light source.
-
At selected time intervals, withdraw samples from both the irradiated and dark control vessels.
-
-
Analysis:
-
Analyze the collected samples for the concentration of this compound and its primary photoproducts (e.g., AMPA).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the irradiated and dark control samples.
-
Determine the rate of photodegradation by comparing the degradation in the irradiated samples to that in the dark controls.
-
Calculate the photodegradation rate constant and the half-life (DT₅₀).
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common and robust method for the quantification of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), involves derivatization followed by HPLC with fluorescence or UV detection.
Principle: Glyphosate and AMPA are highly polar and lack a strong chromophore, making direct detection difficult. Pre-column derivatization with a reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) introduces a fluorescent and UV-active group, enabling sensitive detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Borate (B1201080) buffer
-
FMOC-Cl derivatizing reagent
-
Phosphoric acid
Procedure (Illustrative Example):
-
Sample Preparation and Derivatization:
-
To a known volume of the aqueous sample, add borate buffer to adjust the pH.
-
Add the FMOC-Cl solution in acetonitrile.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding an acid (e.g., phosphoric acid).
-
The sample is now ready for injection into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Phosphate buffer in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A programmed gradient from a lower to a higher percentage of acetonitrile to separate the derivatized analytes.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection: Fluorescence detector (e.g., excitation at 260 nm, emission at 315 nm) or UV detector (e.g., 265 nm).
-
-
Quantification:
-
Prepare a series of calibration standards of glyphosate and AMPA and derivatize them in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Determine the concentration of glyphosate and AMPA in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and the factors influencing the stability of this compound.
Caption: Workflow for Aqueous Solubility Determination.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. analusis.edpsciences.org [analusis.edpsciences.org]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. lcms.cz [lcms.cz]
- 5. oecd.org [oecd.org]
- 6. Simplified reaction kinetics, models and experiments for glyphosate degradation in water by the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: LC-MS/MS Method for the Analysis of Glyphosate-Isopropylammonium Residue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyphosate (B1671968), a broad-spectrum systemic herbicide, is one of the most widely used pesticides globally.[1][2][3] It is commonly formulated as glyphosate-isopropylammonium salt to improve its solubility and efficacy.[4] Due to its extensive use, concerns about its potential presence in the food chain and environment have led regulatory bodies like the U.S. Environmental Protection Agency (EPA) to establish maximum residue limits (MRLs) for various commodities.[1][5][6]
The analysis of glyphosate presents significant challenges due to its high polarity, amphoteric nature, and lack of a strong chromophore for UV detection.[3][7] Furthermore, its ability to chelate with metal ions can lead to poor chromatographic peak shape and system variability.[3][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering the required sensitivity and selectivity for detecting glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), at trace levels.[3][8]
This application note details a robust LC-MS/MS method for the quantitative analysis of glyphosate residues in various matrices. The protocol employs a direct analysis approach without the need for derivatization, utilizing an anion-exchange column for effective chromatographic retention and separation.[1][5] The use of isotopically labeled internal standards is incorporated to compensate for matrix effects and ensure accurate quantification.[1][5][9]
Experimental
Materials and Reagents
-
Standards: Glyphosate, Aminomethylphosphonic acid (AMPA), and Glyphosate-2-13C,15N (Internal Standard, IS) analytical standards were purchased from a certified supplier.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water were used.
-
Reagents: Formic acid (reagent grade), and Ammonium carbonate (analytical grade) were used.[1][5]
-
Sample Preparation Devices: 50 mL polypropylene (B1209903) centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., polymer-based), or ultrafiltration devices (e.g., 3 kDa MWCO) for sample cleanup.[1]
Standard Preparation
Individual stock solutions of glyphosate, AMPA, and the internal standard were prepared in deionized water at a concentration of 1 mg/mL. A mixed working standard solution containing all analytes was prepared by diluting the stock solutions in a water:methanol (50:50, v/v) mixture. Calibration standards were prepared by serially diluting the working standard solution to achieve a concentration range of 10 to 300 ng/mL.[5] The internal standard was spiked into all calibration standards and samples at a constant concentration (e.g., 100 ng/mL).
Sample Preparation Protocol
The sample preparation procedure is based on the widely adopted Quick Polar Pesticides Method (QuPPe).[5][10] This approach involves a straightforward extraction followed by an optional cleanup step depending on the matrix complexity.
Caption: General workflow for the extraction and cleanup of glyphosate from food matrices.
Protocol Steps:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 10 mL of deionized water and 100 µL of the internal standard solution.[10]
-
Allow the sample to stand for 30 to 120 minutes to ensure adequate hydration.[10]
-
Add 10 mL of methanol containing 1% (v/v) formic acid.[1]
-
Shake the tube vigorously for 15 minutes using a laboratory shaker.[1]
-
Centrifuge the sample for 10 minutes at 4000 rpm.
-
The resulting supernatant is collected. For cleaner matrices, the extract can be directly injected. For more complex matrices like wheat or cereals, a cleanup step such as SPE or ultrafiltration is recommended to reduce matrix effects.[1]
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. An anion-exchange column is used to achieve retention of the polar analytes without derivatization.
Caption: Schematic of the underivatized LC-MS/MS analysis process for glyphosate.
Results and Discussion
The following tables summarize the optimized instrumental conditions and expected method performance parameters.
Table 1: Optimized Liquid Chromatography (LC) Conditions
| Parameter | Value |
|---|---|
| Column | Polymer-based Anion Exchange (e.g., apHera™ NH₂)[1] |
| Mobile Phase A | Water |
| Mobile Phase B | 20 mM Ammonium Carbonate (pH 9) with 5% Methanol[5] |
| Gradient | 0-2 min (100% A); 2.1-12 min (95% B); 12.1-17 min (100% A)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 35 °C[5] |
| Injection Volume | 20 - 60 µL[5] |
Table 2: Optimized Mass Spectrometry (MS/MS) Conditions | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Negative[1][5] | | Acquisition Mode | Multiple Reaction Monitoring (MRM) | | Source Temperature | 500 °C[5] | | IonSpray Voltage | -4000 V[5] | | Curtain Gas | 45 psi[5] | | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | Glyphosate | 168.0 | 150.0 (Quantifier) / 63.0 (Qualifier)[9][11] | | AMPA | 110.0 | 63.0[11] | | Glyphosate-2-13C,15N (IS) | 170.0 | 152.0[9] |
Table 3: Representative Method Performance Data
| Parameter | Glyphosate | AMPA | Glufosinate |
|---|---|---|---|
| Linearity (R²) | > 0.998[11] | > 0.998[11] | > 0.998[11] |
| LOQ (in matrix) | 0.05 mg/kg[12] | 33.0 µg/kg[11] | 27.0 µg/kg[11] |
| LOD (in matrix) | 0.005 mg/kg[12] | - | - |
| Recovery (%) | 85 - 125%[5][9][11] | 80 - 118%[5][11] | 80 - 112%[5][11] |
| Precision (RSD%) | < 15%[5] | < 15% | < 15%[11] |
The use of a basic mobile phase (pH 9) ensures that glyphosate and related compounds are deprotonated and properly ionized for detection in negative ESI mode.[1][5] The anion-exchange column provides stable and robust separation under these conditions. While some degree of ion suppression (50-80%) can be present in complex matrices like cereals, the use of co-eluting isotopically labeled internal standards effectively corrects for these matrix effects, enabling accurate quantification.[1] The method demonstrates excellent linearity, recovery, and precision, meeting the typical requirements for regulatory monitoring of pesticide residues.[13]
Conclusion
The LC-MS/MS method presented provides a sensitive, specific, and robust solution for the direct quantitative analysis of this compound residues in various food and environmental samples. The simplified sample preparation protocol based on the QuPPe method, combined with a direct injection approach, allows for high-throughput analysis without requiring time-consuming derivatization steps. The method's performance characteristics make it highly suitable for routine monitoring, research applications, and ensuring compliance with regulatory MRLs.
References
- 1. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 2. Method for LC/MS analysis of glyphosate and its related compounds | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. alanplewis.com [alanplewis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. tandfonline.com [tandfonline.com]
- 10. LC/MS/MS法测定谷物中的草甘膦、AMPA和草铵膦 [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: Determination of Glyphosate-Isopropylammonium in Environmental Samples by HPLC with Pre-Column Derivatization
Abstract
This application note details a robust and sensitive method for the quantitative analysis of glyphosate (B1671968), commonly found as its isopropylammonium salt, in various environmental matrices. The method utilizes High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl), followed by fluorescence or UV detection. This approach offers high selectivity and sensitivity for detecting glyphosate residues. The protocol described herein is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Glyphosate is a broad-spectrum, non-selective herbicide widely used in agriculture and weed control.[1][2] It is commonly formulated as its isopropylammonium salt to enhance its solubility and uptake by plants.[3] Due to its extensive use, there are growing concerns about its potential environmental impact and presence in the food chain.[1][2] Consequently, sensitive and reliable analytical methods are required for the monitoring of glyphosate residues in various samples.
Glyphosate itself lacks a chromophore, making its direct detection by UV-Vis spectrophotometry challenging.[4] To overcome this, a derivatization step is employed to attach a chromophoric or fluorophoric tag to the glyphosate molecule.[5] This application note describes a validated method using pre-column derivatization with FMOC-Cl, which reacts with the secondary amine group of glyphosate, enabling its detection by HPLC with high sensitivity.[5][6][7][8]
Principle
The analytical method involves the extraction of glyphosate from the sample matrix, followed by a derivatization reaction with FMOC-Cl in a borate (B1201080) buffer to form a fluorescent derivative. This derivative is then separated from other sample components on a reversed-phase HPLC column and quantified using a fluorescence or UV detector.
Experimental
Reagents and Materials
-
Glyphosate standard (analytical grade)
-
Glyphosate-isopropylammonium reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric acid
-
Sodium tetraborate
-
Potassium dihydrogen phosphate (B84403)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Hydrochloric acid
-
Solid Phase Extraction (SPE) cartridges (C18 or anion exchange)
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, and column thermostat
-
Fluorescence detector (FLD) or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.05 M Potassium dihydrogen phosphate (pH adjusted to 5.4) B: Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic)[7] or a custom gradient depending on sample complexity |
| Flow Rate | 0.7 - 1.0 mL/min[6][9] |
| Column Temperature | 30 - 40 °C[6][7] |
| Injection Volume | 20 - 50 µL[6][7] |
| Detector | Fluorescence: λex = 260 nm, λem = 310 nm[7] UV/DAD: 254 nm or 260 nm[8][10] |
Protocols
Standard Solution Preparation
-
Glyphosate Stock Solution (1000 mg/L): Accurately weigh 100 mg of glyphosate standard and dissolve it in 100 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by serial dilution of the stock solution with ultrapure water.
Sample Preparation (General Protocol for Water Samples)
-
Filter the water sample through a 0.45 µm syringe filter.
-
For complex matrices (e.g., soil, food), an extraction and clean-up step is necessary. This may involve homogenization, solvent extraction, and solid-phase extraction (SPE).[1][2]
Derivatization Procedure
-
To 1 mL of the standard or sample solution in a vial, add 1 mL of 0.05 M borate buffer (pH 9.0).
-
Add 2 mL of 0.02 M FMOC-Cl solution (in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour in the dark.[6]
-
Wash the reaction mixture with diethyl ether to remove excess FMOC-Cl.[6]
-
The aqueous layer containing the derivatized glyphosate is now ready for HPLC analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC analysis of glyphosate using pre-column derivatization with FMOC-Cl.
Table 1: Chromatographic and Calibration Data
| Analyte | Retention Time (min) | Linearity Range (mg/L) | Correlation Coefficient (R²) |
| Glyphosate-FMOC | 6.0 - 8.0 | 0.01 - 10.0 | ≥ 0.995[6] |
Table 2: Method Detection and Quantification Limits
| Detector | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Fluorescence (FLD) | Water | 0.008 mg/L[6] | 0.025 mg/L |
| Sandy Soil | 0.021 mg/kg[6] | 0.070 mg/kg | |
| Clay Soil | 0.132 mg/kg[6] | 0.440 mg/kg | |
| UV/DAD | Water | 0.024 mg/L[6] | 0.080 mg/L |
| Sandy Soil | 0.731 mg/kg[6] | 2.44 mg/kg | |
| Clay Soil | 0.122 mg/kg[6] | 0.407 mg/kg |
Visualizations
Caption: Experimental workflow for glyphosate analysis.
Caption: Pre-column derivatization of glyphosate with FMOC-Cl.
Conclusion
The described HPLC method with pre-column derivatization using FMOC-Cl is a reliable and sensitive technique for the quantification of this compound in environmental samples. The method demonstrates good linearity, low detection limits, and applicability to various matrices. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories for routine monitoring of glyphosate residues.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Isopropylamine and Glyphosate | SIELC Technologies [sielc.com]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Derivatization of Glyphosate-Isopropylammonium for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, is a polar and non-volatile compound, making its direct analysis by gas chromatography (GC) challenging.[1] To overcome this, a derivatization step is mandatory to convert glyphosate into a more volatile and thermally stable compound suitable for GC analysis.[1][2][3] This document provides detailed application notes and protocols for the derivatization of glyphosate, typically supplied as an isopropylammonium salt, for quantitative analysis by GC coupled with various detectors, most commonly a mass spectrometer (MS).
The isopropylammonium salt of glyphosate readily dissociates in aqueous solutions, and the subsequent derivatization procedures target the functional groups of the glyphosate molecule: the phosphonic acid, carboxylic acid, and secondary amine groups. The most prevalent derivatization techniques involve acylation with fluorinated anhydrides in the presence of fluorinated alcohols or silylation.[4]
Common Derivatization Methods
Two primary methods have proven effective for the derivatization of glyphosate for GC analysis:
-
Acylation with Trifluoroacetic Anhydride (B1165640) (TFAA) and a Fluorinated Alcohol: This is a widely adopted method that involves a two-step, one-pot reaction.[4] The phosphonic and carboxylic acid groups are esterified with a fluorinated alcohol, such as 2,2,2-trifluoroethanol (B45653) (TFE) or heptafluorobutanol (HFB), and the amine group is acylated by TFAA.[1][4][5] This method produces stable derivatives with excellent chromatographic properties.[4]
-
Silylation: This method utilizes silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogens on the glyphosate molecule with less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, thereby increasing its volatility.[6][4][7]
Experimental Protocols
Protocol 1: Derivatization using Trifluoroacetic Anhydride (TFAA) and 2,2,2-Trifluoroethanol (TFE)
This protocol is adapted from established methods for the analysis of glyphosate in various matrices.[4][8][9]
Materials and Reagents:
-
Glyphosate standard
-
Glyphosate-d2 internal standard (recommended for improved accuracy)[9]
-
Trifluoroacetic anhydride (TFAA)
-
2,2,2-Trifluoroethanol (TFE)
-
Suitable solvent (e.g., ethyl acetate)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation: An aqueous sample or an extract containing glyphosate-isopropylammonium is prepared. To a known volume or weight of the sample, add the internal standard, Glyphosate-d2. The sample is then dried completely under a gentle stream of nitrogen, as water can interfere with the derivatization reaction.[9]
-
Derivatization:
-
Final Sample Preparation:
Protocol 2: Derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol is based on silylation methods described for glyphosate analysis.[6][7]
Materials and Reagents:
-
Glyphosate standard
-
Glyphosate-d2 internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation: Prepare and dry the sample containing this compound and the internal standard as described in Protocol 1.
-
Derivatization:
-
Final Sample Preparation:
-
Allow the vial to cool to room temperature.
-
The sample is typically ready for direct injection into the GC-MS system. In some cases, a solvent exchange step may be necessary depending on the analytical requirements.
-
Data Presentation
The following tables summarize quantitative data from various studies employing these derivatization methods for glyphosate analysis.
Table 1: Performance Data for TFAA/TFE Derivatization Method
| Parameter | Matrix | Reported Value | Reference |
| Recovery | Urine | 90% | [8] |
| Water | 102% | [8] | |
| Method Detection Limit (MDL) | Urine | 0.25 ng/mL | [8] |
| Within-day Precision (RSD) | Urine (at 0.5 µg/L) | 2.68% | [10] |
| Day-to-day Precision (RSD) | Urine (at 0.5 µg/L) | 5.15% | [10] |
Table 2: Performance Data for Silylation (BSTFA) Derivatization Method
| Parameter | Matrix | Reported Value | Reference |
| Recovery | Soil and Grass Spikes | 97-102% | [6] |
| Method Detection Limit (MDL) | Standard Solution | 0.05 µg/mL | [6] |
| Precision (RSD) | Standard Solutions | Low %RSD reported | [6] |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described derivatization protocols.
Caption: Workflow for Glyphosate Derivatization with TFAA and TFE.
Caption: Workflow for Glyphosate Silylation with BSTFA.
References
- 1. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102183469A - Method for measuring content of glyphosate isopropylamine salt by utilizing infrared attenuate total reflection spectrometry - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of glyphosate and its derivative, aminomethylphosphonic acid, in human urine by gas chromatography coupled to tandem mass spectrometry and isotope pattern deconvolution [ri.conicet.gov.ar]
- 9. benchchem.com [benchchem.com]
- 10. series.publisso.de [series.publisso.de]
Application Note: Solid-Phase Extraction (SPE) for Glyphosate-Isopropylammonium in Water Samples
Introduction
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, and its primary metabolite, aminomethylphosphonic acid (AMPA), are compounds of significant environmental concern due to their widespread use and potential to contaminate water sources.[1][2] The isopropylammonium salt is a common formulation of glyphosate. Due to their high polarity and solubility in water, the extraction and analysis of glyphosate and AMPA from aqueous matrices present analytical challenges.[1][3][4] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively cleans up and concentrates these analytes from water samples, thereby enhancing the sensitivity and accuracy of subsequent analytical measurements.[1] This application note provides a detailed protocol for the determination of glyphosate and AMPA in water samples using SPE followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology often involves a derivatization step to improve the retention of these polar compounds on SPE sorbents and enhance their chromatographic separation.[2][4]
Principle
The accurate analysis of glyphosate and AMPA in water at low concentrations typically requires a derivatization step with 9-fluorenylmethylchloroformate (FMOC-Cl).[2][4][5] This process renders the highly polar analytes less polar, facilitating their retention on reversed-phase SPE cartridges and improving their chromatographic performance.[2][4] The derivatized analytes are then extracted and concentrated from the water sample using an SPE cartridge. After elution from the cartridge, the extract is analyzed by LC-MS/MS, which offers high selectivity and sensitivity for the quantification of the target compounds.[6][7] The use of isotopically labeled internal standards is recommended to compensate for matrix effects and variations in extraction recovery, ensuring accurate quantification.[1][3]
Experimental Protocols
1. Offline SPE Protocol with Derivatization
This protocol is a general method suitable for various types of water samples (drinking, ground, and surface water).
Materials and Reagents:
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or equivalent reversed-phase cartridges.
-
Glyphosate and AMPA analytical standards
-
Isotopically labeled internal standards (e.g., Glyphosate-13C,15N, Glyphosate-d2)[1][3]
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution (20 mM in acetonitrile)[8]
-
Sodium tetraborate (B1243019) buffer (30 g/L)[8]
-
EDTA solution (0.1 M)[8]
-
Phosphoric acid[8]
-
Ammonium acetate[8]
-
Methanol (B129727) (LC-MS grade)[3]
-
Acetonitrile (LC-MS grade)[8]
-
Ultrapure water[8]
-
Formic acid[3]
-
Hydrochloric acid[6]
-
Polypropylene (B1209903) tubes and vials to prevent analyte adsorption[1]
Sample Preparation and Derivatization:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
For samples with potential metal chelating agents, an acidification step to pH 1 with HCl, followed by neutralization, may be necessary to improve glyphosate availability for derivatization.[6]
-
To a 10 mL aliquot of the water sample in a polypropylene tube, add a known amount of the internal standard solution.[1]
-
Add 1 mL of 0.1 M EDTA solution and 2 mL of 30 g/L sodium tetraborate buffer.[8]
-
Add 1 mL of 20 mM FMOC-Cl solution in acetonitrile.[8]
-
Vortex the mixture and allow it to react for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to ensure complete derivatization.
Solid-Phase Extraction Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[3]
-
Sample Loading: Load the derivatized sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[3]
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.[3]
-
Cartridge Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove excess water.[3]
-
Elution: Elute the derivatized analytes from the cartridge with 5 mL of methanol into a clean polypropylene tube.[3]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45-55°C.[3] Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[3]
2. Online SPE Protocol
Online SPE systems offer a high degree of automation, reducing sample handling and potential for error. The following is a generalized workflow.
Instrumentation:
-
LC system with an online SPE module (e.g., Agilent 1200 Infinity Series Online SPE Solution)[8]
-
Triple Quadrupole Mass Spectrometer[8]
Procedure:
-
The water sample, after offline derivatization with FMOC-Cl as described above, is placed in the autosampler.[8]
-
A defined volume of the derivatized sample is automatically injected onto an SPE cartridge within the online system.
-
The system automatically performs the loading, washing, and elution steps. The excess derivatization reagent can be diverted to waste during the loading step to protect the analytical column.[8]
-
The eluted analytes are directly transferred to the analytical LC column for separation and subsequent detection by the mass spectrometer.
Data Presentation
Table 1: Quantitative Performance Data for Glyphosate and AMPA Analysis
| Parameter | Glyphosate | AMPA | Reference |
| Linearity (R²) (100-1,000 ng/L) | 0.9997 | 0.9997 | [8] |
| Recovery (at 100 ng/L) | 101.1% | 104.1% | [2] |
| Recovery (in natural waters) | 90.37 - 101.70% | - | [5] |
| Limit of Detection (LOD) | < 0.01 µg/L | < 0.01 µg/L | [8] |
| 3 ng/L | 4 ng/L | [2] | |
| 0.07 µg/L | - | [5] | |
| Limit of Quantification (LOQ) | 0.24 µg/L | - | [5] |
| Area Precision (RSD at 100-1,000 ng/L) | < 5% | < 5% | [8] |
| Retention Time Precision (RSD) | 0.111% | 0.111% | [8] |
Table 2: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode | Reference |
| Glyphosate-FMOC | 390.0 | 168.0 | 10 | Negative ESI | [8] |
| AMPA-FMOC | 332.0 | 109.8 | 10 | Negative ESI | [8] |
| Glyphosate-FMOC Internal Standard | 392.0 | 170.0 | 10 | Negative ESI | [8] |
| AMPA-FMOC Internal Standard | 334.0 | 111.8 | 10 | Negative ESI | [8] |
Visualizations
Caption: Offline SPE workflow for glyphosate analysis in water.
Caption: Automated online SPE workflow for glyphosate analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. scielo.br [scielo.br]
- 6. Re-evaluation of glyphosate determination in water by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Application Note and Protocol: Determination of Glyphosate-Isopropylammonium Content in Formulations
Introduction
Glyphosate-isopropylammonium is the active ingredient in many broad-spectrum systemic herbicides used to control a wide variety of weeds. Accurate determination of its concentration in commercial formulations is crucial for quality control, regulatory compliance, and to ensure efficacy and safety. This application note provides detailed protocols for the quantitative analysis of this compound in liquid and solid formulations using High-Performance Liquid Chromatography (HPLC) with UV detection after pre-column derivatization. An alternative titration method is also presented for a simpler, albeit less specific, quantification.
Principle of Methods
High-Performance Liquid Chromatography with Pre-column Derivatization
Glyphosate (B1671968) itself lacks a strong chromophore, making direct UV detection challenging.[1][2] To overcome this, a pre-column derivatization step is employed using 9-fluorenylmethyl chloroformate (FMOC-Cl).[3][4][5] FMOC-Cl reacts with the secondary amine group of glyphosate to form a highly fluorescent and UV-absorbing derivative.[4][6] The resulting derivative is then separated from other components in the formulation by reverse-phase HPLC and quantified using a UV detector.[3] The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.
Acid-Base Titration
This method provides a rapid means to determine the total acid content of the formulation, which is then attributed to the glyphosate acid. The formulation is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint is determined potentiometrically or with a colorimetric indicator. This method is less specific than HPLC as it will also quantify other acidic or basic components in the formulation.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the derivatization of glyphosate with FMOC-Cl followed by HPLC-UV analysis.[3]
Reagents and Materials
-
Glyphosate analytical standard (98% purity or higher)
-
This compound formulation (liquid or solid)
-
9-fluorenylmethyl chloroformate (FMOC-Cl), ≥99.0%
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax), ≥99.5%
-
Ammonium acetate (B1210297), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Polypropylene (B1209903) tubes and vials to prevent glyphosate adhesion to glass.[3]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical balance (0.0001 g readability)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Experimental Protocol
3.3.1. Preparation of Solutions
-
Borate (B1201080) Buffer (0.025 M, pH 9.0): Dissolve 0.953 g of sodium tetraborate decahydrate in 100 mL of ultrapure water. Adjust the pH to 9.0 with a dilute acid or base if necessary.
-
FMOC-Cl Solution (10 g/L): Dissolve 100 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Mobile Phase A: 50 mM Ammonium acetate in ultrapure water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Glyphosate Stock Standard Solution (1000 mg/L): Accurately weigh 102 mg of glyphosate analytical standard (assuming 98% purity, adjust for actual purity) and dissolve it in 100 mL of ultrapure water in a polypropylene volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 mg/L) by serial dilution of the stock standard solution with ultrapure water.
3.3.2. Sample Preparation
-
Liquid Formulations: Accurately weigh an amount of the formulation equivalent to approximately 100 mg of glyphosate into a 100 mL polypropylene volumetric flask. Dissolve and dilute to the mark with ultrapure water. Further dilute this solution 1:100 with ultrapure water to obtain a theoretical concentration of 10 mg/L.
-
Solid Formulations: Accurately weigh an amount of the formulation equivalent to approximately 100 mg of glyphosate into a 100 mL polypropylene volumetric flask.[3] Add approximately 70 mL of ultrapure water and sonicate for 15 minutes to dissolve. Dilute to the mark with ultrapure water. Further dilute this solution 1:100 with ultrapure water.[3]
3.3.3. Derivatization Procedure
-
To a 2 mL polypropylene vial, add 100 µL of the sample or standard solution.
-
Add 900 µL of the borate buffer.[6]
-
Add 100 µL of the FMOC-Cl solution.[6]
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed in the dark at room temperature for 30 minutes.[3]
-
Centrifuge the solution at 4500 rpm for 10 minutes.[3]
-
Transfer the supernatant to an HPLC vial for analysis.
3.3.4. HPLC Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 50 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3.3.5. Data Analysis
Construct a calibration curve by plotting the peak area of the glyphosate-FMOC derivative against the concentration of the working standards. Determine the concentration of glyphosate in the prepared sample solution using the calibration curve. Calculate the percentage of this compound in the original formulation using the following formula:
Percentage this compound = (C × D × V × 1.348) / (W × 10)
Where:
-
C = Concentration of glyphosate from the calibration curve (mg/L)
-
D = Dilution factor
-
V = Initial volume of the sample preparation (L)
-
1.348 = Conversion factor from glyphosate to this compound (Molar mass of this compound / Molar mass of glyphosate)
-
W = Weight of the formulation taken (g)
HPLC Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.005 - 1.0 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[3][5] |
| Limit of Detection (LOD) | 0.125 mg/kg[5] |
| Limit of Quantification (LOQ) | 0.25 mg/kg[5] |
| Repeatability (RSD) | < 5% |
| Recovery | 90 - 110% |
Titration Method
This method is suitable for a rapid estimation of the glyphosate content.
Reagents and Materials
-
This compound formulation
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Phenolphthalein (B1677637) indicator solution (or a pH meter)
Instrumentation
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beakers (250 mL)
-
Analytical balance
Experimental Protocol
-
Accurately weigh an amount of the formulation expected to contain approximately 0.5 g of glyphosate into a 250 mL beaker.
-
Add 100 mL of deionized water and stir until the sample is completely dissolved.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed. If using a pH meter, titrate to the equivalence point (approximately pH 9.5).
-
Record the volume of NaOH used.
Data Analysis
Calculate the percentage of this compound in the formulation using the following formula:
Percentage this compound = (V × M × 169.1 × 1.348) / (W × 10)
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
169.1 = Molar mass of glyphosate ( g/mol )
-
1.348 = Conversion factor from glyphosate to this compound
-
W = Weight of the formulation taken (g)
Visualizations
Caption: HPLC experimental workflow for glyphosate analysis.
Caption: Workflow for the titration method.
References
- 1. CN102183469A - Method for measuring content of glyphosate isopropylamine salt by utilizing infrared attenuate total reflection spectrometry - Google Patents [patents.google.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
Application Notes and Protocols for Neurotoxicity Research Using Glyphosate-Isopropylammonium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of glyphosate-isopropylammonium in neurotoxicity research, summarizing key findings and providing detailed protocols for essential experiments.
Introduction
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, is the most widely used pesticide globally.[1][2] Its isopropylammonium salt is a common formulation. While initially considered safe for animals due to the absence of its primary target, the shikimate pathway, a growing body of evidence suggests potential neurotoxic effects in mammals.[3][4] Research indicates that exposure to glyphosate or its formulations can lead to oxidative stress, neuroinflammation, and neuronal death, raising concerns about its contribution to neurodegenerative diseases.[1][2][5]
Mechanisms of Neurotoxicity
Studies have shown that glyphosate can cross the blood-brain barrier.[6][7][8] The neurotoxic effects of this compound are believed to be mediated through several interconnected mechanisms:
-
Oxidative Stress: Glyphosate exposure has been shown to increase the production of reactive oxygen species (ROS) and nitric oxide (NO), leading to lipid peroxidation and cellular damage in neuronal cells.[1][9][10]
-
Apoptosis and Autophagy: Glyphosate can induce programmed cell death (apoptosis) and autophagy in neuronal cells.[1][11][12] This is often characterized by the activation of caspases, key enzymes in the apoptotic cascade.
-
Neuroinflammation: Glyphosate exposure can trigger an inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[13][14]
-
Disruption of Signaling Pathways: Glyphosate has been found to dysregulate various signaling pathways crucial for neuronal development, differentiation, and survival, including the Wnt signaling pathway.[9][11]
-
Excitotoxicity: Some studies suggest that glyphosate can lead to an excessive release of the neurotransmitter glutamate (B1630785), causing excitotoxicity and subsequent neuronal damage.[15]
Data Presentation
In Vitro Studies: Effects of Glyphosate on Neuronal Cells
| Cell Line/Primary Culture | Glyphosate Concentration | Exposure Duration | Observed Effects | Reference |
| Human Neuroblastoma SH-SY5Y | 5 mM | 48 hours | Increased MDA, NO, and ROS production; Increased Caspase-3/7 activity; Upregulation of Wnt signaling pathway genes. | [9][10] |
| Rat Hippocampal Neurons | 0.5 - 1 mg/mL | 5 - 10 days | Decreased dendritic complexity and synapse formation. | [16] |
| Rat Hippocampal Slices | 0.00005% - 0.1% Roundup® | 30 minutes | Increased Ca2+ influx, oxidative stress, and neural cell death. | [15] |
| Differentiated PC12 Cells | Dose-dependent | Time-dependent | Inhibition of cell viability; Induction of apoptosis and autophagy. | [12] |
| Human iPSC-derived Brain Organoids | Not specified | Not specified | Morphological changes and diminished peripheral neuronal layer. | [17] |
In Vivo Studies: Effects of Glyphosate in Rodents
| Animal Model | Dosage | Exposure Route & Duration | Observed Effects | Reference |
| Rats | 75, 150, 800 mg/kg | Oral, 6 days | Changes in neurotransmitter levels in different brain regions. | [18] |
| Mice | 125, 250, 500 mg/kg/day | Oral gavage, 14 days | Glyphosate detected in brain tissue; Increased TNF-α in plasma and brain. | [19] |
| Rats (immature) | 1% Roundup® in drinking water | Oral, Pregnancy and lactation | Decreased glutamate uptake and metabolism; Increased Ca2+ uptake. | [15] |
| Mice | 50, 500 mg/kg/day | Oral gavage, 13 weeks followed by 6-month recovery | Aminomethylphosphonic acid (metabolite) detected in the brain; Increased neuroinflammation and Alzheimer's-like pathology. | [7][20] |
| Rats | 2.99 × 10⁻³ and 7.48 × 10⁻³ g.a.i./ha | Oral and inhalation, 6 months | Increased anxiety-like behavior; Increased cerebral cortex thickness and Bcl-2 expression (inhalation). | [21] |
Experimental Protocols
Preparation of this compound for In Vitro Studies
This compound is commercially produced by neutralizing glyphosate acid with isopropylamine (B41738).[22] For experimental purposes, a stock solution can be prepared by dissolving this compound salt in sterile, distilled water or an appropriate buffer. The solution should be filter-sterilized before use in cell culture.[23][24]
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons from rodent embryos or pups.[11][15][16][25][26]
Materials:
-
E18-P1 rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor (e.g., Trypsin inhibitor)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and fetal bovine serum)
-
Poly-D-lysine or Poly-L-ornithine coated culture dishes/coverslips
-
Sterile dissection tools
-
37°C incubator with 5% CO2
Procedure:
-
Coating of Cultureware: Coat culture dishes or coverslips with Poly-D-lysine (or Poly-L-ornithine) solution and incubate overnight at 37°C. Wash three times with sterile water and allow to dry before use.
-
Dissection: Euthanize pups according to approved animal protocols. Dissect out the hippocampi in ice-cold dissection medium.
-
Digestion: Transfer the hippocampal tissue to a tube containing the enzyme solution (e.g., papain) and incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Inhibition: Stop the digestion by adding the enzyme inhibitor and incubate for 5 minutes.
-
Washing: Gently wash the tissue twice with plating medium.
-
Trituration: Carefully triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is obtained.
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons onto the coated cultureware at the desired density.
-
Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. After 24 hours, replace half of the plating medium with fresh, serum-free culture medium. Continue to change half of the medium every 3-4 days.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27][28]
Materials:
-
Neuronal cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow.
-
Treatment: Treat the cells with various concentrations of this compound for the desired exposure time. Include untreated control wells.
-
MTT Addition: After treatment, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[27]
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 3: LDH Cytotoxicity Assay
The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[3][6][17]
Materials:
-
Neuronal cells cultured in a 96-well plate
-
LDH assay kit (containing substrate, dye, and cofactor solutions)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTT assay.
-
Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
Assay Reaction: In a separate 96-well plate, add the collected supernatant. Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[3]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[3]
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as CM-H2DCFDA, to detect intracellular ROS.[18][29][30][31]
Materials:
-
Neuronal cells cultured on coverslips or in a multi-well plate
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating and Treatment: Culture and treat cells with this compound.
-
Probe Loading: Wash the cells with pre-warmed HBSS. Load the cells with the CM-H2DCFDA probe (typically 5-10 µM) in HBSS and incubate at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~495 nm excitation and ~525 nm emission for DCF).
Protocol 5: Malondialdehyde (MDA) Assay for Lipid Peroxidation
The MDA assay, or TBARS assay, measures lipid peroxidation by detecting the reaction of MDA with thiobarbituric acid (TBA).[8][32][33][34]
Materials:
-
Brain tissue homogenate or cell lysate
-
MDA assay kit (containing TBA reagent, BHT, and MDA standard)
-
Microcentrifuge
-
Heating block or water bath (95°C)
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize brain tissue or lyse cells in the provided lysis buffer containing an antioxidant like BHT to prevent further oxidation during the assay.[8] Centrifuge to pellet debris and collect the supernatant.
-
Standard Curve: Prepare a standard curve using the provided MDA standard.
-
TBA Reaction: Add the TBA reagent to the samples and standards.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.[34]
-
Cooling: Cool the samples on ice for 10 minutes to stop the reaction.[34]
-
Measurement: Transfer the samples and standards to a 96-well plate and measure the absorbance at ~532 nm.
Protocol 6: Nitric Oxide (NO) Measurement
NO is unstable and rapidly oxidizes to nitrite (B80452) and nitrate (B79036). Therefore, NO production is often quantified by measuring the total nitrite/nitrate concentration using the Griess reagent.[13][35][36][37]
Materials:
-
Cell culture supernatant
-
Griess reagent kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (for converting nitrate to nitrite)
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant after treatment with this compound.
-
Nitrate Reduction (if measuring total NO): If necessary, convert nitrate to nitrite using nitrate reductase according to the kit instructions.
-
Standard Curve: Prepare a nitrite standard curve.
-
Griess Reaction: Add the Griess reagent components to the samples and standards.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at ~540 nm.
Protocol 7: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[4][5][14][21][38]
Materials:
-
Neuronal cells cultured in a multi-well plate
-
Caspase-3/7 assay kit (e.g., luminescence or fluorescence-based)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Plating and Treatment: Plate and treat cells as previously described.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells. This reagent typically contains a pro-luminescent or pro-fluorescent substrate that is cleaved by active caspases.
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (e.g., 30-60 minutes).
-
Signal Measurement: Measure the luminescence or fluorescence signal. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
Protocol 8: In Vivo Neurotoxicity Study (Adapted from OECD Guideline 424)
This provides a general framework for an in vivo study. Specific details should be developed in accordance with institutional animal care and use committee (IACUC) guidelines.[1][9][10][12][20]
Materials:
-
Adult rats
-
This compound
-
Equipment for functional observational battery (FOB) and motor activity assessment
-
Histopathology equipment
Procedure:
-
Animal Dosing: Administer this compound to several groups of rats (at least 10 males and 10 females per group) via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 28 or 90 days). Include a control group receiving the vehicle.
-
Functional Observational Battery (FOB): Conduct a series of observations to detect neurological and behavioral abnormalities. This includes home cage observations, open field observations, and manipulative tests to assess sensorimotor and neuromuscular function.[19][39][40]
-
Motor Activity: Measure spontaneous motor activity using an automated device.
-
Clinical Observations and Measurements: Regularly monitor animal health, body weight, and food/water consumption.
-
Neuropathology: At the end of the study, perfuse a subset of animals from each group for detailed histopathological examination of the central and peripheral nervous systems.
Visualization of Pathways and Workflows
Caption: Key signaling pathways implicated in glyphosate-induced neurotoxicity.
Caption: General experimental workflow for in vitro neurotoxicity studies.
Caption: Logical relationship between glyphosate exposure and neurotoxicity.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Redbook 2000: IV.C.10. Neurotoxicity Studies | FDA [fda.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 15. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening Approaches to Neurotoxicity: A Functional Observational Battery | Semantic Scholar [semanticscholar.org]
- 20. oecd.org [oecd.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 23. CN113475524A - Preparation method of glyphosate isopropylamine salt aqueous solution - Google Patents [patents.google.com]
- 24. CN104031085A - Preparation method for glyphosate isopropylammonium aqueous solution - Google Patents [patents.google.com]
- 25. Culture of mouse/rat primary neurons [bio-protocol.org]
- 26. Preparation of primary hippocampal neurons [protocols.io]
- 27. broadpharm.com [broadpharm.com]
- 28. texaschildrens.org [texaschildrens.org]
- 29. mdpi.com [mdpi.com]
- 30. bmglabtech.com [bmglabtech.com]
- 31. youtube.com [youtube.com]
- 32. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. frontiersin.org [frontiersin.org]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. researchgate.net [researchgate.net]
- 36. m.youtube.com [m.youtube.com]
- 37. sigmaaldrich.com [sigmaaldrich.com]
- 38. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 39. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 40. 40 CFR § 798.6050 - Functional observational battery. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Application Note: Quantification of Glyphosate-Isopropylammonium in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Glyphosate (B1671968) is a broad-spectrum, non-selective herbicide used extensively in agriculture and residential settings.[1][2] Human exposure to glyphosate can occur through various routes, and biomonitoring in urine is a common method for assessing the extent of this exposure.[2] Glyphosate is often formulated as a salt to enhance its solubility and efficacy, with glyphosate-isopropylammonium being one of the most common forms.[3][4] In aqueous solutions, such as urine, this salt dissociates, and the analytical methods quantify the glyphosate anion. This application note details a robust and sensitive method for the determination of glyphosate in human urine, applicable to exposure assessment following contact with this compound formulations. The protocol is intended for researchers, scientists, and drug development professionals.
The analysis of glyphosate in biological matrices like urine presents challenges due to its high polarity and low molecular weight.[2][5] This protocol utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (e.g., 13C2, 15N-glyphosate) is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation.[2][6][7]
Principle of the Method
This method involves the extraction of glyphosate from a urine sample using a solid-phase extraction cartridge. The analyte is then separated from other urine components using liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the response of the native glyphosate to a known concentration of an isotopically labeled internal standard. This approach, known as isotope dilution mass spectrometry, provides high accuracy and precision.[2][5]
Experimental Protocols
1. Materials and Reagents
-
Chemicals and Standards:
-
Glyphosate analytical standard
-
13C2, 15N-Glyphosate (internal standard)
-
Ammonium acetate
-
Formic acid (LC/MS grade)
-
Methanol (B129727) (LC/MS grade)
-
Acetonitrile (LC/MS grade)
-
Ultrapure water
-
Pooled human urine (for calibration standards and quality controls)[5][8]
-
-
Consumables:
-
Polypropylene (B1209903) centrifuge tubes (15 mL)[6]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, Strata SAX)[6][9]
-
Autosampler vials with inserts
-
Pipettes and tips
-
2. Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
SPE manifold or automated SPE system.
-
Nitrogen evaporator.
-
Vortex mixer.
-
Centrifuge.
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature and mix thoroughly.[9]
-
Pipette a 250 µL aliquot of the urine sample into a 15 mL polypropylene tube.[6]
-
Add the internal standard solution (13C2, 15N-glyphosate) to each sample, quality control, and calibration standard.
-
Vortex the mixture vigorously.[6]
-
Condition the SPE cartridge (e.g., Oasis MCX) by passing 2 mL of methanol followed by 2 mL of ultrapure water.[6]
-
Load the urine sample onto the conditioned SPE cartridge.[6]
-
Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of methanol.[10]
-
Elute the glyphosate and internal standard with 1.5 mL of 10% formic acid in methanol.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[9][10]
-
Reconstitute the dried residue in 100 µL of 0.1% formic acid in water, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[9][10]
4. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: A column suitable for polar compounds, such as a hybrid stationary phase with anion exchange and hydrophilic interaction liquid chromatography (e.g., Raptor Polar X, 50 x 2.1 mm, 2.7 µm).[10]
-
Mobile Phase A: 0.5% Formic acid in water.[10]
-
Mobile Phase B: 0.5% Formic acid in acetonitrile.[10]
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 10 µL.[10]
-
Gradient: A typical gradient would start with a high percentage of organic phase, ramp down to a low percentage to retain and elute glyphosate, and then return to initial conditions for re-equilibration.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.[5][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for glyphosate and its internal standard should be optimized for the instrument used. For example, for glyphosate, a transition of m/z 168 -> 63 might be used.
-
Data Presentation
Table 1: Summary of Method Validation Parameters for Glyphosate Analysis in Human Urine
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/L | [1][12][13] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/L | [1][11][13][14] |
| **Linearity (R²) ** | >0.99 | [11][13] |
| Recovery | 79.1% - 119% | [7] |
| Intra-day Precision (%RSD) | < 10.8% | [7] |
| Inter-day Precision (%RSD) | < 12.9% | [7] |
Data compiled from various studies employing similar LC-MS/MS methodologies. Actual performance may vary based on instrumentation and specific laboratory conditions.
Visualizations
Caption: Experimental workflow for glyphosate analysis in human urine.
Caption: Chemical structure of this compound components.
References
- 1. Optimization and validation of a highly sensitive method for determining glyphosate in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. mdpi.com [mdpi.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. Determination of glyphosate and its derivative, aminomethylphosphonic acid, in human urine by gas chromatography coupled to tandem mass spectrometry and isotope pattern deconvolution [ri.conicet.gov.ar]
- 13. air.unimi.it [air.unimi.it]
- 14. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glyphosate-Isopropylammonium in Weed Control Efficacy Studies
Introduction
Glyphosate (B1671968), an organophosphorus compound, is a broad-spectrum systemic herbicide widely used for weed control in agriculture and other settings[1]. Its isopropylammonium salt is a common formulation that enhances solubility and plant uptake[2]. The herbicidal activity of glyphosate stems from its ability to inhibit the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway[1][3][4]. This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms but is absent in animals, which explains its low direct toxicity to mammals[1][5]. This document provides detailed application notes and experimental protocols for researchers and scientists conducting weed control efficacy studies using glyphosate-isopropylammonium.
Mechanism of Action
Glyphosate is absorbed through the foliage and translocated to the plant's growing points[1]. It specifically targets and inhibits the EPSP synthase enzyme. This blockage prevents the production of EPSP, leading to a deficiency in the aromatic amino acids necessary for protein synthesis and overall plant growth[5]. The disruption of this vital metabolic pathway is typically fatal to the plant, with visible effects such as wilting and yellowing appearing within a few days to a week, depending on the weed species and environmental conditions[3][4].
Quantitative Data on Efficacy
The efficacy of this compound can vary based on the application rate, weed species, and growth stage. The following tables summarize quantitative data from several efficacy studies.
Table 1: Efficacy of this compound vs. Other Herbicides on Fresh Weight of Ageratum conyzoides
| Treatment | Application Rate | Fresh Weight Reduction (%) |
| Glyphosate Isopropyl-amine | 4 L ha⁻¹ | 97.69% |
| Glufosinate-ammonium (B1218520) | 4 L ha⁻¹ | 97.56% |
| WeedLock (Bioherbicide) | 2691.00 L ha⁻¹ | 97.64% |
| Data synthesized from a comparative study on different herbicides. The results indicate that at the tested higher doses, glyphosate isopropyl-amine shows comparable efficacy to glufosinate-ammonium and the bioherbicide WeedLock in reducing the fresh weight of A. conyzoides[6]. |
Table 2: Efficacy of Glyphosate on Various Summer Annual Weeds 28 Days After Treatment
| Weed Species | Glyphosate Rate (g ae ha⁻¹) | Weed Control (%) |
| Giant Ragweed | 840 | 99% |
| Giant Foxtail | 840 | 100% |
| Common Lambsquarters | 840 | 94% |
| Common Waterhemp | 840 | 98% |
| Velvetleaf | 840 | 96% |
| This study demonstrates that glyphosate applied at 840 g ae ha⁻¹ provides excellent control (94-100%) of several common and competitive summer annual weeds[7]. |
Table 3: Glyphosate Dose Response for Control of Various Weed Species
| Weed Species | Growth Stage | Glyphosate Rate for Effective Control (kg ae ha⁻¹) |
| Diplotaxis tenuifolia | Early, Middle, Advanced | 0.27 |
| Cynara cardunculus | Early, Middle, Advanced | 0.27 |
| Avena barbata | Early, Middle | 0.27 |
| Avena barbata | Advanced | >0.27 |
| Lolium perenne | Early, Middle, Advanced | 0.27 |
| This study found that most tested weed species were highly susceptible and could be controlled with a quarter of the standard label rate (0.27 kg ae ha⁻¹) under optimal application conditions, irrespective of the vegetative growth stage, with the exception of A. barbata at an advanced stage[8]. |
Experimental Protocols
Protocol 1: Greenhouse Dose-Response Efficacy Study
This protocol outlines a method for determining the dose-response of specific weed species to this compound in a controlled greenhouse environment.
Objective: To evaluate the efficacy of various concentrations of this compound on target weed species and determine the effective dose for a desired level of control.
Materials:
-
Target weed seeds (e.g., Ageratum conyzoides, Lolium perenne)
-
Pots or trays filled with standard potting mix
-
This compound formulation
-
Research-grade spray chamber or cabinet
-
Deionized water
-
Graduated cylinders and beakers
-
Analytical balance
-
Greenhouse with controlled temperature and light conditions[9]
Methodology:
-
Plant Propagation: Sow weed seeds in pots or trays and allow them to germinate and grow in the greenhouse. Ensure uniform growth conditions for all plants.
-
Treatment Stage: Treat weeds when they reach a specific growth stage (e.g., 3-4 leaf stage) to ensure consistency across replicates.
-
Herbicide Preparation: Prepare a series of this compound dilutions using deionized water. Include a non-treated control (water only). A typical dose range might include rates equivalent to 0, 0.135, 0.27, 0.54, and 1.08 kg ae ha⁻¹[8].
-
Application:
-
Post-Application Care: Return the treated plants to the greenhouse. Maintain optimal growing conditions and avoid overhead watering immediately after application to prevent washoff.
-
Efficacy Assessment:
-
Visually assess weed control (phytotoxicity) at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no effect) to 100% (complete death) scale.
-
At the end of the experiment (e.g., 21 or 28 days), harvest the above-ground biomass from each pot.
-
Determine the fresh weight of the biomass. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight[6].
-
-
Data Analysis: Analyze the data (visual ratings, fresh weight, dry weight) using analysis of variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Fisher's Protected LSD) to compare treatment means[8].
Protocol 2: Field Efficacy Trial
This protocol describes the setup and execution of a field trial to assess the efficacy of this compound under real-world agricultural conditions. It is based on general principles for efficacy evaluation trials[10].
Objective: To determine the performance of this compound on a natural or seeded weed population in a field setting, often in comparison to other herbicides or an untreated control.
Materials:
-
Field plot area with a uniform weed population
-
This compound formulation and any reference herbicides
-
Calibrated field plot sprayer (e.g., CO2-pressurized backpack sprayer)
-
Plot marking equipment (stakes, flags, measuring tape)
-
Personal Protective Equipment (PPE)
-
Data collection tools (notebooks, tablets)
Methodology:
-
Site Selection: Choose a field with a representative and uniform distribution of the target weed species.
-
Experimental Design:
-
Use a randomized complete block design (RCBD) with a minimum of three to four replications[6].
-
Define plot size (e.g., 3m x 6m) and establish untreated buffer zones between plots to prevent spray drift interference.
-
-
Treatments:
-
Treatments should include various rates of this compound, at least one reference product (a standard commercial herbicide), and an untreated control[10].
-
-
Application:
-
Calibrate the sprayer to deliver a known volume per unit area.
-
Apply treatments when weeds are at the appropriate growth stage and environmental conditions are suitable (e.g., minimal wind).
-
Record all application details: date, time, weather conditions, growth stage of weeds and crop (if present).
-
-
Assessment:
-
Conduct visual assessments of percent weed control at regular intervals (e.g., 14, 28, and 56 days after treatment)[11].
-
Weed density counts (number of plants per quadrat) and/or biomass samples can also be collected for more quantitative data.
-
Assess crop injury (phytotoxicity) if the herbicide is applied in-crop.
-
-
Data Analysis:
-
Subject the data to analysis of variance (ANOVA).
-
Use appropriate statistical tests to compare the efficacy of the different herbicide treatments. Data transformation (e.g., arcsine square root) may be necessary for percentage data before analysis[7].
-
Considerations and Best Practices
-
Adjuvants: The efficacy of glyphosate can be significantly influenced by adjuvants. For instance, the addition of ammonium (B1175870) sulfate (B86663) can increase weed control in many situations by overcoming the antagonistic effects of hard water cations[11][12].
-
Environmental Factors: Glyphosate performance is affected by environmental conditions. Application during cool or cloudy weather may slow its activity[3]. Rainfall shortly after application can wash the herbicide off leaf surfaces, reducing its effectiveness, though rainfastness varies by formulation[13][14].
-
Weed Resistance: Over-reliance on glyphosate has led to the evolution of glyphosate-resistant weeds[15]. Efficacy studies are crucial for monitoring shifts in weed susceptibility. A long-term decline in glyphosate efficacy has been documented for several major weed species, highlighting the need for diversified weed management strategies[16].
-
Formulations: While the active ingredient is the same, different salt formulations (e.g., isopropylamine, potassium, ammonium) can have slightly different properties that may affect absorption and translocation, though studies have shown varied results on overall efficacy differences between formulations[11].
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 3. fbn.com [fbn.com]
- 4. Glyphosate - A Review | Integrated Crop Management [crops.extension.iastate.edu]
- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. plantprotection.pl [plantprotection.pl]
- 9. Glyphosate-Based Herbicide Formulations and Their Relevant Active Ingredients Affect Soil Springtails Even Five Months after Application [mdpi.com]
- 10. pp1.eppo.int [pp1.eppo.int]
- 11. Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. no-tillfarmer.com [no-tillfarmer.com]
- 16. Study: Glyphosate efficacy over time, sustainable weed control strategies [agdaily.com]
Application Notes and Protocols for Rapid Screening of Glyphosate-Isopropylammonium using Immunoassay Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, is one of the most widely used pesticides globally. Its extensive use has led to concerns about its potential impact on human health and the environment, necessitating rapid, sensitive, and reliable screening methods. Immunoassays offer a powerful platform for the high-throughput and on-site detection of glyphosate in various matrices, including water, soil, and food products. This document provides detailed application notes and experimental protocols for three common immunoassay techniques for the rapid screening of glyphosate-isopropylammonium: Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFA), and Enzyme-Linked Fluorescent Immunoassay (ELFIA).
Quantitative Data Summary
The following tables summarize the key performance characteristics of different immunoassay methods for glyphosate detection, providing a basis for selecting the most appropriate technique for specific research needs.
Table 1: Performance Characteristics of Glyphosate Immunoassays
| Immunoassay Type | Sample Matrix | Limit of Detection (LOD) | Linear Working Range | IC50 Value | Analysis Time | Reference |
| Direct Competitive ELISA | Water | 0.05 ppb (µg/L) | Not specified | 0.5 ppb | ~2 hours | [1] |
| Competitive Indirect ELISA | Water | 7.6 µg/mL (without preconcentration) | 10 - 1000 µg/mL | 154 µg/mL | Not specified | [2][3] |
| Water | 0.076 µg/mL (with 100-fold preconcentration) | 0.1 - 10 µg/mL | 1.54 µg/mL | Not specified | [2] | |
| Quantitative Lateral Flow Immunoassay | Water | 2 ppb | 2 - 1000 ppb | Not specified | < 20 minutes | [4] |
| Wheat, Oats | 25 ppb | 25 - 3000 ppb | Not specified | < 20 minutes | [4] | |
| Enzyme-Linked Fluorescent Immunoassay (ELFIA) | Water, Soil, Plant Tissues | 0.09 ng/mL | 0 - 100 ng/mL | Not specified | Not specified | [5] |
| Flow-Through Immunoassay (Fluorescence) | Surface Water | Low millimolar range | Not specified | Not specified | ~30 minutes | [6][7] |
Table 2: Specificity of a Glyphosate ELISA [1]
| Compound | Least Detectable Dose (LDD) (ppb) | 50% Inhibition (IC50) (ppb) |
| Glyphosate | 0.05 | 0.5 |
| Glyphosine | 50 | 3000 |
| Glufosinate | 2000 | 70,000 |
| AMPA | 35,000 | > 1,000,000 |
| Glycine | > 10,000 | > 1,000,000 |
Experimental Protocols
Direct Competitive ELISA Protocol
This protocol is based on the principle of a direct competitive ELISA where free glyphosate in the sample competes with a glyphosate-enzyme conjugate for binding to a limited number of anti-glyphosate antibodies. The intensity of the resulting color is inversely proportional to the glyphosate concentration in the sample.
Materials:
-
Glyphosate ELISA kit (containing microtiter plate coated with goat anti-rabbit antibodies, rabbit anti-glyphosate antibody, glyphosate-enzyme conjugate, standards, control, wash buffer, substrate solution, and stop solution)
-
Derivatization reagents (if required by the kit)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader (450 nm)
-
Vortex mixer
-
Timer
Procedure:
-
Sample Preparation and Derivatization:
-
Allow all reagents and samples to reach room temperature (20-25°C).
-
If required by the specific kit, perform a derivatization step on the standards, control, and samples. This typically involves mixing the sample with a derivatizing agent and incubating for a specified time.
-
-
Antibody and Sample Addition:
-
Add 50 µL of the rabbit anti-glyphosate antibody solution to each well.
-
Add 50 µL of each standard, control, or derivatized sample to the appropriate wells.
-
Mix the contents of the wells by gently swirling the plate for 30 seconds.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature.
-
-
Addition of Enzyme Conjugate:
-
Add 50 µL of the glyphosate-enzyme conjugate to each well.
-
Mix the contents of the wells by gently swirling the plate for 30 seconds.
-
-
Second Incubation:
-
Incubate the plate for 60 minutes at room temperature.
-
-
Washing:
-
Decant the contents of the wells.
-
Wash the wells 3-4 times with 300 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
-
Substrate Addition and Color Development:
-
Add 150 µL of the substrate solution to each well.
-
Incubate the plate for 20-30 minutes at room temperature, allowing color to develop.
-
-
Stopping the Reaction:
-
Add 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
-
Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of glyphosate in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.
-
Quantitative Lateral Flow Immunoassay Protocol
This protocol outlines a rapid, semi-quantitative, or quantitative method for glyphosate detection using a lateral flow strip test. The principle is based on a competitive immunoassay format.
Materials:
-
Glyphosate lateral flow test strips and devices
-
Extraction buffer/diluent
-
Sample collection tubes
-
Filters (e.g., syringe filters)
-
Pipettes and tips
-
Timer
-
Strip reader (for quantitative results)
Procedure:
-
Sample Preparation:
-
Water Samples: No preparation is typically needed. If the sample is turbid, filter it before use.
-
Solid Samples (e.g., Wheat, Oats):
-
Weigh a specific amount of the ground sample (e.g., 5 g) into a tube.
-
Add a defined volume of extraction buffer (e.g., 10 mL of distilled water).
-
Vortex or shake vigorously for a specified time (e.g., 2 minutes).
-
Allow the solids to settle or centrifuge the sample.
-
Filter the supernatant.
-
-
-
Derivatization (if required):
-
Some kits may require a derivatization step. Mix the extracted sample with a derivatization reagent according to the kit instructions.
-
-
Assay Procedure:
-
Add a specific volume of the prepared sample (or standard) to a dilution vial containing the assay diluent.
-
Mix well.
-
Place the lateral flow test strip into the vial or apply a few drops of the mixed solution to the sample port of the test device.
-
-
Incubation:
-
Allow the test to run for the time specified in the kit instructions (typically 10-15 minutes).
-
-
Result Interpretation:
-
Qualitative/Semi-Quantitative: Visually compare the intensity of the test line to the control line. A weaker test line indicates a higher concentration of glyphosate.
-
Quantitative: Insert the test strip into a portable strip reader to obtain a numerical concentration value. The reader measures the intensity of the test and control lines and calculates the glyphosate concentration based on a pre-programmed calibration curve.
-
Enzyme-Linked Fluorescent Immunoassay (ELFIA) Protocol
This protocol describes a competitive immunoassay that utilizes a fluorescent signal for detection, often providing higher sensitivity than colorimetric assays.
Materials:
-
Microtiter plates coated with a glyphosate conjugate (e.g., glyphosate-ovalbumin)
-
Anti-glyphosate antibody
-
Enzyme-labeled secondary antibody (e.g., alkaline phosphatase-conjugated anti-species IgG)
-
Fluorescent substrate (e.g., 4-methylumbelliferyl phosphate)
-
Glyphosate standards and samples
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., BSA in PBS)
-
Incubator
-
Microplate fluorescence reader
Procedure:
-
Plate Coating (if not pre-coated):
-
Coat the wells of a microtiter plate with a glyphosate-protein conjugate solution.
-
Incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competitive Reaction:
-
Pre-incubate the anti-glyphosate antibody with either the glyphosate standards or the samples for a specified time (e.g., 60 minutes).
-
Transfer the pre-incubated mixtures to the coated and blocked microtiter plate wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature. During this step, free glyphosate from the sample/standard will compete with the coated glyphosate conjugate for binding to the antibody.
-
Wash the plate thoroughly.
-
-
Secondary Antibody Incubation:
-
Add the enzyme-labeled secondary antibody to each well.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the plate thoroughly.
-
-
Fluorescent Signal Development:
-
Add the fluorescent substrate solution to each well.
-
Incubate for a specified time (e.g., 30 minutes) in the dark.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate fluorescence reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Construct a standard curve by plotting the fluorescence intensity against the glyphosate concentration. The fluorescence signal is inversely proportional to the glyphosate concentration in the sample.
-
Determine the glyphosate concentration in the samples from the standard curve.
-
Visualizations
Caption: Workflow for Direct Competitive ELISA of Glyphosate.
Caption: General Workflow for Lateral Flow Immunoassay.
Caption: Principle of Competitive Immunoassay for Glyphosate.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Development of an enzyme-linked immunosorbent assay for the detection of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Immunoassay for rapid on-site detection of glyphosate herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glyphosate-Isopropylammonium Detection in Complex Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of glyphosate-isopropylammonium in complex food matrices.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experimental workflows.
Sample Preparation & Extraction
-
Question: I am experiencing low recovery of glyphosate (B1671968) from a high-fat food matrix (e.g., oils, nuts). What can I do?
-
Answer: High-fat matrices can interfere with the extraction of polar analytes like glyphosate. Consider the following:
-
Defatting Step: Introduce a defatting step before extraction. After initial homogenization, add a non-polar solvent like hexane (B92381) or cyclohexane, vortex, and centrifuge. Discard the upper fat layer and proceed with the extraction of the aqueous/solid phase.
-
Matrix-Specific QuEChERS: Utilize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a higher amount of C18 sorbent in the dispersive solid-phase extraction (dSPE) cleanup step to remove lipids.[1][2] For samples with high chlorophyll (B73375) content, like tea, a mix of PSA and graphitized carbon black (GCB) is often used.[1][2]
-
Solvent Optimization: Ensure your extraction solvent is appropriate. While acetonitrile (B52724) is common in QuEChERS, for highly polar pesticides like glyphosate, aqueous extraction solutions are often employed.[3][4] A mixture of methanol (B129727) and water can also be effective.[5][6]
-
-
-
Question: My results show poor reproducibility when analyzing dry matrices like cereals and flour. What is causing this?
-
Answer: Inconsistent hydration of dry samples can lead to variable extraction efficiency.
-
Hydration Step: For samples with low water content (<25%), it is crucial to add a specific amount of water and allow the sample to hydrate (B1144303) for a set period (e.g., 30 minutes to 2 hours) before adding the extraction solvent.[2][6] This ensures consistent swelling and interaction with the solvent.
-
Homogenization: Ensure the sample is finely ground to a uniform particle size to maximize the surface area for extraction.[2][7]
-
-
-
Question: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
-
Answer: Matrix effects are a common challenge in complex food matrices and can lead to inaccurate quantification.[8]
-
Dilution: A simple and effective approach is to dilute the final extract. This reduces the concentration of co-eluting matrix components. However, ensure your instrument has sufficient sensitivity to detect the diluted analyte.
-
Optimized Cleanup: Use a robust cleanup technique. Dispersive SPE (dSPE) with appropriate sorbents (e.g., C18, PSA, GCB) is critical.[1][9] For very complex matrices, a cartridge-based Solid Phase Extraction (SPE) might provide a more thorough cleanup.[4][10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for systematic errors caused by matrix effects.[11]
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards for glyphosate (e.g., ¹³C₂, ¹⁵N-glyphosate) is the most effective way to correct for matrix effects and variations in extraction recovery.[6]
-
-
Derivatization
-
Question: Is derivatization necessary for glyphosate analysis?
-
Answer: Not always, but it is often recommended, especially for GC-MS analysis and sometimes for LC-MS/MS to improve retention and sensitivity.[12]
-
LC-MS/MS: Direct analysis of underivatized glyphosate is possible using specialized columns like HILIC (Hydrophilic Interaction Liquid Chromatography) or porous graphitic carbon (PGC) columns.[5][11][13] However, derivatization with agents like FMOC-Cl (9-fluorenylmethyl chloroformate) can improve retention on standard C18 columns and enhance sensitivity.[4][11][14][15]
-
GC-MS: Derivatization is mandatory for GC analysis due to the low volatility of glyphosate. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and a fluorinated alcohol.[16][17][18]
-
-
-
Question: My FMOC-Cl derivatization is inconsistent. What are the critical parameters?
-
Answer: The derivatization reaction with FMOC-Cl is pH-dependent and can be affected by interfering substances.
-
pH Control: The reaction requires an alkaline pH, typically around 9, which is achieved using a borate (B1201080) buffer.[11][15] Ensure the buffer capacity is sufficient to maintain the pH after sample extract addition.
-
Metal Chelation: Glyphosate is a strong metal chelator. The presence of metal ions in the sample can interfere with the derivatization. Adding a chelating agent like EDTA to the reaction mixture can minimize this interference and improve reproducibility.[15]
-
Reagent Concentration and Time: Optimize the concentration of FMOC-Cl and the reaction time. An excess of FMOC-Cl can lead to interfering byproducts, while insufficient reagent or time will result in incomplete derivatization.[15]
-
-
Data & Analysis
-
Question: What are typical performance characteristics I should aim for in my method?
-
Answer: Method performance will vary depending on the matrix, instrumentation, and regulatory requirements. However, here are some general targets based on published methods.
Table 1: Typical Method Performance for Glyphosate Detection in Food Matrices
-
| Parameter | Cereal Products | Fruits & Vegetables | Tea | Oils |
| Limit of Detection (LOD) | 0.002 - 0.05 mg/kg | 0.01 mg/kg | 15 µg/kg | ~50 µg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg[11][19] | 0.01 - 0.05 mg/kg | 15 µg/kg[20] | 50 µg/kg[21] |
| Recovery (%) | 70 - 120%[18] | 70 - 110% | 80 - 107%[20] | 91 - 106%[4] |
| Precision (RSD %) | < 20% | < 20% | 2.9 - 5.0%[20] | < 10%[21] |
Note: These values are indicative and should be established for each specific method and matrix during validation.
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction and LC-MS/MS Analysis (without derivatization)
This protocol is a general guideline and should be optimized for specific matrices.
-
Sample Homogenization:
-
Extraction:
-
Add 10 mL of extraction solvent (e.g., 1% formic acid in water:methanol (50:50 v/v)).[6]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate - AOAC Official Method 2007.01).[9]
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents.
-
For general purpose: 150 mg MgSO₄, 50 mg PSA.
-
For fatty matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
-
For pigmented matrices: 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
LC-MS/MS Analysis:
-
Take the final supernatant, dilute if necessary, and inject into the LC-MS/MS system.
-
Column: A specialized column for polar analytes, such as a porous graphitic carbon (PGC) or HILIC column.[5][13]
-
Mobile Phase: A gradient using a weak acid (e.g., formic acid) or a volatile buffer (e.g., ammonium (B1175870) carbonate) in water and an organic solvent like acetonitrile or methanol.[5][6][13]
-
Detection: Use a tandem mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring for specific precursor-product ion transitions for glyphosate and its internal standard.
-
Visualizations
Caption: General workflow for glyphosate analysis in food matrices.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simplified LC-MS/MS for Herbicides in Cereals [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hh-ra.org [hh-ra.org]
- 13. Simplified LC-MS/MS for Herbicides in Cereals [sigmaaldrich.com]
- 14. sciex.com [sciex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. medcraveonline.com [medcraveonline.com]
- 19. Glyphosate as a Food Contaminant: Main Sources, Detection Levels, and Implications for Human and Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Matrix Effects in Glyphosate-Isopropylammonium LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of glyphosate-isopropylammonium.
Troubleshooting Guides
Issue: Poor Sensitivity or Signal Suppression
Question: My glyphosate (B1671968) peak is very small or non-existent in my sample, but the standard in solvent looks fine. What could be causing this?
Answer: This is a classic sign of matrix-induced signal suppression, a common challenge in LC-MS/MS analysis, particularly with polar compounds like glyphosate in complex matrices.[1][2][3] The co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Matrix Complexity | The sample matrix is too concentrated, causing significant ion suppression. |
| Solution 1: Dilute the Sample Extract. A simple 10-fold or greater dilution of the final extract can significantly reduce the concentration of interfering matrix components. This is often a trade-off with sensitivity, but modern high-sensitivity mass spectrometers can often compensate for this. | |
| Solution 2: Improve Sample Cleanup. Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering substances before injection.[4] | |
| Inadequate Chromatographic Separation | Co-elution of matrix components with the glyphosate peak. |
| Solution: Optimize LC Method. Adjust the mobile phase gradient, try a different column chemistry (e.g., HILIC for polar compounds), or modify the mobile phase composition to better separate glyphosate from matrix interferences.[5][6] | |
| No Compensation for Matrix Effects | Running calibration standards in a clean solvent does not account for the matrix effects in the actual samples. |
| Solution 1: Use Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to normalize the matrix effects between the standards and the samples.[7] | |
| Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for matrix effects.[8][9] A SIL-IS, such as Glyphosate-13C2,15N, behaves almost identically to the analyte during extraction, chromatography, and ionization, thus providing accurate correction for any signal suppression or enhancement.[9] |
Issue: Inconsistent Results and Poor Reproducibility
Question: I'm seeing significant variation in my glyphosate results between replicate injections of the same sample. What's going on?
Answer: Poor reproducibility is often linked to variable matrix effects or issues with the sample preparation process. Inconsistent suppression or enhancement between injections can lead to scattered results.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Variability in extraction efficiency or cleanup between samples. |
| Solution: Standardize and Automate. Ensure the sample preparation protocol is followed precisely for every sample. Where possible, use automated liquid handling systems to minimize human error. | |
| Carryover | Residual analyte from a previous high-concentration sample adsorbing to the column or system and eluting in subsequent runs. |
| Solution: Optimize Wash Steps. Include a strong solvent wash step in your LC gradient and ensure your autosampler needle wash is effective. Injecting a blank solvent sample after a high-concentration sample can confirm if carryover is occurring. | |
| Matrix-Induced Ion Source Contamination | Buildup of non-volatile matrix components in the ion source can lead to erratic ionization and signal instability.[10] |
| Solution: Regular Source Cleaning. Implement a routine maintenance schedule for cleaning the ion source components as recommended by the instrument manufacturer. | |
| Analyte Degradation | Glyphosate may be unstable in the sample extract over time. |
| Solution: Sample Stability Study. Evaluate the stability of glyphosate in your processed samples at different storage conditions (e.g., room temperature, 4°C) to determine the maximum allowable time between preparation and analysis. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression (decreased analyte response) or signal enhancement (increased analyte response), both of which compromise the accuracy and reliability of quantitative results.[1][3]
Q2: Why is glyphosate analysis particularly susceptible to matrix effects?
A2: Glyphosate is a small, polar, and zwitterionic molecule, which makes it challenging to retain on traditional reversed-phase LC columns.[11] Methods often require derivatization or specialized columns.[12][13] Its polar nature also means that many polar matrix components can co-extract and co-elute with it, leading to significant matrix effects.[5]
Q3: What is the best internal standard to use for glyphosate analysis?
A3: A stable isotope-labeled (SIL) internal standard is highly recommended. Glyphosate-13C2,15N or Glyphosate-d2 are commonly used and have been shown to provide high accuracy and precision by effectively compensating for matrix effects and variations in sample preparation.[8][9]
Q4: Can I avoid matrix effects by just using a better sample cleanup method?
A4: While extensive sample cleanup using techniques like Solid-Phase Extraction (SPE) can significantly reduce matrix effects, it may not eliminate them completely, especially in very complex matrices.[4] A combination of effective cleanup and the use of a stable isotope-labeled internal standard is the most robust approach for accurate quantification.[9]
Q5: What is derivatization and is it necessary for glyphosate analysis?
A5: Derivatization is a chemical reaction to modify the analyte to improve its chromatographic or detection characteristics. For glyphosate, derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) is often used to decrease its polarity, making it more suitable for reversed-phase LC and improving its retention and peak shape.[12][13][14] While not strictly necessary with the advent of modern HILIC columns, it is a well-established and robust technique.[6]
Quantitative Data Summary
The following tables summarize key performance parameters from various validated methods for glyphosate analysis, highlighting the effectiveness of different approaches in various matrices.
Table 1: Method Performance for Glyphosate Analysis Using Isotope-Labeled Internal Standards
| Matrix | Internal Standard | Linearity (R²) | Accuracy (Recovery %) | Precision (% RSD) | LOQ |
| Milk (Bovine & Human) | 13C3,15N-glyphosate | >0.99 | 89 - 107 | ≤7.4 | 10 µg/L[8] |
| Urine (Human) | 13C3,15N-glyphosate | >0.99 | 89 - 107 | ≤11.4 | 0.1 µg/L[8] |
| Water | Not Specified | 0.9968 | 94.08 - 103.31 | <20 | 5.0 µg/L[8] |
| Soil | Not Specified | >0.99 | 93.56 - 99.10 | <8.0 | 4.11 µg/kg[8] |
| Cereals | Isotopic-labeled analytes | Not Specified | 91 - 114 | 3.8 - 6.1 | 5 µg/kg[8] |
| Brown Rice | None (Matrix-Matched Cal.) | 0.9818 | 76 - 105 | <11 | 0.0456 mg/kg[15] |
| White Rice | None (Matrix-Matched Cal.) | 1.000 | 76 - 105 | <11 | 0.0092 mg/kg[15][16] |
Experimental Protocols
Protocol 1: General QuEChERS-based Extraction for Plant Matrices
This protocol is a generalized procedure based on the QuEChERS methodology, which is often adapted for polar pesticides like glyphosate.[4]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard solution to the sample.
-
Extraction: Add 10 mL of acidified water (e.g., with 1% formic acid) and 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Analysis: The supernatant is ready for dilution and/or direct injection into the LC-MS/MS system.
Protocol 2: Derivatization with FMOC-Cl for Water Samples
This protocol is based on the derivatization of glyphosate to enhance its chromatographic properties.[14][17]
-
Sample Preparation: To a 10 mL water sample, add the stable isotope-labeled internal standard.
-
Buffering: Add a borate (B1201080) buffer solution to adjust the pH to ~9.
-
Derivatization: Add a solution of FMOC-Cl in acetonitrile. Vortex and let the reaction proceed in the dark for a specified time (e.g., 2 hours) at room temperature.
-
Acidification: Add phosphoric acid to stop the reaction and stabilize the derivative.
-
Cleanup (SPE): Load the derivatized sample onto a conditioned solid-phase extraction cartridge (e.g., a polymeric reversed-phase sorbent).
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the derivatized glyphosate with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for glyphosate analysis.
Caption: Logical relationships for mitigating matrix effects.
References
- 1. it.restek.com [it.restek.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com.au [chromtech.com.au]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for LC/MS analysis of glyphosate and its related compounds | Separation Science [sepscience.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
- 12. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. publicatt.unicatt.it [publicatt.unicatt.it]
- 16. researchgate.net [researchgate.net]
- 17. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
Technical Support Center: Glyphosate-Isopropylammonium Detection in Drinking Water
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of glyphosate-isopropylammonium in drinking water. Our goal is to help you improve the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Analyte Signal
Q: I am not detecting any glyphosate (B1671968) or my signal intensity is very low. What are the common causes and how can I troubleshoot this?
A: Low or absent signals for glyphosate are a frequent challenge, primarily due to its physicochemical properties. Here are the most common causes and the steps to resolve them:
-
Incomplete Derivatization: Glyphosate lacks a native chromophore or fluorophore, making derivatization essential for sensitive detection by HPLC-UV/FLD.[1][2] The most common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[1][3][4]
-
Troubleshooting Steps:
-
Verify pH: The derivatization reaction with FMOC-Cl is pH-dependent and requires alkaline conditions.[1][2] Ensure you are using a borate (B1201080) buffer to maintain a pH of around 9.[1][5]
-
Check Reagent Concentration: An insufficient concentration of FMOC-Cl can lead to incomplete derivatization.[1][2] A common starting point is a concentration of 2.5 mM FMOC-Cl.[1][2]
-
Optimize Reaction Time and Temperature: The derivatization reaction needs adequate time to proceed to completion. A typical duration is 4 hours, though some protocols suggest incubation at a slightly elevated temperature (e.g., 37-40°C) to facilitate the reaction.[1][4]
-
-
-
Chelation with Metal Ions: Glyphosate is a strong chelating agent and can form complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) present in water, especially hard water.[6][7] This complexation can prevent derivatization and cause poor chromatographic peak shape.[1][6]
-
Instrumental Sensitivity: Your analytical instrument may not be sensitive enough for the low concentrations of glyphosate in your samples.
-
Troubleshooting Steps:
-
Method Selection: For the highest sensitivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][8] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after derivatization is also a very sensitive alternative.[3][9]
-
Sample Pre-concentration: If direct injection methods are not providing the required sensitivity, consider using Solid Phase Extraction (SPE) to concentrate your sample before analysis.[4][10]
-
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Q: My glyphosate peak is tailing or is very broad, leading to poor resolution and inaccurate quantification. What can I do to improve it?
A: Poor peak shape is often related to interactions between the analyte and the analytical system.
-
Metallic Complexation: As mentioned above, glyphosate's interaction with metal ions can lead to poor peak shape.[1] This is not just limited to the sample matrix but can also occur with trace metals within the HPLC system itself.[8]
-
Inappropriate Column Chemistry: Due to its high polarity, glyphosate is not well retained on traditional C18 reversed-phase columns.[5][8]
-
Troubleshooting Steps:
-
Issue 3: Low Analyte Recovery
Q: I am experiencing low recovery of glyphosate from my spiked samples. What are the likely causes?
A: Low recovery indicates that a portion of your analyte is being lost during sample preparation or analysis.
-
Chelation: This is a primary cause of low recovery in environmental water samples.[4]
-
Sample Handling and Storage: Glyphosate can degrade or be lost if samples are not handled correctly.
-
Troubleshooting Steps:
-
Container Type: Use polypropylene (B1209903) or polyethylene (B3416737) containers, as glyphosate can adsorb to glass surfaces.[12]
-
Preservation: If your water samples contain residual chlorine, it can degrade glyphosate.[12][13] Add sodium thiosulfate (B1220275) to chlorinated water samples upon collection.[12]
-
Storage Conditions: Samples should be chilled immediately after collection and stored at ≤ 6°C, protected from light.[12]
-
-
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for glyphosate detection in drinking water.
Table 1: Comparison of Detection Limits for Various Analytical Methods
| Analytical Method | Derivatization Agent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-FLD | FMOC-Cl | LOQ: 1 µg/L | [3] |
| LC-MS/MS | None (Direct Injection) | LOD: 0.23 µg/L (in hard water with EDTA) | [6] |
| LC-MS/MS | None (Direct Injection) | MDL: 10 ng/L (0.01 µg/L) | [8] |
| UPLC-MS/MS | FMOC-Cl | LLOQ: <0.02 µg/L | [4] |
| HPLC-UV | Tosyl chloride | LOQ: 0.1 mg/kg (in water) | [14] |
Table 2: Recovery Rates for Glyphosate in Spiked Water Samples
| Analytical Method | Spiking Level | Recovery (%) | Reference |
| HPLC-FLD | 1 - 20 µg/L | 86 - 104% | [3] |
| HPLC-UV | 0.1 - 1.0 mg/kg | 90 - 110% | [14] |
| HPLC-FLD | 1 µg/L | 94% | [11] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with FMOC-Cl for HPLC-FLD or LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices.[1][4]
-
Sample Collection: Collect water samples in polypropylene containers. If the water is chlorinated, add sodium thiosulfate.[12]
-
Filtration: Filter the water sample through a 0.22 µm or 0.45 µm filter to remove particulate matter.[4]
-
pH Adjustment and Chelation:
-
Derivatization:
-
Add 860 µL of FMOC-Cl solution in acetonitrile (B52724) (e.g., 250 mg/L).[4]
-
Cap the tube, vortex, and incubate for at least 2 hours at 37°C or 4 hours at room temperature.[1][4]
-
-
Quenching and Extraction (Optional but recommended):
-
After incubation, acidify the solution by adding a few drops of phosphoric acid (H₃PO₄) to stop the reaction.[4]
-
Add 2 mL of a non-polar solvent like dichloromethane (B109758) (DCM), vortex, and allow the layers to separate.[4]
-
-
Analysis: Transfer an aliquot of the upper aqueous layer into an HPLC vial for injection.[4]
Protocol 2: Direct Injection LC-MS/MS Analysis
This protocol is simplified for methods that do not require derivatization.[6][8]
-
Sample Collection: Collect water samples in polypropylene containers.
-
Filtration: Filter the sample through a 0.2 µm filter.[8]
-
Acidification/Chelation:
-
Analysis: Transfer the filtered and amended sample directly into an HPLC vial for injection into the LC-MS/MS system.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. lcms.cz [lcms.cz]
- 5. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hh-ra.org [hh-ra.org]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. scribd.com [scribd.com]
- 14. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in HPLC analysis of glyphosate-isopropylammonium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of glyphosate-isopropylammonium.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my glyphosate (B1671968) peak showing significant tailing?
A1: Peak tailing in glyphosate analysis is a common issue primarily caused by several factors related to its chemical nature. Glyphosate is a polar, zwitterionic compound and a strong chelating agent, which can lead to undesirable secondary interactions.[1]
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns (like C18) are a major cause of peak tailing.[2][3] The amine group in glyphosate can interact with these acidic silanols, causing the peak to tail.[2]
-
Chelation with Metal Ions: Glyphosate's phosphonate (B1237965) group can chelate with active metal sites (e.g., iron) present in the HPLC system, such as the column hardware, tubing, and frits.[1][4] This interaction can cause significant peak distortion.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to one of glyphosate's pKa values (pKa1 < 2, pKa2 ≈ 2.6, pKa3 ≈ 5.6, pKa4 ≈ 10.6), a mixture of ionized and unionized species can exist, leading to peak tailing.[2]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the relevant pKa value to ensure the analyte is in a single, consistent protonated state.[2]
-
Q2: My glyphosate peak is fronting. What are the likely causes and solutions?
A2: Peak fronting, where the peak is broader in the first half, is often indicative of column overload or issues with the sample solvent.[6][7]
-
Column Overload: Injecting too high a concentration of the analyte or too large a sample volume can saturate the stationary phase, leading to peak fronting.[2][6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and elute prematurely, resulting in a fronting peak.[6][9]
-
Column Collapse: A physical degradation of the column bed, which can be caused by operating outside the recommended pressure or pH limits, can also lead to peak fronting.[6][7]
-
Solution: If column collapse is suspected, the column will likely need to be replaced. Ensure that the method operates within the column manufacturer's specified limits for pH and pressure.[7]
-
Q3: I am observing split peaks for glyphosate. How can I troubleshoot this?
A3: Peak splitting can be caused by several factors, including issues with the mobile phase, the column, or the sample injection.
-
Mobile Phase pH Near pKa: For an ionizable compound like glyphosate, if the mobile phase pH is very close to one of its pKa values, it can lead to the presence of multiple ionic species, which may separate slightly and cause a split peak.[2]
-
Solution: Adjust the mobile phase pH to be further away from the pKa values of glyphosate.[2]
-
-
Partially Blocked Column Frit: A blockage in the inlet frit of the column can disrupt the sample flow path, leading to a split peak.[11]
-
Solution: Reverse-flush the column (if permitted by the manufacturer) to try and dislodge the blockage. If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Sample Solvent/Mobile Phase Mismatch: A significant difference in pH or buffer capacity between the sample solvent and the mobile phase can cause peak distortion, including splitting.[2][12]
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.[2]
-
-
Co-elution with an Interferent: It's possible that the split peak is actually two separate, closely eluting compounds.
-
Solution: Try adjusting the mobile phase composition, gradient, or temperature to improve the resolution between the potential co-eluting peaks.[11]
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of glyphosate, compiled from various established methods.
| Parameter | Typical Range/Value | Notes |
| Mobile Phase pH | 2.1 - 6.0 | A low pH (e.g., 2.5-3.0) is often used in reversed-phase chromatography to ensure glyphosate is in a consistent protonated state and to suppress silanol interactions.[2] |
| Buffer Composition | Phosphate Buffers (KH₂PO₄), Ammonium (B1175870) Formate, Ammonium Acetate | Phosphate buffers are common, but ammonium formate/acetate are more MS-friendly.[2] |
| Buffer Concentration | 5 mM - 0.2 M | For LC-UV, concentrations are typically in the 10-25 mM range. For LC-MS, lower concentrations (<10 mM) are preferred.[6] |
| Organic Modifier | Acetonitrile, Methanol | Acetonitrile is frequently used.[2] |
| Flow Rate | 0.4 - 2.0 mL/min | A typical flow rate for a standard 4.6 mm ID column is around 1.0 mL/min.[2][3] |
| Column Temperature | 25 - 55 °C | Elevated temperatures can sometimes improve peak shape and reduce viscosity.[3] |
| Column Type | C18, Anion-Exchange, Cation-Exchange, Mixed-Mode | Standard C18 columns can be challenging. Anion-exchange or mixed-mode columns often provide better retention and peak shape for underivatized glyphosate.[1][3] |
Experimental Protocols
Below are detailed methodologies for common procedures in this compound analysis.
Protocol 1: Sample Preparation and Extraction from Food Matrices
This protocol is adapted from a method for analyzing glyphosate in various foods.
-
Homogenization and Extraction:
-
Weigh 25 g of the homogenized sample into a blender.
-
Add water to a total volume of 125 mL (accounting for the sample's moisture content).
-
Blend at high speed for 3-5 minutes.
-
Centrifuge the mixture for 10 minutes.
-
-
Liquid-Liquid Partitioning:
-
Transfer 20 mL of the aqueous extract into a centrifuge tube.
-
Add 15 mL of methylene (B1212753) chloride.
-
Shake for 2-3 minutes and then centrifuge for 10 minutes.
-
The upper aqueous layer is used for the subsequent SPE cleanup. For high-fat samples, this step should be repeated.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong anion exchange (SAX) cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load 1 mL of the aqueous extract onto the cartridge.
-
Wash the cartridge with 5 mL of methanol.
-
Elute the glyphosate with 5 mL of the elution solution.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness at 55 °C under a stream of nitrogen.
-
Reconstitute the residue in 1.5 mL of a suitable solvent (e.g., 10% RESTORE™ in water).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: Pre-column Derivatization with FMOC-Cl
This protocol describes a common derivatization procedure for glyphosate to enhance its detection by fluorescence.
-
Reaction Mixture Preparation:
-
In a suitable vial, mix 3 mL of the sample extract with 0.5 mL of a tetraborate (B1243019) buffer solution.[4]
-
Add 0.5 mL of a 9-fluorenylmethylchloroformate (FMOC-Cl) solution (e.g., 1 g/L in acetonitrile).[4]
-
-
Derivatization Reaction:
-
Allow the reaction to proceed at room temperature for at least 30 minutes.[4]
-
-
Extraction of Excess Reagent:
-
Add an equal volume of diethyl ether, vortex, and allow the layers to separate.[4]
-
Discard the upper ether layer. The aqueous layer containing the derivatized glyphosate is now ready for injection.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in glyphosate HPLC analysis.
Caption: A flowchart illustrating the troubleshooting logic for poor peak shape in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. benchchem.com [benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. scielo.br [scielo.br]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: pH Influence on the Detection of Glyphosate-Isopropylammonium Salts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the analysis of glyphosate-isopropylammonium salts.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound salt in a sample?
Glyphosate (B1671968) itself is very stable in a wide pH range. It is stable to hydrolysis at pH levels of 3, 6, 7, and 9.[1] This stability means that sample degradation due to pH during storage or initial preparation is generally not a primary concern. However, the pH of the sample matrix can significantly influence its interaction with other components, such as metal ions.
Q2: What is the optimal pH for derivatization of glyphosate, and why is it important?
For the widely used pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), an alkaline pH is required.[2][3]
-
Optimal pH: The reaction is typically carried out at a pH of 9.[4][5] This is often achieved using a borate (B1201080) buffer.[2][3][6]
-
Mechanism: The alkaline conditions are necessary to deprotonate the secondary amine group of glyphosate, making it nucleophilic enough to react with the FMOC-Cl reagent.[3][4]
-
Importance: If the pH is too low (e.g., pH 7), the derivatization reaction may not occur at all.[7] If the pH is too high (e.g., 11-12), the fluorescence intensity of the derivative may decrease, possibly due to the hydrolysis of the FMOC-Cl reagent.[7] In some cases, an acidic sample matrix can lower the buffering capacity, leading to a suboptimal pH and reduced reaction efficiency.[3]
Q3: How does the mobile phase pH impact the chromatographic separation of glyphosate?
The pH of the mobile phase is a critical parameter that depends on whether the glyphosate has been derivatized.
-
Underivatized Glyphosate: Due to its high polarity and zwitterionic nature, underivatized glyphosate is challenging to retain on standard reversed-phase columns.[2][8]
-
Anion-Exchange Chromatography (AEC): This is a common approach. Elution can be performed using a basic mobile phase, such as pH 9.0-9.2 with an ammonium (B1175870) carbonate buffer, which ensures proper ionization for interaction with the column.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is also suitable for separating polar compounds like underivatized glyphosate.[2]
-
Acidic Mobile Phase: Some methods use an acidic mobile phase (e.g., pH 2.1) with an anion exchange column to ensure sufficient ionization of glyphosate (pKa1 ≈ 2.27) for analysis.[10][11] However, the system can be very sensitive to small pH variations.[11]
-
-
Derivatized Glyphosate (e.g., with FMOC-Cl): Derivatization makes the molecule less polar, allowing for separation on reversed-phase columns like C18.[3] The mobile phase for these separations often consists of an acetonitrile (B52724) and a buffer, such as potassium phosphate, adjusted to a specific pH (e.g., pH 6.0), to achieve optimal separation.[12]
Q4: Can pH affect the recovery of glyphosate from complex matrices?
Yes, pH plays a crucial role in glyphosate recovery due to its strong metal-chelating properties.[3][10]
-
Chelate Formation: Glyphosate can form stable complexes with polyvalent metal ions (like Ca²⁺, Mg²⁺) commonly found in food and environmental samples.[3][13] This chelation is particularly prominent in samples with a pH between 4.5 and 8.0, where glyphosate is negatively charged.[3]
-
Impact on Recovery: The formation of these metal complexes can significantly decrease the recovery yield and reduce the precision of the method.[3]
-
Mitigation Strategy: To prevent chelation, a chelating agent like EDTA is often added to the sample and buffer solutions during sample preparation.[5][6]
Q5: For spectrophotometric methods, is there an optimal pH for detection?
The optimal pH for spectrophotometric detection depends entirely on the specific reaction used to generate a chromophore.
-
A method involving the formation of a copper dithiocarbamate (B8719985) complex measures the absorbance of the resulting colored product.[14]
-
Another method based on complex formation with bis 5-phenyldipyrrinate of nickel (II) kept the water sample at pH 7.0, noting that changes in pH did not improve results.[15]
-
In a method involving condensation with p-dimethylaminobenzaldehyde (DMAB), an acidic medium (hydrochloric acid at 0.024 mol L⁻¹) was required for maximum adduct formation; at a lower pH, the product dissociated.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to pH | Recommended Solution(s) |
| No or Very Low Analyte Peak | Incorrect Derivatization pH: The pH of the reaction mixture was outside the optimal range (typically pH 9 for FMOC-Cl), preventing the reaction.[3][7] | 1. Verify the pH of your borate buffer.[2][6]2. Ensure the sample matrix is not overly acidic, which could overwhelm the buffer. Consider adjusting the sample pH before adding the buffer.[3]3. Prepare fresh derivatization reagents and buffers. |
| Incorrect Mobile Phase pH: The mobile phase pH is not suitable for the ionization state required for retention on your specific column (e.g., for underivatized analysis on an anion-exchange column).[9] | 1. For underivatized glyphosate on an anion-exchange column, confirm the mobile phase pH is basic (e.g., pH 9.0-9.2).[9]2. If using an acidic mobile phase, ensure the pH is precisely controlled, as the system can be highly sensitive to small variations.[11] | |
| Poor Peak Shape (Tailing, Splitting) | Chelation with Metal Ions: Residual metal ions in the sample or LC system are forming complexes with glyphosate, causing poor chromatography.[3][5][6] | 1. Add a chelating agent like EDTA to your sample preparation and derivatization buffers to sequester metal ions.[5][6]2. Ensure the use of high-purity, metal-free solvents and reagents. |
| Low or Inconsistent Recovery | Suboptimal Extraction pH: The pH of the extraction solvent may not be optimal for releasing glyphosate from the sample matrix, especially in soil where binding is pH-dependent. | 1. Review literature for the optimal extraction pH for your specific matrix type.2. For extractions from wheat grains, an ammonium hydroxide (B78521) solution (NH₄OH) has been used.[16] |
| Chelation During Sample Prep: As mentioned above, glyphosate is binding to metal ions in the sample, preventing its complete extraction and derivatization.[3] | 1. Incorporate EDTA into your sample preparation workflow before derivatization to prevent the formation of metal complexes.[6] | |
| Shifting or Unstable Retention Times | Mobile Phase pH Drift: The pH of the mobile phase buffer is not stable or was prepared incorrectly, causing variability in analyte ionization and retention.[11] | 1. Prepare fresh mobile phase daily.2. Use high-quality buffer reagents and verify the final pH with a calibrated meter.3. Be aware that systems running at very specific acidic pH values (e.g., 2.1) are extremely sensitive to minor pH changes.[11] |
Quantitative Data Summary
The optimal pH is highly dependent on the analytical step and method. The table below summarizes pH values cited for various procedures.
Table 1: Recommended pH Conditions for Glyphosate Analysis
| Analytical Step | Method | Recommended pH | Buffer/Reagent | Purpose | Source(s) |
| Derivatization | Pre-column with FMOC-Cl | 9.0 | Borate Buffer | Optimizes reaction of the secondary amine | [4][5] |
| Chromatography | LC-MS/MS (Underivatized) | 9.0 - 9.2 | Ammonium Carbonate | Ensures proper ionization for anion-exchange column | [9] |
| Chromatography | HPLC-FL (Underivatized) | 2.1 | - | Ensures ionization for anion-exchange column | [11] |
| Chromatography | HPLC-UV (Derivatized) | 6.0 | Potassium Phosphate (KH₂PO₄) | Mobile phase for reversed-phase separation | [7][12] |
| Sample Matrix | General | 4.5 - 8.0 | - | Range where glyphosate chelation with metals is prominent | [3] |
| Spectrophotometry | Complex with Ni(PhDPD)₂ | 7.0 | - | Optimal pH for complex stability | [15] |
| Spectrophotometry | Condensation w/ DMAB | Acidic (0.024 M HCl) | Hydrochloric Acid | Required for maximum adduct formation | [16] |
Experimental Protocols
Protocol: Pre-Column Derivatization with FMOC-Cl for LC-MS/MS Analysis
This protocol is a generalized procedure based on common methodologies for the derivatization of glyphosate and its metabolite AMPA in water samples prior to LC-MS/MS analysis.[2][3][4][5][6]
Materials:
-
Glyphosate standard
-
Water sample (filtered)
-
Borate buffer (e.g., 0.125 M, adjusted to pH 9 with KOH or NaOH)[4][6]
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 0.005 M in acetonitrile)[4]
-
High-purity water and acetonitrile
Procedure:
-
Sample Preparation: To a 40 mL aliquot of the filtered water sample in a glass vial, add an appropriate volume of internal standard solution.[5]
-
pH Adjustment & Chelation Prevention: Add 2 mL of borate buffer (pH 9) and 2 mL of EDTA solution.[5][6] Mix gently. The borate buffer raises the pH to the optimal level for the reaction, while EDTA prevents glyphosate from chelating with any metal ions present in the sample.[6]
-
Derivatization: Add 6 mL of the FMOC-Cl solution to the sample.[5] This provides the derivatizing agent that reacts with the amine group of glyphosate.
-
Incubation: Place the sample in a water bath at a controlled temperature (e.g., 40 °C) in the dark for a specified time (e.g., 2 hours).[6][8] Incubation ensures the derivatization reaction goes to completion.
-
Reaction Quenching: To stop the derivatization reaction, add 2.4 mL of phosphoric acid solution.[5][6] This acidifies the mixture, protonating the amine and halting its reactivity with any remaining FMOC-Cl.
-
Cleanup (Optional but Recommended): An extraction with a non-polar solvent like dichloromethane (B109758) (DCM) can be performed to remove excess FMOC-Cl and its hydrolysis byproducts.[13]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system, typically using a reversed-phase column (e.g., C18).[2][3]
Visualizations
Caption: Workflow for FMOC-Cl derivatization of glyphosate.
Caption: Troubleshooting logic for no/poor glyphosate peak detection.
References
- 1. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. imt.ro [imt.ro]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. hh-ra.org [hh-ra.org]
- 11. toxicologia.unb.br [toxicologia.unb.br]
- 12. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 13. lcms.cz [lcms.cz]
- 14. Glyphosate herbicide residue determination in samples of environmental importance using spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Detection of Glyphosate in Water by Complex Formation between Bis 5-Phenyldipyrrinate of Nickel (II) and Glyphosate | MDPI [mdpi.com]
- 16. scispace.com [scispace.com]
Reducing ion suppression in electrospray ionization for glyphosate-isopropylammonium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression during the analysis of glyphosate-isopropylammonium using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for glyphosate (B1671968) analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte (glyphosate) is reduced by the presence of co-eluting matrix components.[1][2][3] This is particularly problematic for glyphosate due to its high polarity, which often leads to co-elution with other polar matrix components that compete for the available charge in the ESI source, resulting in a decreased analyte signal, poor sensitivity, and inaccurate quantification.[3][4]
Q2: My glyphosate peak is showing significant tailing or is completely missing. What could be the cause?
A2: Significant peak tailing or a complete loss of the glyphosate signal is often attributed to the chelation of glyphosate with metal ions present in the LC system, such as from stainless steel tubing, frits, and column hardware.[5][6] Glyphosate is a strong chelating agent, and these interactions can lead to analyte adsorption and the formation of metal salts that suppress ionization.[6]
Q3: Can I use an isotopically labeled internal standard to correct for all matrix effects?
A3: While isotopically labeled internal standards (IL-IS) are highly recommended and can compensate for many matrix effects, some studies have shown that even an IL-IS like ¹³C₂-glyphosate may experience different ionization suppression than the native glyphosate, making it not always efficient in compensating for the matrix effect, especially in complex matrices.[7] Therefore, while beneficial, the use of an IL-IS should be combined with other strategies to minimize ion suppression.
Q4: Is derivatization necessary for glyphosate analysis by LC-MS?
A4: Derivatization is not strictly necessary but is a common strategy to improve the chromatographic retention of the highly polar glyphosate on reversed-phase columns and to enhance its ionization efficiency.[8][9][10] A common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[9][11][12] However, direct analysis of underivatized glyphosate is possible with appropriate chromatographic techniques like HILIC, ion-exchange chromatography, or the use of specific ion-pairing reagents.[5][13][14]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal Intensity
This is one of the most common issues when analyzing glyphosate, often stemming from ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low glyphosate signal intensity.
Detailed Steps:
-
Optimize Sample Preparation:
-
Dilute the Sample Extract: Diluting the sample extract can reduce the concentration of matrix co-extractives, thereby lessening ion suppression.[15] However, this also dilutes the analyte, so a balance must be found.
-
Implement Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the sample and remove interfering matrix components before injection.[16] Polymeric SPE cartridges have been shown to be effective.
-
Add a Chelating Agent: The addition of ethylenediaminetetraacetic acid (EDTA) to the sample can chelate metal ions, preventing them from interacting with glyphosate and improving signal response.[11][17] Be cautious, as high concentrations of EDTA (≥5%) can cause ion suppression.[11]
-
-
Improve Chromatographic Separation:
-
Select an Appropriate Column: Standard reversed-phase columns (like C18) have poor retention for glyphosate.[5] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), ion-exchange, or mixed-mode columns for better separation of glyphosate from matrix interferences.[8][10][13]
-
Use a Metal-Free System: To combat chelation, use PEEK or other metal-free tubing and a column with metal-free housing.[6] This can dramatically improve signal and peak shape.[6]
-
Optimize the Mobile Phase: Ensure the mobile phase is compatible with both good chromatography and ESI. Ammonium (B1175870) carbonate buffer at a slightly alkaline pH (e.g., pH 9) can ensure proper ionization of glyphosate for detection in negative ESI mode.
-
-
Adjust Mass Spectrometry Settings:
-
Switch to Negative Ion Mode: Glyphosate is often analyzed in negative ESI mode due to its phosphate (B84403) group.[18] This can sometimes be less susceptible to certain types of matrix interference compared to positive mode.[1]
-
Consider Derivatization: If direct analysis fails, derivatization with FMOC-Cl can make glyphosate less polar, improving its retention on reversed-phase columns and potentially moving its elution time away from interfering polar matrix components.[9][12]
-
Issue 2: Poor Peak Shape (Tailing, Broadening)
Poor peak shape is a common indicator of secondary interactions or issues with the chromatographic setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor glyphosate peak shape.
Detailed Steps:
-
Check for Metal Contamination:
-
Implement a Metal-Free Flow Path: As mentioned previously, the primary cause of peak tailing for glyphosate is its interaction with metal surfaces.[5][6] Switching to PEEK tubing, fittings, and a metal-free column is the most effective solution.[6]
-
Add a Chelating Agent: Adding a small amount of EDTA to your sample or mobile phase can help to "passivate" the system by chelating free metal ions, thus improving peak shape.[11][17]
-
-
Optimize Mobile Phase:
-
Solvent Composition: For some chromatographic methods, the addition of acetonitrile at the beginning of the run can help to sharpen the peaks of glyphosate and its metabolite AMPA.[13]
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of glyphosate and its interaction with the stationary phase. Experiment with different pH values to find the optimal condition for peak shape.
-
-
Evaluate Column Choice:
Quantitative Data Summary
The following tables summarize key parameters from various methodologies aimed at reducing ion suppression and improving glyphosate analysis.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Matrix | Key Finding | Reported Ion Suppression/Recovery | Reference |
| Extrapolative Dilution | Wheat, Rye | Efficiently compensates for matrix effect. | Signal suppression >90% in undiluted ground samples. | [7] |
| SPE Cleanup (Polymeric) | Cereals | Provided good sample cleanup, acceptable for LC/MS analysis. | Use of IL-IS compensated for ionization effects. | |
| Ultrafiltration | Wheat Flour | Effective for samples with particulates after extraction. | Higher ion suppression compared to SPE-cleaned samples. | |
| EDTA Addition | Hard Water | Significantly improved response by decreasing ionization suppression from metal ions. | LOD of 0.08 µg/L for glyphosate after EDTA spike. | [17] |
| QuPPe Extraction & Dilution | Various Foods | 5-fold dilution was suitable for routine analysis, reducing matrix effects. | Signal suppression can exceed 80% in undiluted extracts. | [4][15] |
Table 2: Comparison of Chromatographic and Detection Methods
| Method | Key Feature | Advantage | Disadvantage | Reference |
| Ion Chromatography (IC) with Suppressor | Post-column electrolytic suppression. | Reduces eluent ions, making it compatible with MS; high column capacity. | High levels of organic acids in some matrices can cause retention time shifts. | [15][19] |
| Metal-Free HPLC System | PEEK-lined column and tubing. | Prevents chelation, dramatically improves signal and peak shape. | May not be standard in all labs. | [6] |
| Pre-column Derivatization (FMOC-Cl) | Makes glyphosate less polar. | Allows for use of standard reversed-phase columns; improves retention. | Adds an extra step to sample prep; can introduce byproducts. | [9][10][11] |
| HILIC Chromatography | Separation of polar compounds. | Good for underivatized glyphosate. | Can be sensitive to matrix composition. | [10] |
Detailed Experimental Protocols
Protocol 1: Direct Analysis with Metal-Free LC System and EDTA Addition (Adapted from Hsiao et al. and others)
This protocol focuses on minimizing metal chelation for the direct analysis of underivatized glyphosate.
-
Sample Preparation (Water Samples):
-
Filter the water sample through a 0.22 µm filter.[12]
-
To a 1 mL aliquot of the filtered sample, add a solution of EDTA to a final concentration of 1%.[11]
-
Add an appropriate volume of isotopically labeled internal standard.
-
Vortex the sample and transfer it to a polypropylene (B1209903) autosampler vial.[13]
-
-
LC-MS/MS Conditions:
-
LC System: An LC system equipped with a metal-free or bio-inert sample flow path (PEEK tubing, ceramic injector needle, etc.).[6][13]
-
Column: A column designed for polar analytes, such as a mixed-mode or ion-exchange column, housed in metal-free hardware.[6][13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient that starts with a low percentage of organic phase to retain glyphosate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor appropriate precursor and product ions for glyphosate and its internal standard.
-
Protocol 2: Analysis with Pre-column FMOC-Cl Derivatization (Adapted from various sources)
This protocol is for labs using standard reversed-phase chromatography.
-
Sample Preparation and Derivatization:
-
Take a 4 mL aliquot of the filtered water sample in a polypropylene tube.[12]
-
Add 10 µL of the internal standard solution.[12]
-
Add 50 µL of EDTA solution (e.g., 2 g/L).[12]
-
Add 800 µL of borate (B1201080) buffer (50 g/L in water) to adjust the pH to alkaline conditions (approx. pH 9).[11][12]
-
Add 860 µL of FMOC-Cl solution in acetonitrile (e.g., 250 mg/L).[12]
-
Cap and vortex the tube, then incubate (e.g., 2 hours at 37°C or 4 hours at room temperature).[11][12]
-
After incubation, add an acid (e.g., phosphoric acid) to stop the reaction.
-
Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) (DCM) to remove excess FMOC-Cl. The derivatized glyphosate will remain in the aqueous layer.[12]
-
Inject the aqueous layer into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with an additive like ammonium formate (B1220265) or formic acid.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A typical reversed-phase gradient, starting with a high aqueous component and ramping up the organic phase.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Negative Mode.
-
MRM Transitions: Monitor the transitions for the FMOC-derivatized glyphosate and its internal standard.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Solid-Phase Extraction for Glyphosate-Isopropylammonium from Fatty Matrices
Welcome to the technical support center for the analysis of glyphosate-isopropylammonium in complex fatty matrices. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their solid-phase extraction (SPE) workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the solid-phase extraction of glyphosate (B1671968) from fatty matrices.
Issue: Low Analyte Recovery
-
Question: My glyphosate recovery is consistently low after SPE. What are the potential causes and how can I improve it?
-
Answer: Low recovery of glyphosate from fatty matrices is a common challenge. Several factors could be contributing to this issue:
-
Inadequate Extraction from the Matrix: Glyphosate is highly polar and may have strong interactions with the sample matrix. Ensure that the initial extraction solvent is appropriate for releasing glyphosate. Aqueous extractions are common, and the addition of acidified water or a methanol (B129727)/water mixture can improve efficiency.[1][2] For very fatty samples, a partitioning step with a non-polar solvent like methylene (B1212753) chloride or petroleum ether can help separate lipids from the aqueous extract containing glyphosate.[3][4][5]
-
Analyte Breakthrough During SPE Loading: If the sample is loaded onto the SPE cartridge too quickly, the analyte may not have sufficient time to interact with the sorbent and can be lost. Ensure the loading flow rate is slow and controlled, typically around 1-2 mL/min.
-
Inappropriate SPE Sorbent: The choice of SPE sorbent is critical. For glyphosate, which is anionic, Strong Anion Exchange (SAX) cartridges are often used.[3][5] Reversed-phase sorbents like C18 may not retain the polar glyphosate molecule effectively unless it is derivatized.[1][6] Molecularly Imprinted Polymer (MIP) SPE cartridges offer high selectivity for glyphosate and can significantly improve recovery.[7][8]
-
Analyte Loss During Elution: The elution solvent may not be strong enough to desorb glyphosate from the SPE sorbent. For SAX cartridges, an elution solution with a higher ionic strength or a different pH may be necessary. For MIP cartridges, follow the manufacturer's recommended elution solvent.
-
Adsorption to Labware: Glyphosate is known to adhere to glass surfaces. It is best practice to use plastic consumables (e.g., polypropylene (B1209903) tubes and vials) throughout the entire procedure to prevent analyte loss.[4][8][9]
-
Issue: High Matrix Effects (Ion Suppression or Enhancement)
-
Question: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis. How can I minimize these matrix effects?
-
Answer: Fatty matrices are notorious for causing significant matrix effects in LC-MS/MS analysis.[10][11] Here are some strategies to mitigate this issue:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-extractives.
-
Lipid Removal: Incorporate a lipid removal step before SPE. This can be a liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane, hexane) or the use of specific lipid-removing sorbents like Z-Sep or C18 in a dispersive SPE (dSPE) step.[12][13][14][15]
-
SPE Optimization: Use a highly selective SPE sorbent like a Molecularly Imprinted Polymer (MIP) cartridge, which is designed to bind glyphosate with high specificity, leaving matrix components behind.[7]
-
-
Dilution of the Final Extract: Diluting the sample extract before injection into the LC-MS/MS system can significantly reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[10]
-
Use of Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard, such as Glyphosate-d2, is crucial.[8] This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects that cannot be eliminated through cleanup.[4]
-
Chromatographic Separation: Optimize the chromatographic method to separate glyphosate from co-eluting matrix components. The use of a Hypercarb (porous graphitic carbon) column has been shown to provide good retention and separation for polar compounds like glyphosate, sometimes with negligible matrix effects even without a cleanup step in certain matrices.[2]
-
Issue: Poor Chromatographic Peak Shape or Retention
-
Question: I am struggling with poor peak shape and inconsistent retention times for glyphosate. What can I do to improve my chromatography?
-
Answer: The high polarity of glyphosate makes it challenging to retain on traditional reversed-phase columns like C18.[16]
-
Derivatization: Derivatizing glyphosate with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) makes the molecule more hydrophobic, leading to better retention and peak shape on reversed-phase columns.[1][17][18]
-
Alternative Chromatography:
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the analysis of polar compounds like glyphosate.[16]
-
Ion-Exchange Chromatography: Anion-exchange columns can provide excellent retention and separation for glyphosate.[19]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns, such as Hypercarb, offer a different retention mechanism that can be very effective for polar analytes.[2]
-
-
Mobile Phase Optimization: Adjusting the mobile phase composition, pH, and additives can significantly impact peak shape and retention. For underivatized glyphosate, using a mobile phase with a suitable buffer, like ammonium (B1175870) carbonate, can improve ionization and peak shape in negative ESI mode.[20]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best SPE sorbent for glyphosate in fatty matrices?
-
A1: The ideal sorbent depends on the specific matrix and the desired level of cleanup.
-
Strong Anion Exchange (SAX): Good for capturing the anionic glyphosate molecule, but may require significant optimization to remove all matrix interferences.[3][5]
-
Molecularly Imprinted Polymer (MIP): Offers the highest selectivity for glyphosate, leading to very clean extracts and reduced matrix effects.[7][8]
-
Polymeric Reversed-Phase (e.g., Oasis HLB): Can be used, often in conjunction with a derivatization step, to clean up the derivatized glyphosate.[4][7]
-
Z-Sep/Z-Sep+: These are zirconia-based sorbents that are excellent for removing lipids and pigments and can be used in a dSPE cleanup step prior to SPE.[12][13][14]
-
-
-
Q2: Is derivatization necessary for glyphosate analysis?
-
A2: While not strictly necessary, derivatization (e.g., with FMOC-Cl) is highly recommended, especially when using standard reversed-phase HPLC columns.[1][17] It improves chromatographic retention, peak shape, and sensitivity. Direct analysis of underivatized glyphosate is possible but typically requires specialized columns like HILIC, ion-exchange, or PGC.[2][16][19]
-
-
Q3: How can I prevent my SPE cartridge from clogging when processing fatty samples?
-
A3: Clogging is usually caused by suspended solids or high lipid content.
-
Centrifugation and Filtration: Ensure your initial extract is properly centrifuged at high speed to pellet any solid material. Filtering the extract through a 0.22 or 0.45 µm syringe filter before loading onto the SPE cartridge can also help.[5][21]
-
Lipid Removal Step: Perform a liquid-liquid partitioning with a non-polar solvent or a dSPE cleanup with a lipid-removing sorbent (e.g., C18, Z-Sep) before the SPE step.[3][12][22]
-
-
-
Q4: What are typical recovery rates for glyphosate from fatty matrices using SPE?
-
A4: Recovery can vary widely depending on the matrix, extraction method, and SPE protocol. Generally, recoveries in the range of 70-120% are considered acceptable.[17] However, for complex fatty matrices, recoveries can sometimes be lower, in the range of 30-70%, and may require the use of an isotope-labeled internal standard for accurate quantification.[9]
-
Quantitative Data Summary
Table 1: Glyphosate Recovery from Various Fatty Matrices
| Matrix | Extraction Method | SPE Sorbent | Analytical Method | Average Recovery (%) | Reference |
| Vegetable Oil | Aqueous Extraction | Not Specified | Capillary Zone Electrophoresis | Not explicitly stated, but a method was developed | [23] |
| Walnuts | UAE-SLM | Not Applicable (Membrane Extraction) | HPLC-PDA | 32-69 | [9] |
| Soybeans | UAE-SLM | Not Applicable (Membrane Extraction) | HPLC-PDA | < 50 | [9] |
| Corn | QuPPe | Automated SPE | LC-MS/MS | 70-120 | [17] |
| Soybean | QuPPe | Automated SPE | LC-MS/MS | 70-120 | [17] |
| Beebread | Aqueous Extraction | MIP-SPE and Oasis HLB | LC-MS/MS | 76-111 | [7] |
| Animal Fat | QuPPe | Polymeric Cationic (PCX) and Anionic (PAX) | LC-MS/MS | Not explicitly stated, but method validated | [19] |
Experimental Protocols
Protocol 1: General Purpose SPE Cleanup using SAX Cartridge for Fatty Samples
This protocol is adapted for samples with high-fat content.[3][5]
-
Sample Extraction:
-
Homogenize 25 g of the sample.
-
Add 125 mL of deionized water and blend at high speed for 3-5 minutes.
-
Centrifuge for 10 minutes.
-
Transfer 20 mL of the aqueous extract to a centrifuge tube.
-
Add 15 mL of methylene chloride, shake for 2-3 minutes, and centrifuge for 10 minutes.
-
Repeat the methylene chloride wash.
-
Collect the upper aqueous layer for SPE cleanup.
-
-
SPE Cleanup (SAX Cartridge):
-
Condition the SAX cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load 1 mL of the aqueous extract onto the cartridge.
-
Wash the cartridge with 5 mL of methanol to remove interferences.
-
Elute glyphosate with 5 mL of the appropriate elution solution (e.g., a buffered solution or a solution with a higher salt concentration).
-
Evaporate the eluate to dryness at 55 °C under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Protocol 2: SPE Cleanup using Molecularly Imprinted Polymer (MIP) Cartridge
This protocol is a general guideline and should be optimized based on the specific MIP cartridge manufacturer's instructions.[8]
-
Sample Extraction and Pre-treatment:
-
Homogenize 10 g of the sample.
-
Spike with an appropriate amount of isotope-labeled internal standard (e.g., Glyphosate-d2).
-
Extract with 20 mL of a suitable solvent (e.g., water or a water/methanol mixture).
-
Centrifuge and filter the extract.
-
-
SPE Cleanup (MIP Cartridge):
-
Condition the MIP cartridge according to the manufacturer's protocol (typically with methanol followed by water).
-
Load the prepared sample extract at a slow flow rate (approx. 1.5 mL/min).
-
Wash the cartridge with ultrapure water to remove polar interferences.
-
Elute the glyphosate and internal standard with the recommended elution solvent.
-
Evaporate the eluate to dryness under nitrogen at 60 °C.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for SPE of glyphosate from fatty matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Glyphosate and AMPA in Food Samples Using Membrane Extraction Technique for Analytes Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Effective and rugged analysis of glyphosate, glufosinate, and metabolites in Tenebrio molitor larva (mealworms) using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sciex.com [sciex.com]
- 18. agilent.com [agilent.com]
- 19. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 21. mdpi.com [mdpi.com]
- 22. labsertchemical.com [labsertchemical.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Simultaneous Analysis of Glyphosate and AMPA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the simultaneous analysis of glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA).
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of glyphosate and AMPA, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Splitting)
Question: My chromatogram shows significant peak tailing or splitting for glyphosate and/or AMPA. What could be the cause and how can I fix it?
Answer: Poor peak shape is a common issue in glyphosate analysis, often stemming from the analyte's interaction with metal components in the LC system or issues with the chromatographic conditions.[1]
Potential Causes and Solutions:
-
Metal Chelation: Glyphosate is a known chelating agent and can interact with trace metals in the HPLC flow path, leading to peak tailing.[2]
-
Solution 1: System Passivation: Passivate the LC system by flushing it with a chelating agent like 0.1% to 1% disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) solution to remove metal ions.[1]
-
Solution 2: Mobile Phase Additive: Add a chelating agent, such as EDTA, to the mobile phase to prevent interactions between the analytes and metal surfaces.[2]
-
Solution 3: Sample Additive: Incorporate EDTA into the extraction solvent.[2] The addition of EDTA to hard water samples has been shown to significantly improve the response of both glyphosate and AMPA by reducing ionization suppression.[3]
-
-
Inappropriate Column Choice: Standard C18 columns are often unsuitable for retaining highly polar analytes like glyphosate and AMPA, resulting in poor peak shape.[1]
-
Suboptimal Mobile Phase pH: The pH of the mobile phase is critical as it influences the ionization state of glyphosate and AMPA.
-
Solution: Carefully optimize the mobile phase pH for the specific column being used. For anion-exchange columns, a higher pH might be necessary to ensure the analytes are charged.[1]
-
-
Improper Mobile Phase Composition: The type and concentration of buffer salts can impact peak shape.
-
Solution: Experiment with different buffer salts, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, at concentrations of 10-20 mM.[1] In some cases, a high concentration of acid in the mobile phase may be necessary to achieve good peak shape on certain columns.[1]
-
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape.
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Question: I am experiencing low sensitivity for glyphosate and AMPA, especially at lower concentrations. How can I improve my signal?
Answer: Low sensitivity can be attributed to several factors including matrix effects, suboptimal instrument settings, or inefficient sample preparation.
Potential Causes and Solutions:
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of glyphosate and AMPA in the mass spectrometer source.[5]
-
Solution 1: Sample Cleanup: Implement a sample cleanup step using solid-phase extraction (SPE) with cartridges like Oasis HLB or polymeric SPE.[6][7] For complex matrices like wheat, ultrafiltration can also be effective.[7]
-
Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analytes to compensate for matrix effects.[8]
-
Solution 3: Standard Addition: For matrices that contain low levels of glyphosate and AMPA, the standard addition method can be used for quantification.[8]
-
Solution 4: Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for glyphosate and AMPA to correct for matrix effects and variations in instrument response.[9][10]
-
-
Inefficient Ionization: The choice of ionization mode and source parameters can significantly impact sensitivity.
-
Derivatization: For some applications, derivatization can improve chromatographic retention and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the simultaneous analysis of glyphosate and AMPA?
A1: The primary challenges stem from their physicochemical properties. Both are highly polar, zwitterionic compounds with low molecular weights, making them difficult to retain on traditional reversed-phase chromatography columns.[3][5][15] They also have a tendency to chelate with metals, which can lead to poor peak shape and recovery.[2] Furthermore, their high water solubility makes extraction from complex matrices challenging.[5]
Q2: Is derivatization necessary for glyphosate and AMPA analysis?
A2: Not necessarily. While derivatization with reagents like FMOC-Cl can improve chromatographic performance on standard C18 columns and enhance sensitivity, direct analysis methods are also widely used.[4][12][13] Direct injection methods often employ specialized columns like anion-exchange, mixed-mode, or HILIC to achieve adequate retention and separation without the need for a derivatization step.[1][3][4] The choice between direct analysis and derivatization depends on the available instrumentation, sample matrix, and desired sensitivity.
Q3: How can I minimize matrix effects in different sample types?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in glyphosate and AMPA analysis.[5][16] Several strategies can be employed to mitigate them:
-
Sample Preparation: Utilize cleanup techniques like solid-phase extraction (SPE) or ultrafiltration to remove interfering matrix components.[6][7]
-
Calibration Strategy: Employ matrix-matched calibration curves or the method of standard additions to compensate for signal suppression or enhancement.[8]
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and improve accuracy and precision.[9][10]
-
Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components and minimize their impact.[16]
Q4: What are the typical LC-MS/MS parameters for glyphosate and AMPA analysis?
A4: While specific parameters will vary depending on the instrument and column used, here are some general guidelines:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is most commonly used.[6][8]
-
Column: Anion-exchange, mixed-mode, or HILIC columns are preferred for direct analysis.[1][3][4]
-
Mobile Phase: Aqueous mobile phases with buffers like ammonium formate or ammonium carbonate are common.[1] The pH is a critical parameter to optimize.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, typically monitoring at least two transitions per analyte for confirmation.[8][9]
Experimental Protocols
Protocol 1: Sample Preparation of Cereal Samples (QuPPe-based)
This protocol is based on the Quick Polar Pesticides Method (QuPPe).
-
Weigh 5 grams of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 100 µL of an internal standard solution (e.g., 20 µg/mL of each isotopically labeled analyte in water).
-
Let the sample stand for 30 minutes to two hours.
-
Add 10 mL of methanol (B129727) containing 1% v/v formic acid.
-
Shake the sample for 15 minutes on a laboratory shaker and then centrifuge.
-
For cleanup, two options are available depending on the matrix:
-
SPE Cleanup (for oats): Condition an HLB SPE cartridge with methanol followed by water:methanol (50:50) with 0.5% v/v formic acid. Load the sample extract, discard the initial eluate used for pre-wetting, and collect the subsequent eluate. Filter the collected eluate through a 0.2 µm filter.[7]
-
Ultrafiltration (for wheat): Load 1 mL of the sample extract onto an ultrafiltration device and centrifuge. Collect the clear filtrate for analysis.[7]
-
-
Transfer the final extract to a low-absorption vial for LC-MS/MS analysis.
Protocol 2: Direct Analysis of Water Samples
This protocol is suitable for the direct analysis of drinking water.
-
Transfer a 15 mL aliquot of the water sample to a 50 mL plastic centrifuge tube.
-
Prepare calibration standards in the range of 10 to 200 ng/L (0.01–0.2 µg/L) in a blank water matrix.
-
Add internal standards (e.g., Glyphosate-¹³C₂,¹⁵N, AMPA-¹³C,¹⁵N, D₂) to all samples and calibration standards.
-
Inject the samples directly into the LC-MS/MS system.
Sample Preparation and Analysis Workflow
Caption: General workflow for sample preparation and analysis.
Quantitative Data Summary
Table 1: Example LC-MS/MS Instrument Parameters
| Parameter | Setting | Reference |
| LC System | Shimadzu Nexera X3 or equivalent | [4] |
| Column | RESTEK Polar X (30 mm x 2.1 mm, 2.7 µm) or similar HILIC column | [4] |
| Mobile Phase A | 0.5% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [4] |
| Flow Rate | 0.4 mL/min | [4] |
| Injection Volume | 5 µL | [4] |
| MS System | Shimadzu LCMS-8060 or equivalent triple quadrupole | [4] |
| Ionization | ESI Negative | [4] |
| Interface Voltage | -3 kV | [4] |
| Nebulizer Gas Flow | 2 L/min | [4] |
| Drying Gas Flow | 20 L/min | [4] |
| Heating Gas Flow | 20 L/min | [4] |
| Interface Temp. | 350°C | [4] |
| DL Temp. | 250°C | [4] |
| Heat Block Temp. | 400°C | [4] |
Table 2: MRM Transitions for Glyphosate and AMPA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Glyphosate | 168.10 | 62.90 | 23 | [8] |
| 168.10 | 78.95 | 37 | [8] | |
| AMPA | 110.00 | 79.00 | 27 | [8] |
| 110.00 | 63.00 | 23 | [8] |
Table 3: Method Validation Data from Various Studies
| Matrix | Method Highlights | LOQ (µg/L or µg/kg) | Recoveries (%) | Reference |
| Milk | Direct analysis, LC-MS/MS | 10 (Glyphosate & AMPA) | 89-107 | [9] |
| Urine | Direct analysis, LC-MS/MS | 0.1 (Glyphosate & AMPA) | 89-107 | [9] |
| Soil | LC-MS/MS | 4.11 (Glyphosate), 2.08 (AMPA) | 93.56-99.10 | [5] |
| Water | Direct injection, LC-MS/MS, EDTA addition | 0.23 (Glyphosate), 0.30 (AMPA) | Not specified | [3] |
| Honey | FMOC-Cl derivatization, SPE, LC-MS/MS | Not specified | Compliant with SANTE guidelines | [13] |
| Cereals | QuPPe-based, SPE/UF, LC-MS/MS | Not specified | 105-125 | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Glyphosate is not reproducible - Chromatography Forum [chromforum.org]
- 3. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil | MDPI [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. series.publisso.de [series.publisso.de]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
Minimizing background interference in electrochemical detection of glyphosate
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical detection of glyphosate (B1671968). Our goal is to help you minimize background interference and achieve reliable and sensitive measurements.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Background Signal or Noise
A high background signal can mask the electrochemical response of glyphosate, leading to inaccurate measurements.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Glassware or Reagents | Thoroughly clean all glassware with appropriate solvents (e.g., piranha solution, aqua regia - use with extreme caution and proper safety protocols ), followed by rinsing with ultrapure water. Use high-purity reagents and freshly prepared solutions. | A significant reduction in the background current and noise level. |
| Electrode Surface Contamination | Pre-treat the electrode surface according to the manufacturer's instructions or established protocols. This may involve mechanical polishing, electrochemical cleaning cycles, or chemical treatment. For gold electrodes, cycling in sulfuric acid is a common cleaning method. | A clean, reproducible baseline voltammogram with minimal background features. |
| Inadequate Shielding from External Noise | Place the electrochemical setup inside a Faraday cage to shield it from external electromagnetic interference.[1] Ensure proper grounding of all instruments.[1] | A smoother baseline with reduced random fluctuations and noise spikes.[1] |
| Non-Faradaic (Capacitive) Current | Optimize the electrochemical technique. Techniques like square wave voltammetry (SWV) or differential pulse voltammetry (DPV) are designed to minimize the contribution of capacitive currents compared to cyclic voltammetry (CV).[2][3] A differential potentiostat can also be used to suppress non-faradaic currents.[2] | An improved signal-to-noise ratio where the Faradaic current from the glyphosate reaction is more prominent.[2] |
| Dissolved Oxygen Interference | De-aerate the electrolyte solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment. | Removal of the reduction peak of oxygen, which can interfere with the glyphosate signal, especially at negative potentials. |
Issue 2: No or Weak Response to Glyphosate
The absence of a clear signal can be due to several factors related to the analyte, the electrode, or the experimental conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Electroactivity of Glyphosate | Glyphosate is known to be poorly electroactive on many conventional electrodes.[3][4] Consider using modified electrodes to enhance the signal. Modifications can include gold nanoparticles (AuNPs), zinc oxide nanoparticles (ZnO-NPs), or molecularly imprinted polymers (MIPs).[4][5][6][7] | An enhanced electrochemical signal for glyphosate at a specific potential. |
| Incorrect Potential Window | Ensure the applied potential window covers the oxidation or reduction potential of glyphosate on your specific electrode. For gold electrodes, a distinct oxidation peak for glyphosate is often observed around +0.7 V to +0.8 V.[5][8] | Observation of a current peak corresponding to the electrochemical reaction of glyphosate. |
| Suboptimal pH of the Electrolyte | The electrochemical response of glyphosate can be pH-dependent. Optimize the pH of the supporting electrolyte. A pH of around 8 has been shown to be effective for direct detection on gold electrodes.[8] For enzyme-based sensors, the optimal pH for enzyme activity is crucial.[9][10] | An increased peak current and a more defined peak shape for the glyphosate signal. |
| Electrode Passivation | The electrode surface can become passivated or fouled by reaction products or sample matrix components, leading to a decreased signal over time.[11] Implement electrode cleaning steps between measurements or use disposable electrodes.[11] Electrochemical activation or cleaning cycles can also help.[12] | A stable and reproducible signal over multiple measurements. |
Issue 3: Poor Selectivity and Interference
Interfering compounds in the sample can produce signals that overlap with the glyphosate signal, leading to false positives.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interference from Structurally Similar Compounds | The primary metabolite of glyphosate, aminomethylphosphonic acid (AMPA), and other pesticides can interfere.[8] Using molecularly imprinted polymers (MIPs) can significantly improve selectivity as they are designed to specifically bind to the target molecule.[3][4][7][13][14] | A sensor that responds primarily to glyphosate with minimal signal from interfering species.[4][13] |
| Matrix Effects from Real Samples | Components in complex samples (e.g., soil extracts, food samples) can interfere with the measurement.[15] Implement sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction, or the QuEChERS method to remove interfering substances.[15][16] Diluting the sample can also mitigate matrix effects.[15] | Improved accuracy and recovery of glyphosate detection in real samples. |
| Enzyme Inhibition by Other Compounds | For enzyme-based biosensors, other compounds in the sample might also inhibit the enzyme, leading to a false positive.[9] Perform selectivity tests by measuring the response in the presence of potential interfering compounds.[17] | Confirmation of the sensor's selectivity for glyphosate. |
Frequently Asked Questions (FAQs)
Q1: Why is the electrochemical detection of glyphosate challenging?
A1: The main challenge lies in glyphosate's poor electroactivity within the accessible potential window of conventional electrodes.[3][4] This means it does not easily oxidize or reduce, making it difficult to generate a measurable current. Additionally, its high polarity makes it challenging to extract from sample matrices.[18]
Q2: What are the common electrochemical techniques used for glyphosate detection?
A2: The most commonly used techniques are cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV).[4][10] Amperometry is also used for quantification at a fixed potential.[4][8][10] SWV and DPV are often preferred for their higher sensitivity and better discrimination against background currents.[2]
Q3: How can I improve the sensitivity of my glyphosate sensor?
A3: Several strategies can enhance sensitivity:
-
Electrode Modification: Modifying the electrode surface with nanomaterials like gold nanoparticles (AuNPs) or graphene can increase the surface area and improve electron transfer kinetics.[4][13]
-
Molecularly Imprinted Polymers (MIPs): Creating MIPs on the electrode surface provides specific recognition sites for glyphosate, leading to highly sensitive and selective detection.[3][4][7][14]
-
Enzyme-Based Biosensors: Using enzymes like horseradish peroxidase (HRP), where glyphosate inhibits the enzyme's activity, can be a highly sensitive indirect detection method.[9][19]
Q4: What are typical detection limits and linear ranges for electrochemical glyphosate sensors?
A4: The performance varies significantly depending on the sensor design. Here is a summary of reported data:
| Sensor Type | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Gold Electrode | Amperometry | Not Specified | 2 µM | [8] |
| MIPPy/AuSPE | Not Specified | Not Specified | 5 ng/L | [4][13] |
| AuNPs-Gr(NAF)/SPCE | Not Specified | 20–100 ng/L | 0.3 ng/L | [4] |
| HRP/PDMA-PSS Biosensor | Not Specified | 0.25–14.0 µg/L | 1.70 µg/L | [19] |
| ZnO-NPs/PDDA/SPAgE | Not Specified | 0 µM–5 mM | 2.84 µM | [6] |
Q5: How can I validate the selectivity of my sensor?
A5: To validate selectivity, you should perform interference studies. This involves testing your sensor's response to glyphosate in the presence of common interfering substances at concentrations equal to or higher than that of glyphosate. Potential interferents include glyphosate's metabolite AMPA, other pesticides (e.g., glufosinate, paraquat), and common ions found in your sample matrix.[6][8][17]
Experimental Protocols
Protocol 1: Direct Electrochemical Detection of Glyphosate using a Gold Electrode
This protocol is based on the method described by Tran et al. (2018).[8]
-
Electrode Preparation:
-
Use a three-electrode system with a gold working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Clean the gold electrode by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained. Rinse thoroughly with ultrapure water.
-
-
Sample Preparation:
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Electrochemical Measurement (Square Wave Voltammetry for Confirmation):
-
To obtain a more defined peak, use SWV in a potential range of 0.4 V to 1.0 V with a frequency of 10 Hz and a step potential of 0.01 V.[8]
-
-
Quantification (Amperometry):
-
Determine the optimal potential for quantification by testing the signal-to-noise ratio at different potentials around the peak observed in CV and SWV. A potential of +0.78 V has been identified as optimal.[8]
-
Conduct amperometric measurements at the optimal potential for a set time (e.g., 50 s) for each glyphosate concentration.[8]
-
Construct a calibration curve by plotting the measured charge (integrated current over time) against the glyphosate concentration.
-
Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor for Glyphosate
This protocol is a generalized procedure based on principles described in several studies.[3][4][14][20]
-
Electrode Preparation:
-
Start with a clean gold or glassy carbon electrode.
-
Modify the electrode surface with a nanocomposite material if desired to enhance performance (e.g., Pd/Y₂O₃@BN).[20]
-
-
Pre-polymerization Mixture:
-
Prepare a solution containing the glyphosate template molecule, a functional monomer (e.g., pyrrole), and a supporting electrolyte in an appropriate solvent.[20]
-
-
Electropolymerization:
-
Immerse the electrode in the pre-polymerization mixture.
-
De-aerate the solution with nitrogen gas.
-
Apply a potential using cyclic voltammetry (e.g., 25 cycles between 0.0 V and +1.0 V) to electropolymerize the monomer on the electrode surface, entrapping the glyphosate template.[20]
-
-
Template Removal:
-
To create the specific recognition sites, remove the glyphosate template from the polymer matrix. This is often done by electrochemical over-oxidation in a basic solution (e.g., cycling the potential in 0.1 M NaOH).[4]
-
-
Measurement:
-
Incubate the MIP-modified electrode in the sample solution containing glyphosate.
-
After an accumulation step, perform an electrochemical measurement (e.g., DPV or SWV) in a suitable electrolyte.
-
The change in the electrochemical signal before and after glyphosate binding is proportional to its concentration.
-
Visualizations
Caption: General experimental workflow for electrochemical glyphosate detection.
Caption: Troubleshooting logic for common issues in glyphosate detection.
Caption: Workflow for Molecularly Imprinted Polymer (MIP) sensor fabrication.
References
- 1. electrochemistrystore.com [electrochemistrystore.com]
- 2. Non-Faradaic Current Suppression in DNA Based Electrochemical Assays with a Differential Potentiostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development on the Electrochemical Detection of Selected Pesticides: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical Detection of Glyphosate in Surface Water Samples Based on Modified Screen-Printed Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chromtech.com.au [chromtech.com.au]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Electrochemical detection of glyphosate herbicide using horseradish peroxidase immobilized on sulfonated polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Extraction Efficiency of Glyphosate-Isopropylammonium from Clay Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of glyphosate-isopropylammonium from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting glyphosate (B1671968) from clay soils so difficult?
A1: The difficulty in extracting glyphosate from clay soils stems from several of its inherent properties and its interaction with the soil matrix. Glyphosate is a polar, ionic compound with a tendency to form complexes.[1][2] Clay soils, rich in minerals and organic matter, provide numerous binding sites for glyphosate, leading to strong adsorption.[3] This strong binding makes it challenging to release the glyphosate into the extraction solvent, resulting in low recovery rates.
Q2: What are the most common methods for extracting glyphosate from soil?
A2: The most prevalent methods involve liquid-solid extraction using aqueous solutions. Alkaline extraction, often employing potassium hydroxide (B78521) (KOH), is a widely used and effective technique.[4][5] Another common approach utilizes a phosphate (B84403) buffer as the extracting solution.[6] Both methods aim to disrupt the binding of glyphosate to soil particles, facilitating its transfer into the liquid phase. Subsequent analysis is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][7]
Q3: Is a derivatization step always necessary for glyphosate analysis?
A3: For detection methods like HPLC with UV or fluorescence detectors, a derivatization step is crucial.[4] Glyphosate lacks a chromophore or fluorophore, making it invisible to these detectors in its native form.[1] Derivatization with an agent like 9-fluorenylmethylchloroformate (FMOC-Cl) attaches a molecule to glyphosate that can be detected.[8][9] However, when using LC-MS/MS, derivatization can sometimes be avoided due to the high sensitivity and selectivity of the mass spectrometer.[1][7]
Q4: What is the role of a cleanup step in the extraction process?
A4: A cleanup step is essential to remove interfering compounds from the soil extract that can co-elute with glyphosate and suppress the analytical signal, a phenomenon known as the matrix effect.[6] Common cleanup techniques include Solid Phase Extraction (SPE) and liquid-liquid extraction with solvents like dichloromethane (B109758).[4][6] An effective cleanup improves the accuracy and reliability of the quantification.
Q5: What are acceptable recovery rates for glyphosate extraction from soil?
A5: Generally, recovery rates between 70% and 120% with a relative standard deviation (RSD) of less than 20% are considered satisfactory for residue analysis in soil.[6] However, achieving this range in high-clay content soils can be challenging and may require significant method optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Glyphosate Recovery | 1. Strong Adsorption to Clay: Inadequate disruption of glyphosate-soil binding. | - Increase the pH of the extraction solvent (e.g., use a higher concentration of KOH).[5][10]- Increase the extraction time or use a more vigorous agitation method (e.g., ultrasonication).[2][11]- Consider adding phosphate to the extraction solution to compete with glyphosate for binding sites. |
| 2. Inefficient Extraction Solvent: The chosen solvent may not be optimal for the specific soil type. | - Test different extraction solutions (e.g., compare alkaline extraction with phosphate buffer).[6]- Optimize the concentration of the extraction solution. | |
| 3. Analyte Loss During Cleanup: Glyphosate may be lost during the SPE or liquid-liquid extraction steps. | - Ensure the SPE cartridge is appropriate for glyphosate's polarity and is conditioned and eluted correctly.- Optimize the pH of the aqueous phase during liquid-liquid extraction to ensure glyphosate remains in the desired phase. | |
| High Matrix Effect / Signal Suppression | 1. Insufficient Cleanup: Co-extracted matrix components are interfering with the analysis. | - Implement or optimize a cleanup step. A study found that dilution and cleanup with dichloromethane were more effective in minimizing ionic suppression than an SPE cleanup step.[6]- Use an internal standard, such as an isotope-labeled glyphosate, to compensate for matrix effects.[6] |
| 2. High Organic Matter Content: Organic matter can contribute significantly to matrix interference.[6] | - Incorporate a sample pre-treatment step to reduce organic matter, such as adding a non-polar solvent like dichloromethane to the extract.[6] | |
| Poor Chromatographic Peak Shape | 1. Interaction with Metal Ions: Glyphosate can chelate with metal ions present in the soil extract or from the HPLC system. | - Add a chelating agent like EDTA to the mobile phase or the sample extract.[9] |
| 2. Inappropriate Column Chemistry: The analytical column may not be suitable for retaining and separating a polar compound like glyphosate. | - Consider using a hydrophilic interaction liquid chromatography (HILIC) column, which is designed for polar analytes.[1] | |
| Inconsistent Results (Poor Reproducibility) | 1. Inhomogeneous Soil Sample: The glyphosate distribution in the soil sample is not uniform. | - Thoroughly homogenize the soil sample before taking a subsample for extraction. |
| 2. Variable Extraction Conditions: Inconsistent application of the extraction protocol (e.g., variations in shaking speed, time, or temperature). | - Standardize all steps of the extraction procedure and ensure they are performed consistently for all samples. | |
| 3. Degradation of Glyphosate: Glyphosate may degrade during sample storage or processing. | - Store soil samples at low temperatures (-20°C) and process them in a timely manner. The half-life of glyphosate in soil can vary significantly.[12] |
Experimental Protocols
Protocol 1: Alkaline Extraction with Liquid-Liquid Cleanup
This method is effective for various soil types, including those with high clay content.[4][6]
-
Sample Preparation: Weigh 5 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction:
-
Add 10 mL of 0.6 M potassium hydroxide (KOH).
-
Shake vigorously for 30 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup:
-
Transfer the supernatant to a new tube.
-
Add 5 mL of dichloromethane, vortex for 1 minute, and centrifuge.
-
Discard the dichloromethane layer (lower layer).
-
Repeat the dichloromethane wash.
-
-
Derivatization (for HPLC-UV/FLD):
-
Take an aliquot of the cleaned extract and adjust the pH to ~9 with borate (B1201080) buffer.
-
Add FMOC-Cl solution and allow the reaction to proceed.
-
Acidify the solution to stop the reaction.
-
-
Analysis: Analyze the final extract using LC-MS/MS or HPLC with a suitable detector.
Protocol 2: Phosphate Buffer Extraction with SPE Cleanup
This method offers an alternative to alkaline extraction and can be effective for certain soil matrices.[6]
-
Sample Preparation: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of phosphate buffer solution (e.g., 0.1 M KH₂PO₄).
-
Agitate for 30 minutes.
-
Centrifuge and collect the supernatant.
-
-
Cleanup (Solid Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., a strong anion exchange cartridge).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the glyphosate with a suitable solvent.
-
-
Derivatization and Analysis: Proceed with derivatization (if necessary) and analysis as described in Protocol 1.
Data Presentation
Table 1: Comparison of Extraction Methods for Glyphosate from Clay Soil
| Parameter | Alkaline Extraction (0.6M KOH) | Phosphate Buffer Extraction (0.1M KH₂PO₄) | Reference |
| Average Recovery (%) | 85 - 110 | 75 - 95 | [6] |
| Relative Standard Deviation (%) | < 15 | < 20 | [6] |
| Matrix Effect | Moderate, can be reduced with dichloromethane cleanup | Can be significant, requires effective SPE cleanup | [6] |
| Applicability | Broadly applicable to various soil types, including high clay content | Effective, but efficiency can be more soil-dependent | [5][6] |
Visualizations
Caption: Experimental workflow for glyphosate extraction from clay soils.
Caption: Troubleshooting logic for low glyphosate recovery.
References
- 1. hh-ra.org [hh-ra.org]
- 2. Optimization of extraction procedure and chromatographic separation of glyphosate, glufosinate and aminomethylphosphonic acid in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Extraction of glyphosate herbicide from soil and clay minerals and determination of residues in soils | Semantic Scholar [semanticscholar.org]
- 6. alanplewis.com [alanplewis.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Glyphosate Methods – Soil & Water Lab [soilandwaterlab.cornell.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hjjkyyj.com [hjjkyyj.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Stability of glyphosate-isopropylammonium in samples during storage and processing
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the stability of glyphosate-isopropylammonium in samples during storage and processing.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is chemically stable under standard ambient conditions.[1] Formulations are generally stable for at least two years under normal warehouse storage conditions.[2][3] However, its stability in environmental and biological samples is influenced by various factors, including temperature, pH, microbial activity, and the sample matrix.
Q2: What are the main degradation products of glyphosate (B1671968)?
A2: The primary and most persistent degradation product of glyphosate in soil, water, and plants is aminomethylphosphonic acid (AMPA).[4][5][6][7][8] A secondary, less common degradation pathway involves the cleavage of the carbon-phosphorus (C-P) bond to yield sarcosine (B1681465) and phosphate.[6][9][10] Due to its prevalence and persistence, it is crucial to monitor AMPA alongside glyphosate in residue analysis.[8]
Q3: What are the recommended storage conditions for aqueous samples (e.g., water, urine)?
A3: For long-term stability in water samples, freezing as soon as possible after collection is recommended.[11] Studies have shown that glyphosate in natural water fortified and frozen at 0°C for 3 months was not significantly degraded.[11] For shorter periods, storing water samples at 5°C is viable, with samples remaining stable for up to 21 days under these conditions when preserved with ascorbic acid.[12] Refrigeration at 4°C for extended periods (e.g., 3 months) without freezing, even with preservatives like propionic acid, has been shown to be insufficient and can lead to the degradation of glyphosate to AMPA.[11] For urine samples, long-term stability can be maintained by storing them at -80°C for up to a month.[13]
Q4: How should solid samples (e.g., soil, crops, food) be stored?
A4: To ensure residue stability, solid samples collected in the field should be frozen as soon as possible (e.g., on dry ice) and stored in a freezer at or below -18°C in the laboratory.[14][15] If samples are frozen within 24 hours of collection and analyzed within 30 days, dedicated storage stability studies may not be required.[15]
Q5: How do common food processing techniques affect glyphosate residue levels?
A5: Food processing steps can significantly alter glyphosate residue levels.
-
Reduction: Washing, peeling, heating, milling, and treatments with strong acids or bases can cause a loss of glyphosate.[16][17][18][19]
-
Concentration: Processes like drying or dehydration can increase the concentration of glyphosate in the final product relative to the raw commodity due to moisture loss.[16][18][19] For example, in wheat, glyphosate content in bran was found to be concentrated compared to the grain, while the level in flour was lower.[8]
Troubleshooting Guide
Issue 1: Low or no recovery of glyphosate from stored samples.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Verify that samples were stored at appropriate temperatures immediately after collection. For aqueous samples, freezing (≤ -18°C) is preferable to refrigeration for long-term storage.[11][15] Review storage duration; extended storage, even when frozen, can lead to degradation. |
| Adsorption to container walls | Use appropriate containers for storage. Stainless steel, fiberglass, plastic, or plastic-lined containers are recommended.[2] Avoid galvanized or unlined steel, which can react with glyphosate.[3] |
| Microbial degradation | This is a primary degradation pathway.[6] Ensure samples, especially water and soil, are frozen promptly to halt microbial activity.[11][15] Acidification of the sample can sometimes inhibit microbial action, but its effect on long-term stability should be validated. |
| Inefficient extraction | Glyphosate is highly polar and water-soluble. Ensure your extraction solvent is appropriate. Aqueous solutions, often acidified, are commonly used for extraction from solid matrices like crops or soil.[8][20] |
Issue 2: High variability in results between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous sample matrix | Ensure solid samples (crops, soil) are thoroughly homogenized (e.g., by grinding or milling) before taking an analytical subsample.[8] |
| Inconsistent sample processing | Standardize all processing steps, including washing, peeling, and drying. The extent of these processes can significantly impact final residue levels.[16][17] |
| Complex formation in spray/storage solutions | In spray solutions, positively charged ions from hard water (e.g., Ca²⁺, Mg²⁺) can form complexes with glyphosate, reducing its availability.[21] While less common in stored analytical samples, strong matrix effects in biological fluids can occur. |
| Freeze-thaw instability | Repeated freeze-thaw cycles can impact analyte stability. A study on urine samples showed glyphosate was stable after three freeze-thaw cycles, but this may vary with the matrix.[13] Minimize freeze-thaw cycles whenever possible. |
Issue 3: Unexpectedly high levels of AMPA detected.
| Possible Cause | Troubleshooting Step |
| Degradation of glyphosate post-collection | This indicates improper storage conditions (e.g., prolonged refrigeration instead of freezing) that allowed for microbial or chemical degradation of glyphosate to AMPA.[11] |
| AMPA present in the original sample | AMPA is an environmental degradate and may have been present alongside glyphosate at the time of sampling.[8] It is essential to quantify both compounds to assess total residue. |
| Analytical interference | While unlikely with mass spectrometry, confirm that the analytical method has sufficient selectivity to distinguish AMPA from other matrix components. |
Data on Storage Stability
Table 1: Stability of Glyphosate in Fortified Natural Water Samples
| Storage Condition | Duration | Analyte | Average Recovery (%) | Reference |
| 4°C with Propionic Acid | 3 Months | Glyphosate | 45% - 73% | [11] |
| 0°C (Frozen) | 3 Months | Glyphosate | 81% - 86% | [11] |
| 5°C with Ascorbic Acid | 21 Days | Glyphosate | Stable (quantitative data not specified) | [12] |
Table 2: Stability of Glyphosate in Human Urine Samples
| Storage Condition | Duration | Analyte | Stability Compared to T=0 | Reference |
| Ambient (25°C) | 1 Week | Glyphosate | Unstable (data not specified) | [13] |
| 4°C | 1 Week | Glyphosate | Stable | [13] |
| 4°C | 1 Month | Glyphosate | Unstable (data not specified) | [13] |
| -80°C | 1 Month | Glyphosate | Stable | [13] |
| 3 Freeze-Thaw Cycles | N/A | Glyphosate | Stable | [13] |
Table 3: Stability of Glyphosate IPA (48%) Formulations under Accelerated Storage
| Storage Condition | Duration | Active Ingredient Change (%) | Stability Assessment | Reference |
| 0°C | 7 Days | -0.8% to +4% | Stable | [22] |
| 54°C | 3 Days | -2.3% to +4.7% | Generally Stable (some formulations showed degradation) | [22] |
| 54°C | 14 Days | Varies | Some formulations stable, others showed accelerated decomposition | [22] |
Experimental Protocols & Visualizations
General Experimental Workflow
The analysis of glyphosate and its metabolite AMPA typically involves sample collection, appropriate storage, extraction from the matrix, sample cleanup, and instrumental analysis, often requiring a derivatization step.
Caption: General workflow for the analysis of glyphosate residues.
Protocol: Determination of Glyphosate and AMPA in Water by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[5][11][20] Researchers should validate the method for their specific matrix and instrumentation.
-
Sample Preservation and Storage:
-
Collect water samples in polyethylene (B3416737) (PE) or high-density polyethylene (HDPE) bottles.[12]
-
If not analyzed immediately, freeze samples at ≤ -18°C until analysis.[11]
-
-
Sample Preparation and Cleanup:
-
Thaw samples completely at room temperature.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
For trace analysis, a concentration step may be required. Rotary evaporation at a temperature not exceeding 50°C can be used.[11]
-
Utilize a solid-phase extraction (SPE) cleanup step. Oasis HLB cartridges are commonly effective for purifying polar pesticides from food and water matrices.[5][20]
-
-
Derivatization (Pre-column):
-
Because glyphosate and AMPA are highly polar and show poor retention on standard reversed-phase columns, derivatization is often employed.[5]
-
A common agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Adjust the pH of the sample extract to alkaline conditions (e.g., pH 9.0 with a borate (B1201080) buffer) to facilitate the reaction.
-
Add the FMOC-Cl solution (typically in a solvent like acetonitrile) and react for a specified time at a controlled temperature.
-
Quench the reaction, often by acidification.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A reversed-phase C18 or C8 column is suitable for separating the FMOC-derivatized analytes.[5]
-
Mobile Phase: A gradient elution using a combination of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.[16][20]
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor at least two transitions for each analyte for confirmation. For glyphosate, common transitions might include m/z 167.8 -> 149.9 and m/z 167.8 -> 62.8 (for underivatized) or parent ions corresponding to the FMOC derivative.[16]
-
Glyphosate Degradation Pathways
Glyphosate primarily degrades into two main products, with the AMPA pathway being dominant in most environmental matrices.
Caption: Primary and secondary degradation pathways of glyphosate.[4][6]
Troubleshooting Logic: Low Analyte Recovery
This decision tree helps diagnose potential reasons for poor recovery of glyphosate during analysis.
Caption: Decision tree for troubleshooting low glyphosate recovery.
References
- 1. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 2. sinon.co.th [sinon.co.th]
- 3. uwwapps.uww.edu [uwwapps.uww.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Tracking glyphosate and its degradation products in the environment and biasing degradation towards less harmful products - UNIVERSITY OF DELAWARE [portal.nifa.usda.gov]
- 8. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glyphosate-degrading isolates from environmental samples: occurrence and pathways of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fate of glyphosate and its degradation products AMPA, glycine and sarcosine in an agricultural soil: Implications for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 13. Optimization and validation of a highly sensitive method for determining glyphosate in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry: a methodological study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fao.org [fao.org]
- 15. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of handling and processing on pesticide residues in food- a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.iupac.org [publications.iupac.org]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 22. sciencepub.net [sciencepub.net]
Validation & Comparative
Comparative Toxicological Profile of Glyphosate-Isopropylammonium and Glyphosate Potassium Salt
A comprehensive review of the toxicological data for glyphosate-isopropylammonium and glyphosate (B1671968) potassium salt reveals subtle differences in their acute toxicity profiles. While both salts are categorized as having low acute toxicity, variations exist in specific lethal dose (LD50) and lethal concentration (LC50) values across different exposure routes. It is crucial to note that the toxicity of commercial glyphosate-based herbicide formulations is often significantly influenced by the surfactants and other adjuvants present in the final product, which can be more toxic than the glyphosate salt itself.[1][2]
Executive Summary of Toxicological Data
The following tables summarize the available quantitative data for acute toxicity of both this compound and glyphosate potassium salt.
Table 1: Acute Oral, Dermal, and Inhalation Toxicity
| Toxicological Endpoint | This compound Salt | Glyphosate Potassium Salt | Test Species |
| Acute Oral LD50 | > 5,000 mg/kg[1][3] | > 5,000 mg/kg[4] | Rat |
| 7,203.58 - 7,397.25 mg/kg (male)[5] | Rat | ||
| 7,444.26 - 7,878.50 mg/kg (female)[5] | Rat | ||
| = 10,537 mg/kg[6] | Rat | ||
| Acute Dermal LD50 | > 5,000 mg/kg[1][3][7] | > 5,000 mg/kg[4] | Rabbit, Rat |
| Acute Inhalation LC50 (4-hour) | > 1.3 mg/L[3][7] | > 5.0 mg/L/hour[4] | Rat |
Table 2: Skin and Eye Irritation
| Toxicological Endpoint | This compound Salt | Glyphosate Potassium Salt | Test Species |
| Skin Irritation | Non-irritating to slightly irritating[3][7] | Moderately irritating[4] | Rabbit |
| Eye Irritation | Slightly irritating[3][7] | Not irritating[4] | Rabbit |
| Dermal Sensitization | Not a sensitizer[3][7] | Not sensitizing[4] | Guinea Pig |
Genotoxicity
The genotoxic potential of both glyphosate salts has been a subject of considerable debate. Studies on this compound salt have shown conflicting results, with some assays indicating genotoxic effects while others do not.[8][9][10] For instance, the comet assay on human lymphocytes and other organisms indicated genotoxicity, while the mouse bone marrow micronucleus test showed no clastogenic effects.[8][10] Similarly, glyphosate potassium salt has been reported to have a harmful effect on genotoxicity in human lymphocytes as determined by the alkaline comet assay.[11] It is important to consider that the concentration and the specific test system used can influence the outcome of genotoxicity studies.[9]
Chronic Toxicity and Other Endpoints
Data on chronic toxicity, reproductive and developmental toxicity, and neurotoxicity are less specific for the individual salts and often refer to glyphosate acid or technical grade glyphosate. The No-Observed-Adverse-Effect Level (NOAEL) for chronic toxicity of glyphosate in a 2-year rat study was determined to be 100 mg/kg/day.[1] For reproductive toxicity, a NOAEL of 50 mg/kg was determined for maternal glyphosate exposure in rats.[12][13] The NOAEL for subchronic neurotoxicity in rats was found to be 1546.5 mg/kg/day for males and 1630.6 mg/kg/day for females.[1]
Experimental Protocols
The following are summaries of standard protocols for key toxicological studies, based on OECD guidelines.
Acute Oral Toxicity (based on OECD Guideline 401)
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[5]
-
Procedure:
-
Animals are fasted overnight prior to dosing.[5]
-
The test substance is administered in a single dose. The volume should not exceed 1 mL/100 g body weight for rodents in the case of non-aqueous vehicles.[5]
-
Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[5]
-
Body weights are recorded weekly.
-
All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.[5]
-
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[5]
Acute Dermal Toxicity (based on OECD Guideline 402)
-
Principle: The test substance is applied to a shaved area of the skin of experimental animals (typically rats or rabbits) for a 24-hour period.[14]
-
Procedure:
-
Approximately 10% of the body surface area is shaved 24 hours before the test.
-
The test substance is applied uniformly over the shaved area and held in place with a porous gauze dressing.[15]
-
Animals are observed for mortality and signs of toxicity for at least 14 days.[14]
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.[14]
-
-
Endpoint: The dermal LD50 is determined.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
-
Principle: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing breaks) migrates further from the nucleus, forming a "comet" shape.[16]
-
Procedure:
-
A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and histones.[11]
-
The slides are placed in an alkaline or neutral electrophoresis buffer to unwind the DNA.
-
Electrophoresis is performed, allowing the broken DNA fragments to migrate.[16]
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
-
Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Visualizations
Caption: Workflow for Acute Oral Toxicity Testing.
Caption: Principle of the Comet Assay for Genotoxicity.
References
- 1. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 2. oecd.org [oecd.org]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. soufflet-agro.com.ua [soufflet-agro.com.ua]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. 21stcenturypathology.com [21stcenturypathology.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 16. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glyphosate-Isopropylammonium and Glyphosate-Diammonium Salt Formulations for Weed Management
A comprehensive review of the scientific literature reveals subtle yet significant differences in the efficacy of glyphosate-isopropylammonium (IPA) and glyphosate-diammonium (B1438547) (DA) salt formulations. While both are effective broad-spectrum herbicides, their performance can vary based on weed species, environmental conditions, and the presence of adjuvants. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers and agricultural scientists in making informed decisions for effective weed control strategies.
Glyphosate (B1671968), a non-selective, systemic herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is crucial for the synthesis of aromatic amino acids in plants.[1] The active ingredient is the glyphosate acid; however, it is formulated as a salt to improve its solubility and handling characteristics.[2][3][4] The two most common salt formulations are isopropylamine (B41738) (IPA) and diammonium. While the salt portion itself does not possess herbicidal activity, it can influence the absorption, translocation, and overall effectiveness of the glyphosate acid.[1][2][4]
Performance Comparison: Absorption, Translocation, and Efficacy
Scientific studies have demonstrated that the choice of glyphosate salt can impact the initial rate of absorption and translocation within the plant, although these differences may not always translate to significant variations in overall weed control.[1][5][6]
A key study comparing commercial formulations of glyphosate IPA (Roundup Ultra™ and Roundup Ultra-Max™) and glyphosate DA (Touchdown™ IQ) on velvetleaf (Abutilon theophrasti), common waterhemp (Amaranthus rudis), and pitted morningglory (Ipomoea lacunosa) revealed species-specific differences in uptake.[1][5][6] In common waterhemp, the IPA formulations showed higher initial absorption compared to the DA formulation within the first two hours after treatment.[1][5][6] Conversely, in pitted morningglory, the DA formulation resulted in greater foliar absorption six hours after application.[1][5][6] Furthermore, translocation of glyphosate to the roots was 27% higher with the DA salt formulation in pitted morningglory 74 hours after treatment.[1][5][6] Despite these initial differences, the overall efficacy in controlling these weed species was not significantly different between the formulations at 74 hours and two weeks after treatment.[5][6]
Other research has also indicated that differences in weed control between various glyphosate salt formulations are often inconsistent, and no single formulation has been found to be universally superior.[2] The efficacy of any glyphosate formulation is also heavily influenced by adjuvants, such as surfactants and ammonium (B1175870) sulfate (B86663) (AMS), which can enhance absorption and translocation.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on this compound and glyphosate-diammonium salt formulations.
| Table 1: Foliar Absorption of 14C-Glyphosate in Different Weed Species | |||
| Weed Species | Glyphosate Formulation | Time After Treatment (HAT) | Absorption (%) |
| Common Waterhemp | Isopropylammonium (IPA1) | 2 | 42.7 |
| Isopropylammonium (IPA2) | 2 | 30.7 | |
| Diammonium (DA) | 2 | 11.5 | |
| Pitted Morningglory | Isopropylammonium (IPA2) | 6 | 4.9 |
| Diammonium (DA) | 6 | 13.6 | |
| Velvetleaf | Isopropylammonium (IPA1) | 74 | 26.0 |
| Isopropylammonium (IPA2) | 74 | 17.7 | |
| Data sourced from Li et al. as cited in various sources.[1][5][6] |
| Table 2: Translocation of 14C-Glyphosate to Roots in Pitted Morningglory | |
| Glyphosate Formulation | Translocation to Roots (% of Absorbed) |
| Isopropylammonium (IPA1 & IPA2) | - |
| Diammonium (DA) | 27% greater than IPA formulations |
| Data represents findings at 74 hours after treatment.[1][5][6] |
| Table 3: Overall Efficacy (Weed Control) | ||
| Weed Species | Glyphosate Formulations Compared | Outcome |
| Velvetleaf, Common Waterhemp, Pitted Morningglory | Isopropylammonium vs. Diammonium | No significant difference in overall efficacy at 74 HAT and 2 WAT.[5][6] |
| Common Ragweed, Ivyleaf Morningglory, Pitted Morningglory, Large Crabgrass | Isopropylammonium vs. Diammonium | Similar control at 25 days after treatment.[1][8] |
| Various Weeds | Isopropylammonium vs. Diammonium vs. Potassium | No differences in control in several studies.[9][10] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing radiolabeled glyphosate (¹⁴C-glyphosate) to quantify absorption and translocation. A general methodology for such experiments is outlined below.
Absorption and Translocation Study Protocol
-
Plant Material: Weed species are grown under controlled greenhouse conditions to a specific growth stage (e.g., three- to five-leaf stage).
-
Herbicide Application: A known concentration and volume of ¹⁴C-glyphosate formulation is applied to a specific leaf of each plant.
-
Harvesting: Plants are harvested at various time intervals after treatment (e.g., 2, 6, 26, 50, 74 hours).
-
Leaf Washing: The treated leaf is washed with a solution (e.g., water and surfactant) to remove unabsorbed herbicide. The radioactivity in the leaf wash is quantified to determine the amount of unabsorbed glyphosate.
-
Sample Processing: The plant is sectioned into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Oxidation and Scintillation Counting: The plant parts are dried, weighed, and then oxidized. The radioactivity (¹⁴C) in each part is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of absorbed glyphosate is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash. Translocation is determined by the amount of radioactivity detected in plant parts other than the treated leaf.
Visualizing the Process
The following diagrams illustrate the mechanism of action of glyphosate and a typical experimental workflow for evaluating herbicide efficacy.
Caption: Mechanism of action of glyphosate herbicide.
Caption: Experimental workflow for comparing herbicide efficacy.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 3. stonebrothers.com [stonebrothers.com]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of formulation and glyphosate salt on absorption and translocation in three annual weeds | Weed Science | Cambridge Core [cambridge.org]
- 7. extension.purdue.edu [extension.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Glyphosate Salts (Isopropylamine, Diammonium, and Potassium) and Calcium and Magnesium Concentrations on the Control of Various Weeds | Weed Technology | Cambridge Core [cambridge.org]
Comparative Guide to Method Validation for Glyphosate-Isopropylammonium Analysis in Food Products
This guide provides a comprehensive comparison of validated analytical methods for the quantification of glyphosate (B1671968), the active compound in glyphosate-isopropylammonium herbicides, in various food products. It is intended for researchers and analytical scientists seeking to establish, validate, or compare different methodologies for glyphosate residue analysis. The guide focuses on the most prevalent and robust techniques, offering supporting experimental data and detailed protocols.
Glyphosate is a broad-spectrum herbicide used extensively in agriculture worldwide.[1] Due to its chemical properties—high polarity, low molecular weight, and good water solubility—glyphosate is considered a challenging analyte for trace analysis.[1][2] These characteristics necessitate specialized extraction, purification, and detection strategies to achieve reliable and sensitive quantification in complex food matrices.[1]
Comparison of Predominant Analytical Strategies
The most widely accepted and sensitive methods for glyphosate determination are based on chromatography coupled with mass spectrometry. The primary approaches can be broadly categorized into direct analysis of the underivatized molecule and analysis following a chemical derivatization step.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity and selectivity.[3] It can be employed in two ways:
-
Direct (Underivatized) Analysis: Modern methods allow for the direct measurement of glyphosate, typically using ion-exchange, hydrophilic interaction liquid chromatography (HILIC), or mixed-mode columns that can retain the polar analyte.[4][5][6] This approach simplifies sample preparation and reduces analysis time.
-
Analysis with Derivatization: This traditional and robust approach involves reacting glyphosate with a reagent, most commonly 9-fluorenylmethyl chloroformate (FMOC-Cl), to decrease its polarity.[7][8] The resulting derivative is less polar and exhibits better retention on standard reversed-phase columns (e.g., C18), often leading to improved chromatographic performance and sensitivity.[3][9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used but is less common for routine analysis. It mandatorily requires a derivatization step to make the non-volatile glyphosate amenable to gas chromatography.[10] A common method is derivatization with trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutanol (HFB).[10]
-
Screening Methods: Enzyme-linked immunosorbent assays (ELISA) are available for rapid screening. While simple and quick, ELISA tests can be limited in selectivity and may be susceptible to cross-reactivity, potentially leading to false results.[11][12]
Data Presentation: Method Performance Comparison
The following table summarizes key validation parameters for different analytical methods across various food matrices. These values demonstrate the performance characteristics achievable with current technologies.
| Method | Matrix | Analyte(s) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| LC-MS/MS (Direct) | Cereals (Oats, Wheat) | Glyphosate, AMPA, Glufosinate | 100 | 81-107 | 2-8 | [13] |
| LC-MS/MS (Direct) | Corn, Soy | Glyphosate, AMPA, Glufosinate | 10 | 91-114 | 3.8-6.1 | [11][14] |
| LC-MS/MS (Direct) | Rice, Maize | Glyphosate | 10 | 74-98 | <20 | [1] |
| LC-MS/MS (Direct) | Animal Tissues, Eggs, Milk, Honey | Glyphosate, AMPA, N-acetyl metabolites | 25-200 | 70-120 | <20 | [2] |
| LC-MS/MS (Direct) | Various Foods (FDA Method) | Glyphosate, Glufosinate | <10 | 80-120 (Typical) | <25 | [15] |
| LC-MS/MS (FMOC Derivatization) | Cereals | Glyphosate, AMPA | Not Specified | 91-106 | <10 | [3] |
| LC-MS/MS (FMOC Derivatization) | Soy-based products | Glyphosate, AMPA | 5-50 | 91-106 | <10 | [3] |
| LC-MS/MS (FMOC Derivatization) | Tea | Glyphosate, Glufosinate | 30 | 81.4-99.1 | <2.3 | [1] |
| GC-MS (Derivatization) | Corn, Soy | Glyphosate, AMPA | 10-20 (Typical) | 70-120 (Typical) | <20 (Typical) | [7][10] |
LOQ: Limit of Quantification; AMPA: Aminomethylphosphonic acid; RSD: Relative Standard Deviation.
Mandatory Visualization
The following diagrams illustrate the general analytical workflow and a comparison of the primary LC-MS/MS strategies.
Experimental Protocols
Below are detailed methodologies for the two primary LC-MS/MS approaches. These are generalized protocols synthesized from multiple validated methods.[6][8][11][13][15][16]
Method 1: Direct Analysis by LC-MS/MS (Underivatized)
This method is adapted from the "Quick Polar Pesticides Method" (QuPPe) and similar direct injection protocols.[6][11]
-
Sample Extraction:
-
Weigh 2-5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in water.[6] For some matrices, acidified methanol (B129727) may be used.[8]
-
Shake vigorously for 1-5 minutes and centrifuge at ≥4000 rpm for 10-15 minutes.[6][16]
-
For high-fat matrices, a partitioning step with dichloromethane (B109758) may be added.[6][16]
-
-
Sample Cleanup (if necessary):
-
Take an aliquot of the aqueous supernatant.
-
For samples with particulates, filter through a 0.22 µm syringe filter.[6]
-
For complex matrices, an additional cleanup step using solid-phase extraction (SPE) with a polymeric sorbent (e.g., Oasis HLB) or ultrafiltration may be required to reduce matrix effects.[13][15][17]
-
-
LC-MS/MS Conditions:
-
LC Column: A specialized column capable of retaining polar compounds is critical. Options include polymer-based ion-exchange columns (e.g., apHera NH2), porous graphitic carbon (e.g., Hypercarb), or mixed-mode columns.[6][13]
-
Mobile Phase: Typically involves a gradient elution. For anion-exchange columns, an alkaline mobile phase such as water and ammonium (B1175870) carbonate at pH 9 is effective.[13][17] For other columns, acidified mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) are common.[6]
-
Injection Volume: 5-10 µL.
-
MS Detection:
-
Internal Standards: Use of isotopically labeled standards (e.g., 2-¹³C, ¹⁵N-glyphosate) is highly recommended to compensate for matrix effects and improve accuracy.[1][14]
-
Method 2: Analysis by LC-MS/MS with FMOC Derivatization
This protocol is based on the widely used pre-column derivatization with FMOC-Cl.[3][7][8]
-
Sample Extraction:
-
Follow the same extraction procedure as in Method 1 to obtain an aqueous extract.
-
-
Derivatization:
-
Take a 1 mL aliquot of the sample extract.
-
Add 100 µL of borate (B1201080) buffer (pH 9) to adjust the pH.[8]
-
Add 200 µL of FMOC-Cl solution (e.g., 10 mM in acetonitrile).[8]
-
Agitate or vortex the mixture and allow it to react. Reaction times can vary from 20 minutes to 1 hour at room temperature or slightly elevated temperatures (e.g., 50°C).[8][18]
-
Add a small volume of acid (e.g., 130 µL of 2% phosphoric acid) to stop the reaction.[8]
-
The derivatized sample may be washed with a non-polar solvent like diethyl ether to remove excess reagent.[18]
-
-
Cleanup (Post-Derivatization):
-
An automated online solid-phase extraction (SPE) using a C8 or C18 cartridge can be employed to clean up the derivatized sample before injection.[8]
-
-
LC-MS/MS Conditions:
-
LC Column: A standard reversed-phase C18 column (e.g., 150 x 2 mm, 3 µm) is suitable for separating the less polar FMOC-derivatives.[3][8]
-
Mobile Phase: A typical gradient of ammonium acetate (B1210297) buffer and acetonitrile.[8]
-
Injection Volume: 10 µL.
-
MS Detection:
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mdpi.com [mdpi.com]
- 7. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. sciex.com [sciex.com]
- 12. tandfonline.com [tandfonline.com]
- 13. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. fda.gov [fda.gov]
- 16. pickeringlabs.com [pickeringlabs.com]
- 17. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Glyphosate-Isopropylammonium vs. Glyphosate Acid
A comprehensive review of in-vitro studies on the cytotoxic effects of glyphosate (B1671968) in its isopropylammonium salt form versus its pure acid form, detailing experimental data, protocols, and associated cellular signaling pathways.
Introduction
Glyphosate, the world's most widely used broad-spectrum herbicide, is commercially available in various formulations. The most common of these formulations utilize the isopropylammonium (IPA) salt of glyphosate to enhance its solubility and efficacy. This guide provides a comparative analysis of the cytotoxicity of glyphosate-isopropylammonium, as found in commercial formulations, versus its pure acid form. The data presented is compiled from peer-reviewed studies and is intended for researchers, scientists, and professionals in drug development and toxicology. It is crucial to note that commercial glyphosate-based herbicides (GBHs) contain various adjuvants, such as surfactants, which significantly contribute to the overall cytotoxicity of the formulation. The available scientific literature predominantly focuses on comparing pure glyphosate acid to these commercial formulations, rather than to the pure glyphosate-IPA salt in isolation.
Data Summary of Cytotoxicity Studies
The following tables summarize the quantitative data from key studies comparing the cytotoxic effects of pure glyphosate acid and this compound-containing formulations on various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values of Glyphosate Acid vs. Roundup Bioflow (contains Glyphosate-IPA) [1]
| Cell Line | Assay | Compound | Mean IC50 (g/L) |
| L929 (Murine Fibroblast) | MTT | Glyphosate Acid | > 6.125 |
| Roundup Bioflow | 0.228 | ||
| Trypan Blue | Glyphosate Acid | > 6.125 | |
| Roundup Bioflow | 0.203 | ||
| Caco-2 (Human Colon Adenocarcinoma) | MTT | Glyphosate Acid | 0.815 |
| Roundup Bioflow | 0.176 | ||
| Trypan Blue | Glyphosate Acid | 0.184 | |
| Roundup Bioflow | 0.165 |
Table 2: Comparative IC50 Values of Glyphosate-IPA vs. Roundup Classic and POE-15 [2]
| Cell Line | Compound | 24h IC50 (%) |
| NE-4C (Murine Neuroectodermal Stem-like) | Glyphosate-IPA | 0.652 ± 0.006 |
| Roundup Classic | 0.00995 ± 0.00010 | |
| POE-15 (Surfactant) | 0.00315 ± 0.00007 | |
| MC3T3-E1 (Murine Osteoblastic) | Glyphosate-IPA | 0.7256 ± 0.0068 |
| Roundup Classic | 0.0101 ± 0.0004 | |
| POE-15 (Surfactant) | 0.00639 ± 0.00003 |
The data consistently demonstrates that glyphosate-based formulations containing the isopropylammonium salt and adjuvants are significantly more cytotoxic than pure glyphosate acid.[1] The presence of surfactants, such as polyethoxylated tallow (B1178427) amine (POEA), in these formulations is a major contributor to this increased toxicity.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Proliferation and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., L929 at 5 x 10^4 cells/well, Caco-2 at 10^5 cells/well) in 96-well plates in complete culture medium and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Remove the culture medium and add 100 µL of the test compounds (glyphosate acid or glyphosate-IPA formulation) at various concentrations. Control wells receive 100 µL of the culture medium.
-
Incubation: Incubate the plates for 24 hours.
-
MTT Addition: Add MTT solution (1 mg/mL) to each well and incubate for 2 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of isopropanol (B130326) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a multiwell spectrophotometer.
-
Data Analysis: Express the results as a percentage of viable cells compared to the control.
Trypan Blue Assay for Cell Viability
The Trypan Blue exclusion assay is used to identify and count viable cells versus non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up.
Protocol:
-
Cell Seeding and Treatment: Plate cells (e.g., L929 and Caco-2 at 50 x 10^5 cells/well) in 24-well plates and treat with test compounds for 24 hours.
-
Cell Harvesting: Trypsinize the cells to detach them from the plate.
-
Staining: Dilute the cell suspension 1:1 with a 0.4% Trypan Blue solution.
-
Cell Counting: Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells.
Signaling Pathways and Mechanisms of Cytotoxicity
Glyphosate and its formulations induce cytotoxicity through several cellular mechanisms, primarily involving oxidative stress and apoptosis.
Oxidative Stress Induction
Glyphosate formulations have been shown to increase the production of reactive oxygen species (ROS) in cells.[4] This leads to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. The increased ROS can damage cellular components, including lipids, proteins, and DNA.
Caption: Glyphosate-induced oxidative stress pathway.
Apoptosis Induction
Studies have demonstrated that glyphosate formulations can trigger apoptosis, or programmed cell death.[4][5] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The activation of caspases, a family of cysteine proteases, plays a central role in the execution of apoptosis. Glyphosate formulations have been shown to activate caspase-3/7.[4]
Caption: Simplified glyphosate-induced apoptosis pathway.
Experimental Workflow
The general workflow for assessing the cytotoxicity of glyphosate and its formulations is outlined below.
Caption: General workflow for in-vitro cytotoxicity testing.
Conclusion
The available evidence from in-vitro studies strongly indicates that commercial formulations containing this compound and adjuvants are more cytotoxic than pure glyphosate acid. This increased cytotoxicity is largely attributed to the presence of surfactants and other co-formulants in the herbicide products. The primary mechanisms of cytotoxicity appear to involve the induction of oxidative stress and apoptosis.
For a more definitive comparison of the inherent cytotoxicity of the this compound salt versus the glyphosate acid, future research should focus on studies that utilize the pure salt form, devoid of the confounding effects of adjuvants. Such studies would provide a clearer understanding of the contribution of the salt moiety to the overall toxicological profile of glyphosate-based herbicides.
References
- 1. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of Roundup Classic and its components on NE-4C and MC3T3-E1 cell lines determined by biochemical and flow cytometric assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. greenmedinfo.com [greenmedinfo.com]
- 5. Glyphosate induced cell death through apoptotic and autophagic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Analytical Methods for Glyphosate-Isopropylammonium: A Researcher's Guide
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of glyphosate-isopropylammonium is critical for environmental monitoring, toxicological studies, and food safety assessment. This guide provides an objective comparison of commonly employed analytical methods, supported by experimental data from various studies.
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize key quantitative parameters for High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for the analysis of glyphosate (B1671968).
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference(s) |
| HPLC-UV | 0.01 mg/L | 0.05 mg/L | Various | [1] |
| 0.27 g/L | 0.44 g/L | Serum | [2] | |
| 300 µg L⁻¹ | - | Aqueous | [3] | |
| GC-MS | 0.05 µg/mL | - | Environmental Samples | [4] |
| 10 pg | - | Biological Specimens | [5] | |
| LC-MS/MS | 8.2 µg L⁻¹ | - | Aqueous | [3] |
| 0.1 µM | 0.2 µM | Corn Flour | [6] | |
| 0.02 - 0.05 µg/L | 0.1 µg/L | Blood | [7] | |
| - | 5 µg/kg | Food | [8] | |
| ELISA | 0.6 ng/mL | - | Water | [9] |
| 0.05 ppb (µg/L) | - | Water | [10] |
Table 2: Comparison of Accuracy (Recovery) and Precision (Relative Standard Deviation, RSD)
| Analytical Method | Recovery (%) | RSD (%) | Matrix | Reference(s) |
| HPLC-UV | 88.3 - 96.4 | - | Serum | [2] |
| GC-MS | 97 - 102 | <10 | Environmental Samples | [4] |
| 91.6 ± 10.6 | - | Serum | [5] | |
| 93.3 ± 6.6 | - | Urine | [5] | |
| LC-MS/MS | 76 - 111 | ≤ 18 | Plant Matrixes | [11] |
| 91 - 114 | 3.8 - 6.1 | Food | [8] | |
| ELISA | - | 10 - 19 | Tap Water | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the key methods discussed.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method often requires a derivatization step to make the polar glyphosate molecule detectable by a UV detector. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[12][13][14]
-
Sample Preparation:
-
Derivatization:
-
Addition of a borate (B1201080) buffer to the extract.[13]
-
Reaction with FMOC-Cl solution in the dark.[13]
-
Centrifugation to separate the derivatized analyte.[13]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[1][13]
-
Detection: UV detector set at a specific wavelength (e.g., 240 nm or 254 nm).[1][13]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, glyphosate must be derivatized before analysis by GC-MS.[4][14] A common derivatization process involves silylation.[4]
-
Sample Preparation:
-
Extraction from the sample matrix using an appropriate solvent (e.g., 2M NH4OH).[4]
-
-
Derivatization:
-
Reaction with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with silyl (B83357) groups, thereby increasing volatility.[4]
-
-
GC-MS Conditions:
-
Injection: The vaporized sample is introduced into the GC.
-
Separation: The derivatized glyphosate is separated on a GC column.
-
Detection: The mass spectrometer detects the characteristic fragments of the derivatized glyphosate.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that can often analyze glyphosate without derivatization.[16][17] The use of isotopically labeled internal standards is recommended for accurate quantification.[15][18]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: Various columns can be used, including ion-exchange, HILIC, or porous graphitic carbon columns, to achieve retention of the polar glyphosate molecule.[12][19]
-
Mobile Phase: Typically an aqueous buffer (e.g., ammonium carbonate) with a small percentage of an organic solvent like methanol.[16]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is common.[15]
-
Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both glyphosate and its internal standard.[17]
-
4. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid screening method based on antigen-antibody recognition.[20][21] It is suitable for high-throughput analysis but positive results often require confirmation by a chromatographic method.[10]
-
Principle: A competitive immunoassay where glyphosate in the sample competes with a labeled glyphosate conjugate for binding to a limited number of anti-glyphosate antibodies.[21]
-
Procedure:
-
Samples and standards are often derivatized.[21]
-
The derivatized samples are added to microtiter wells coated with antibodies.
-
An enzyme-labeled glyphosate conjugate is added.
-
After incubation and washing, a substrate is added, which produces a color signal.
-
The intensity of the color is inversely proportional to the glyphosate concentration in the sample and is measured with a plate reader.[10][21]
-
Visualizations
Experimental Workflow for Glyphosate Analysis
Caption: General experimental workflow for the analysis of glyphosate.
Glyphosate's Mechanism of Action: Inhibition of the Shikimate Pathway
Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.[22]
References
- 1. mdpi.com [mdpi.com]
- 2. thaiscience.info [thaiscience.info]
- 3. scielo.br [scielo.br]
- 4. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 5. Determination of the herbicide glyphosate and its metabolite in biological specimens by gas chromatography-mass spectrometry. A case of poisoning by roundup herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. Comparison of a direct ELISA and an HPLC method for glyphosate determinations in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
- 15. fda.gov [fda.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Glyphosate Test Kits [goldstandarddiagnostics.us]
- 21. ABRAXIS® Glyphosate ELISA Plate and Derivatization Kit, 96-test [goldstandarddiagnostics.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Quality Control in Glyphosate Residue Analysis for Animal Feed
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of glyphosate (B1671968) residues in animal feed. Ensuring the safety and quality of animal feed is paramount, and accurate monitoring of herbicide residues like glyphosate is a critical component of this process. This document outlines various analytical techniques, their performance metrics, and detailed experimental protocols to assist researchers and laboratory professionals in selecting and implementing the most suitable methods for their needs.
Overview of Analytical Methods
The detection of glyphosate in complex matrices such as animal feed presents analytical challenges due to its high polarity and the presence of interfering substances.[1] The most commonly employed and validated methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection (HPLC-FLD).[2][3] Enzyme-Linked Immunosorbent Assay (ELISA) is also utilized as a screening tool, though it may offer lower sensitivity and accuracy compared to chromatographic methods.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is widely considered the gold standard for glyphosate analysis due to its high sensitivity, selectivity, and ability to confirm the identity of the analyte.[2][5] It often requires minimal sample preparation and can be used for the simultaneous analysis of glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA).[6]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method involves a derivatization step to make the otherwise non-fluorescent glyphosate molecule detectable.[7] While generally less sensitive than LC-MS/MS, it is a robust and cost-effective alternative that can be readily implemented in many laboratories.[3][6] Official methods from organizations like AOAC International are based on this technique.[8]
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and high-throughput screening method based on antibody-antigen recognition.[4] While it can be a cost-effective tool for preliminary analysis, positive results are often recommended to be confirmed by a more robust method like LC-MS/MS.[2]
Comparative Performance Data
The selection of an analytical method often depends on the required limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, %RSD). The following table summarizes these performance parameters for different analytical techniques used for glyphosate determination in feed and related matrices.
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Precision (%RSD) | Citation |
| LC-MS/MS | Cereals | - | 5 µg/kg | 91 - 114 | 3.8 - 6.1 | [5] |
| Corn and Rice | 0.01 mg/kg | - | 70 - 105 | <20 | [9] | |
| Soybean | - | 5 ng/g | - | - | [9] | |
| Corn | - | 11 ng/g (glufosinate) | - | - | [10] | |
| Animal Tissues | - | 0.025 - 0.2 mg/kg | 70 - 120 | <20 | [11] | |
| HPLC-FLD | Crops (General) | - | ~0.5 mg/kg | - | - | [7] |
| Soy, Corn, Alfalfa | - | Sub-ppm levels | - | - | [3] | |
| Cereal | 2 ppb | 4 ppb (AMPA) | 74 - 86 | - | [1] | |
| ELISA | Animal Feed | Detectable | - | - | - | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for sample preparation and analysis using LC-MS/MS and HPLC-FLD.
Protocol 1: Glyphosate Analysis by LC-MS/MS
This protocol is a generalized procedure based on common practices for the extraction and analysis of glyphosate in feed matrices.
1. Sample Preparation (QuPPe - Quick Polar Pesticides Method) [12]
-
Weigh 10 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add internal standards (e.g., isotope-labeled glyphosate).[12]
-
Add 10 mL of 0.1% formic acid in methanol (B129727).[12]
-
Vortex for 10 minutes and then centrifuge at 4,000 rpm for 20 minutes.[12]
-
Transfer 1 mL of the supernatant into an autosampler vial for analysis.[12]
2. LC-MS/MS Analysis [10]
-
LC System: A suitable HPLC system, potentially with a bio-inert setup to minimize analyte adsorption.[12]
-
Column: A column designed for polar pesticides, such as a quaternary amine-bound polyvinyl alcohol column.[12]
-
Mobile Phase: A gradient of aqueous formic acid and an organic solvent like methanol or acetonitrile.[10][11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[10]
-
Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both glyphosate and its internal standard for accurate quantification and confirmation.[5]
Protocol 2: Glyphosate Analysis by HPLC-FLD (Post-Column Derivatization)
This protocol is based on established methods for glyphosate analysis in various food and feed matrices.[3][13]
-
To 25 g of homogenized sample, add water to a total volume of 125 mL.
-
Blend at high speed for 3-5 minutes and centrifuge.
-
Take 20 mL of the aqueous extract and add 15 mL of methylene (B1212753) chloride.
-
Shake for 2-3 minutes and centrifuge. The upper aqueous layer is used for cleanup.
2. Solid Phase Extraction (SPE) Cleanup [3][13]
-
Condition a strong anion exchange (SAX) cartridge with methanol followed by deionized water.
-
Load 1 mL of the extract onto the cartridge.
-
Wash the cartridge with methanol.
-
Elute glyphosate with an appropriate elution solution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 55 °C.
-
Reconstitute the residue in a suitable solvent, filter, and inject into the HPLC system.
3. HPLC-FLD Analysis [8]
-
Column: Cation-exchange column suitable for glyphosate analysis.
-
Post-Column Derivatization: The column effluent is mixed with a reagent containing hypochlorite (B82951) to oxidize glyphosate, followed by a reaction with o-phthalaldehyde (B127526) (OPA) and a thiol to form a fluorescent derivative.
-
Fluorescence Detector: Set to appropriate excitation and emission wavelengths for the specific fluorescent derivative.
Quality Control Workflow
Adherence to stringent quality control procedures is essential for the validation and routine monitoring of glyphosate residues. The SANTE guidelines provide a comprehensive framework for analytical quality control in pesticide residue analysis.[9][14]
Caption: A generalized workflow for glyphosate residue analysis in animal feed.
Conclusion
The choice of an appropriate analytical method for glyphosate residue in feed depends on various factors, including regulatory requirements, desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for confirmatory analysis and low-level detection.[15] HPLC-FLD provides a reliable and cost-effective alternative, particularly for routine monitoring where sub-ppm detection limits are sufficient.[3] Regardless of the method chosen, strict adherence to validated protocols and comprehensive quality control procedures is imperative to ensure the accuracy and reliability of the analytical data.[16] Organizations such as AOAC International and regulatory bodies like the European Commission provide valuable guidance and official methods to support laboratories in this endeavor.[14][17]
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Glyphosate in livestock: feed residues and animal health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hh-ra.org [hh-ra.org]
- 7. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. azom.com [azom.com]
- 15. academic.oup.com [academic.oup.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. aoac.org [aoac.org]
The Role of Surfactants in Optimizing Glyphosate-Isopropylammonium Efficacy: A Comparative Guide
Introduction: Glyphosate (B1671968), a broad-spectrum systemic herbicide, is widely used for weed control in agriculture and other sectors. Its isopropylammonium salt is a common formulation. However, the efficacy of glyphosate is highly dependent on its ability to be absorbed by and translocated within the target plant. Surfactants are critical adjuvants added to glyphosate formulations to overcome the waxy cuticle barrier of plant leaves, thereby enhancing herbicide uptake and performance.[1][2] This guide provides a comparative analysis of the effects of different surfactant types on the efficacy of glyphosate-isopropylammonium, supported by experimental data and detailed protocols for researchers.
Comparative Efficacy of Surfactant Classes
The selection of a surfactant significantly influences the bio-efficacy of glyphosate. The primary surfactant classes studied for this purpose are cationic and nonionic surfactants. Experimental evidence consistently demonstrates that the ionic form and molecular characteristics, such as the degree of ethoxylation, are pivotal in determining the overall performance of the glyphosate formulation.
Key Findings from Experimental Studies:
-
Cationic Surfactants: Cationic surfactants, particularly tertiary and quaternary ethoxylated fatty amines, have been shown to be highly effective in enhancing glyphosate's phytotoxicity in both greenhouse and field studies.[3][4] They are superior to many nonionic surfactants in promoting weed control.[3]
-
Nonionic Surfactants: The effectiveness of nonionic surfactants varies. While some, like certain alcohol or octylphenol (B599344) ethoxylates, can improve glyphosate uptake when mixed with other surfactants, many nonionic surfactants alone, such as allinols and octoxynols, have been found to be less effective.[3][5] Biodegradable nonionic surfactants derived from rapeseed oil (triglyceride ethoxylates) have shown promise, with their efficacy increasing with the length of the ethylene (B1197577) oxide (EO) chain.[6]
-
Ethylene Oxide (EO) Content: The degree of ethoxylation is a critical factor. In field studies with cationic surfactants, glyphosate efficacy on species like soybean and velvetleaf increased with higher EO content.[3][4] For common lambsquarters, an optimal EO content of about 10 moles was identified for cationic surfactants in greenhouse settings.[3][4] For rapeseed oil-derived surfactants, those with a higher degree of ethoxylation (e.g., 60 EO units) were generally most effective in enhancing spray retention and phytotoxicity.[6]
-
Synergistic Mixtures: Mixing certain surfactants can produce a synergistic effect, enhancing glyphosate uptake more than individual surfactants alone. For example, a combination of an aliphatic amine surfactant with an alcohol or octylphenol nonionic surfactant resulted in a synergistic enhancement of glyphosate uptake in wheat and barnyard grass.[5][7]
Data on Surfactant Performance with this compound
The following tables summarize quantitative data from various studies, comparing the effects of different surfactants on glyphosate efficacy.
Table 1: Effect of Surfactant Type on Common Lambsquarters Fresh Weight Reduction
Data from greenhouse experiments applying glyphosate-isopropylamine at 0.56 kg/ha . Fresh weight was measured 10 days after treatment (DAT).
| Surfactant Class | Surfactant Example | Ethylene Oxide (EO) Moles | Mean Shoot Fresh Weight (g) | % Reduction vs. Glyphosate Alone |
| Control (Glyphosate Alone) | - | - | 4.2 | 0% |
| Cationic (Tertiary Amine) | Tallowamine | 5 | 1.1 | 73.8% |
| Cationic (Tertiary Amine) | Tallowamine | 10 | 0.8 | 81.0% |
| Cationic (Tertiary Amine) | Tallowamine | 15 | 1.0 | 76.2% |
| Cationic (Quaternary Amine) | Tallowamine | 5 | 1.4 | 66.7% |
| Cationic (Quaternary Amine) | Tallowamine | 15 | 1.2 | 71.4% |
| Nonionic (Octoxynol) | Octylphenol | 9.5 | 4.0 | 4.8% |
| Nonionic (Allinol) | Linear Alcohol | 11 | 4.3 | -2.4% |
Data adapted from Riechers, D. E., et al. (1995).[3]
Table 2: Influence of Biodegradable Surfactants on Glyphosate Efficacy on Various Weed Species
Data reflects the reduction in the photochemical efficiency of photosystem II (Fm values), indicating plant stress/mortality, 240 hours after treatment. Lower Fm values indicate higher efficacy.
| Weed Species | Treatment | Fm Value (Arbitrary Units) |
| Chenopodium album | Glyphosate Alone | ~0.60 |
| Glyphosate + RSO 5 EO | ~0.45 | |
| Glyphosate + RSO 10 EO | ~0.35 | |
| Glyphosate + RSO 30 EO | ~0.20 | |
| Glyphosate + RSO 60 EO | ~0.15 | |
| Roundup Ultra® (Commercial Formulation) | ~0.15 | |
| Setaria viridis | Glyphosate Alone | ~0.70 |
| Glyphosate + RSO 30 EO | ~0.40 | |
| Glyphosate + RSO 60 EO | ~0.25 | |
| Roundup Ultra® (Commercial Formulation) | ~0.25 |
Data adapted from Haefs, R., et al. (2002).[6]
Table 3: Comparison of Glyphosate Foliar Uptake with Different Adjuvants
| Plant Species | Treatment | Uptake at 1 hour (%) | Uptake at 4 hours (%) | Uptake at 24 hours (%) |
| Wheat | Roundup® (POEA surfactant) | 11% | 58% | ~85% |
| Glyphosate + Surfactant Combination | 60% | 84% | ~90% | |
| Ryegrass | Roundup® (POEA surfactant) | 5% | - | 42% |
| Glyphosate + Surfactant Combination | 42% | - | 92% |
*Surfactant combination refers to a mix of an aliphatic amine and a linear alcohol or octylphenol non-ionic surfactant.[5][8]
Experimental Protocols
Detailed and standardized methodologies are essential for the objective comparison of surfactant performance. Below are representative protocols derived from the cited literature.
Protocol 1: Greenhouse Whole Plant Efficacy Study
This protocol is designed to assess the phytotoxicity of different glyphosate-surfactant combinations on a target weed species.
-
Plant Culture:
-
Grow weed species (e.g., Common Lambsquarters, Chenopodium album) from seed in plastic pots or tubes filled with a sterile growing medium like vermiculite.[3]
-
Maintain plants in a controlled greenhouse environment with specified temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16-hour photoperiod).[6]
-
Water plants daily and fertilize as needed to ensure uniform and healthy growth.[3]
-
Select plants of a consistent growth stage (e.g., 4-6 leaf stage) for treatment to minimize variability.
-
-
Treatment Preparation and Application:
-
Prepare a stock solution of this compound in distilled water.
-
For each treatment, add the specific surfactant to be tested at a predetermined concentration (e.g., 0.5% v/v).[3]
-
Include control groups: one with no treatment, one with glyphosate alone, and potentially a commercial formulation (e.g., Roundup®) for comparison.[6]
-
Apply the herbicide solutions using a laboratory spray chamber that delivers a precise spray volume at a constant pressure to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 10-14 days after treatment), conduct a visual assessment of plant injury.
-
Harvest the above-ground plant tissue (shoots) and measure the fresh weight.[3]
-
Alternatively, measure chlorophyll (B73375) fluorescence to quantify the impact on photosynthetic activity, which is an indicator of herbicide efficacy.[6]
-
The experimental design should be completely randomized with multiple replications (e.g., 5-8 replications per treatment).[3]
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) followed by a mean separation test (e.g., LSD) to determine significant differences between treatments.[3]
-
Protocol 2: Foliar Absorption and Translocation Study using ¹⁴C-Glyphosate
This protocol quantifies the amount of herbicide that penetrates the leaf surface and moves within the plant.
-
Plant Preparation:
-
Grow plants as described in Protocol 1 to the desired stage.
-
-
¹⁴C-Glyphosate Application:
-
Prepare treatment solutions containing a known concentration of radiolabeled ¹⁴C-glyphosate mixed with the test surfactants.
-
Apply a precise volume of the radiolabeled solution (e.g., 1-µL droplets) to a specific location on a mature leaf of each plant.[2]
-
Treat multiple plants per surfactant treatment and harvest them at different time points (e.g., 2, 24, 48, 96 hours after treatment) to create a time-course of absorption.[2]
-
-
Sample Processing and Analysis:
-
At each harvest time, excise the treated leaf.
-
Wash the surface of the treated leaf with a water-ethanol solution to remove any unabsorbed ¹⁴C-glyphosate.
-
Measure the radioactivity in the leaf wash using a liquid scintillation counter (LSC). This represents the amount of glyphosate that was not absorbed.
-
The treated leaf is then dried, combusted in a biological oxidizer, and the trapped ¹⁴CO₂ is quantified by LSC. This represents the absorbed glyphosate.
-
The remaining plant parts (shoots and roots) are also processed similarly to determine the amount of translocated ¹⁴C-glyphosate.[2]
-
Calculate the percentage of glyphosate absorbed as: (Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity * 100.
-
-
Visualization:
-
To visualize translocation, press the whole plant and expose it to a phosphor screen. The screen can then be imaged to show the distribution of radioactivity throughout the plant.[2]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the efficacy of different surfactants for glyphosate formulations.
References
- 1. Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds [mdpi.com]
- 2. Effect of Adjuvant on Glyphosate Effectiveness, Retention, Absorption and Translocation in Lolium rigidum and Conyza canadensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hh-ra.org [hh-ra.org]
- 4. Surfactant Effects on Glyphosate Efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. ask-force.org [ask-force.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Glyphosate Levels in Biological Samples: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glyphosate (B1671968), a widely used broad-spectrum herbicide, and its primary metabolite, aminomethylphosphonic acid (AMPA), in biological matrices is crucial for toxicological assessments and environmental monitoring.[1] Human exposure to glyphosate is primarily through diet, and the herbicide has been detected in various biological samples, including blood, urine, and breast milk.[1] This guide provides a comparative overview of common analytical methods for the validation of glyphosate in biological samples, offering insights into their performance, protocols, and the necessary experimental workflows.
Comparative Analysis of Analytical Methods
The determination of glyphosate in biological samples presents analytical challenges due to its high polarity, low volatility, and lack of a strong chromophore.[2] Consequently, various analytical strategies have been developed, primarily centered around chromatography coupled with mass spectrometry. The following table summarizes the performance of different methods across various biological matrices.
| Analytical Method | Matrix | Derivatization | Internal Standard | Linearity (R²) | Accuracy (Recovery %) | Precision (%RSD) | LOQ | Citation |
| LC-MS/MS | Plasma, Urine | Acetate/acetic anhydride (B1165640) & trimethyl orthoacetate | GLYP¹³C₂¹⁵N, AP-4, AP-5 | >0.989 | 80.2 - 111 | 1.3 - 13 | 0.05 µg/mL | [3][4] |
| LC-MS/MS | Milk (Bovine & Human), Urine | Not Specified | ¹³C₃,¹⁵N-glyphosate | >0.99 | 89 - 107 | ≤11.4 | 10 µg/L (Milk), 0.1 µg/L (Urine) | [5] |
| LC-MS/MS | Various Foods | None | Isotopic-labeled standards | >0.990 | 70 - 120 | < 25 | < 10 ng/g | [6] |
| LC-MS/MS | Water | FMOC-Cl | Not Specified | 0.9968 | 94.08 - 103.31 | < 20 | 0.01 µg/L | [7][8] |
| GC-MS | Serum, Urine | N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide | Not Specified | Not Specified | 72 - 81 | < 10 | 0.06 ppm (glyphosate), 0.10 ppm (AMPA) | [9] |
| HPLC-UV | Flour, Water, Honey, Plasma | Tosyl chloride | Not Specified | Not Specified | Not Specified | Not Specified | 0.05 mg/L | [10] |
| ELISA | Urine, Water | N/A | N/A | Not Specified | Less accurate in water, more reliable in urine than LC-MS/MS | Varies by matrix | 0.08 ng/mL | [11] |
Key Considerations:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for glyphosate analysis.[5][12] It offers high selectivity and can be used with or without derivatization.[6][13] The use of isotopically labeled internal standards is crucial for achieving high accuracy and precision by compensating for matrix effects.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) typically requires a derivatization step to increase the volatility of glyphosate.[2][9] While a viable option, it can be more time-consuming than direct LC-MS/MS methods.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD) often necessitates pre- or post-column derivatization to introduce a chromophore or fluorophore for detection.[2][10][14] These methods can be cost-effective but may lack the sensitivity and selectivity of mass spectrometric techniques.
-
Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput screening method. However, its results can be less accurate and may require confirmation by a chromatographic method.[11][15]
Experimental Protocols and Workflows
The validation of analytical methods for glyphosate involves several key steps, from sample preparation to instrumental analysis.
Sample Preparation
A critical step in the analysis of glyphosate from biological matrices is the extraction and cleanup process. Common techniques include:
-
Aqueous Extraction: Due to its high polarity, glyphosate is typically extracted using aqueous solutions.[6]
-
Solid-Phase Extraction (SPE): SPE is often employed for sample cleanup and concentration of the analyte.[6]
-
Derivatization: This process chemically modifies glyphosate to improve its chromatographic properties or detectability. Common derivatizing agents include 9-fluorenylmethylchloroformate (FMOC-Cl) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9][14] However, methods for the direct analysis of underivatized glyphosate are also widely used.[13][16]
Instrumental Analysis
The prepared sample is then analyzed using a chromatographic system coupled to a detector.
-
Chromatographic Separation: Techniques like reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), and ion chromatography are used to separate glyphosate from other matrix components.[13][17]
-
Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the preferred detection method for its high sensitivity and selectivity.[5][18]
The following diagram illustrates a general experimental workflow for the analysis of glyphosate in biological samples using LC-MS/MS with a derivatization step.
A simplified workflow for methods that do not require derivatization is also common, particularly with the advancements in LC-MS/MS technology.[6][16]
References
- 1. realtimelab.com [realtimelab.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. fimek.edu.rs [fimek.edu.rs]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analusis.edpsciences.org [analusis.edpsciences.org]
- 15. 5 Things to Know About Glyphosate Testing | The Detox Project [detoxproject.org]
- 16. agilent.com [agilent.com]
- 17. helixchrom.com [helixchrom.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Glyphosate Immunoassays with Glyphosate-Isopropylammonium
For researchers, scientists, and professionals in drug development, the specificity of immunoassays is a critical parameter for accurate quantification of target molecules. This guide provides a detailed comparison of the cross-reactivity of glyphosate (B1671968) immunoassays, with a particular focus on its most common salt form, glyphosate-isopropylammonium. While direct experimental head-to-head data is scarce in publicly available literature, a thorough understanding of the chemical properties of glyphosate salts in aqueous solutions allows for a scientifically sound assessment of their cross-reactivity in immunoassay formats such as ELISA (Enzyme-Linked Immunosorbent Assay).
Understanding Glyphosate and its Isopropylammonium Salt in Immunoassays
Glyphosate is a weak acid and is often formulated as a salt to improve its solubility and stability. The most common formulation is the isopropylamine (B41738) salt of glyphosate.[1][2] In aqueous solutions, such as the buffers typically used in immunoassays (e.g., phosphate-buffered saline, PBS), this compound readily dissociates into the glyphosate anion and the isopropylammonium cation.[3][4]
Immunoassays for glyphosate are designed to recognize the glyphosate molecule. The antibodies used in these assays are raised against a glyphosate-protein conjugate and are specific to the glyphosate structure.[5] Since the antibody-antigen binding occurs in an aqueous environment, the antibody interacts with the dissociated glyphosate anion. Consequently, the presence of the isopropylammonium cation is not expected to interfere with the binding of the glyphosate anion to the antibody. Therefore, when comparing equimolar concentrations of glyphosate (acid form) and this compound, the cross-reactivity of a glyphosate immunoassay with the isopropylammonium salt is expected to be 100%. The herbicidal action within a plant is also attributed to the glyphosate acid, after the salt has dissociated.[2][3]
Cross-Reactivity with Other Glyphosate-Related Compounds
To provide a broader context of the specificity of glyphosate immunoassays, the following table summarizes the cross-reactivity data for other structurally related compounds, as reported for a commercially available glyphosate ELISA kit. This demonstrates the high specificity of the assay for glyphosate.
| Compound | % Cross-Reactivity (based on 50% inhibition) |
| Glyphosate | 100% |
| Glyphosine | 0.017% |
| Glufosinate | <0.001% |
| Aminomethylphosphonic acid (AMPA) | <0.0001% |
| Glycine | <0.0001% |
Data is derived from the 50% B/B0 values from a commercially available ELISA kit.[6] The cross-reactivity percentage is calculated as (IC50 of Glyphosate / IC50 of test compound) x 100.
Principle of Competitive Immunoassay for Glyphosate
The following diagram illustrates the principle of a direct competitive ELISA, a common format for glyphosate detection. In this assay, free glyphosate in the sample competes with a labeled glyphosate conjugate for a limited number of antibody binding sites. A higher concentration of glyphosate in the sample results in a lower signal, as less of the labeled conjugate is able to bind to the antibody.
Experimental Protocols
Key Experiment: Determining Cross-Reactivity using Competitive ELISA
This protocol outlines the general steps to determine the cross-reactivity of a glyphosate immunoassay with potentially interfering compounds.
1. Objective: To determine the specificity of the anti-glyphosate antibody by assessing its cross-reactivity with this compound and other structurally related compounds.
2. Materials:
- Microtiter plates coated with a goat anti-rabbit antibody.
- Rabbit anti-glyphosate antibody.
- Glyphosate enzyme conjugate (e.g., horseradish peroxidase-labeled glyphosate).
- Glyphosate standard solutions of known concentrations.
- Solutions of test compounds (e.g., this compound, AMPA, glyphosine) at various concentrations.
- Wash buffer (e.g., PBS with 0.05% Tween 20).
- Substrate solution (e.g., TMB).
- Stop solution (e.g., 2M H₂SO₄).
- Microplate reader.
3. Procedure:
4. Data Analysis:
Experimental Workflow for Cross-Reactivity Testing
The following diagram outlines the typical workflow for assessing the cross-reactivity of a glyphosate immunoassay.
References
- 1. mdpi.com [mdpi.com]
- 2. Glyphosate formulations - what's the diff (and what's a salt)? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 3. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 4. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 5. Glyphosate Determination by Coupling an Immuno-Magnetic Assay with Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Analysis of Glyphosate Salt Formulations and Their Impact on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Ecotoxicological Profiles of Isopropylamine (B41738), Potassium, and Diammonium Glyphosate (B1671968) Salts.
Glyphosate, the world's most widely used broad-spectrum herbicide, is formulated in various salt forms to enhance its efficacy. While extensive research has focused on glyphosate-based herbicides, particularly those containing the isopropylamine salt in formulations like Roundup®, a direct comparative study of the ecotoxicological effects of different glyphosate salts on non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a comparative analysis of the impacts of isopropylamine, potassium, and diammonium salts of glyphosate on a range of non-target organisms, supported by experimental data and detailed methodologies.
Executive Summary
Current research indicates that the toxicity of glyphosate to non-target organisms is not solely dependent on the glyphosate acid molecule but is significantly influenced by the entire formulation, including the salt form and accompanying adjuvants. While many studies compare commercial formulations to the active ingredient, a growing body of evidence allows for a comparative assessment of the salts themselves. Generally, glyphosate-based herbicides (GBHs) are found to be more toxic than the active ingredient alone, with surfactants like polyethoxylated tallowamine (POEA) often implicated in this increased toxicity. The data presented below, while not exhaustive across all species and salts, provides a comparative overview of the current state of knowledge.
Data Presentation: Comparative Toxicity of Glyphosate Formulations
The following tables summarize quantitative data on the lethal and sublethal effects of different glyphosate formulations on various non-target organisms.
Table 1: Acute Toxicity of Glyphosate Formulations to Aquatic Invertebrates
| Organism | Formulation/Salt | Endpoint | Concentration (mg/L) | Citation |
| Daphnia magna | Isopropylamine salt | 48h EC50 | 1.4 - 7.2 | [1][2] |
| Daphnia magna | Roundup® (Isopropylamine salt) | 48h EC50 | 3.7 - 10.6 | [1][2] |
| Daphnia magna | GLIFOPAC (Glyphosate-based herbicide) | 48h LC50 | 27.4 | [3][4][5] |
| Cyclops vicinus | SUMIN ATUT 360 SL (Isopropylamine salt) | 48h LC50 | 92.93 | [6] |
Table 2: Effects of Glyphosate Formulations on Earthworms (Eisenia fetida)
| Formulation/Salt | Endpoint | Observation | Citation |
| Isopropylamine salt | Biomass | 14.8-25.9% reduction | [7] |
| Roundup Ready-to-Use III® (Isopropylamine salt) | Biomass | No significant change | [7] |
| Roundup Super Concentrate® (Isopropylamine salt) | Biomass | No significant change | [7] |
| Touchdown Quattro® (Diammonium salt) | Earthworm activity | Decreased activity | [8] |
| Roundup PowerFlex® (Potassium salt) | Earthworm activity | Decreased activity | [8] |
| Roundup LB Plus® (Isopropylamine salt) | Earthworm activity | Decreased activity | [8] |
| Diammonium salt | Earthworm activity | Decreased activity | [8] |
| Potassium salt | Earthworm activity | Decreased activity | [8] |
| Isopropylamine salt | Earthworm activity | No significant effect | [8] |
Table 3: Sublethal Effects of Glyphosate on Amphibians
| Organism | Formulation/Salt | Endpoint | Observation | Citation |
| Xenopus laevis (embryos) | Pure glyphosate | Lethal/Developmental effects | No effects up to 500 mg/L | [9][10] |
| Xenopus laevis (embryos) | Commercial Herbicide | 96h LC50 | 32.1 mg a.i./L | [9][10] |
| Xenopus laevis (tadpoles) | Commercial Herbicide | 96h LC50 | 35.1 mg a.i./L | [9][10] |
| Physalaemus gracilis | Commercial Formulation | Development | Malformations of mouth and intestines | [11] |
Table 4: Effects of Glyphosate on Soil Microbial Communities
| Formulation/Salt | Endpoint | Observation | Citation |
| Glyphosate (unspecified) | Fungal biomass | Negative effect at high doses | [9] |
| Glyphosate (unspecified) | Microbial respiration | Increased with increasing application rate up to 50 mM | [12] |
| Glyphosate (unspecified) | Microbial respiration | Inhibitory effect at 500 mM | [12] |
Table 5: Effects of Glyphosate on Pollinators (Honey Bees - Apis mellifera)
| Formulation/Salt | Endpoint | Observation | Citation |
| Glyphosate | Gut Microbiota | Decreased relative abundance of Snodgrassella alvi | [8][13][14][15][16][17] |
| Glyphosate | Foraging Behavior | Reduced foraging activity | [18][19][20] |
| Glyphosate | Navigation | Impaired homing flights | [21] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of glyphosate formulation toxicity.
Earthworm Acute and Reproduction Toxicity Test (based on OECD Guideline 222)[1][3][22][23][24]
This test evaluates the effects of chemical substances on the mortality, growth, and reproduction of the earthworm species Eisenia fetida or Eisenia andrei.
-
Test Substance Preparation: The test substance (different glyphosate salts or formulations) is mixed into a standardized artificial soil. For formulations applied by spraying, the substance is sprayed onto the soil surface.
-
Test Organisms: Adult earthworms with a well-developed clitellum are selected and acclimatized to the test conditions.
-
Experimental Design:
-
Limit Test: A single concentration (e.g., 1000 mg/kg) is tested to determine if the substance is toxic at that level.
-
Rate-Response Test: A range of concentrations (typically 5-8) and a control group are used to determine the No-Observed-Effect Concentration (NOEC), Lowest-Observed-Effect Concentration (LOEC), and the concentration causing x% effect (ECx), such as EC50 for mortality or reproduction. Each concentration is replicated.
-
-
Procedure:
-
Ten adult earthworms are introduced into each test vessel containing the treated or control soil.
-
The vessels are maintained at a constant temperature (e.g., 20 ± 2°C) with a defined light-dark cycle for 28 days.
-
Mortality and sublethal effects (e.g., changes in body weight, behavioral abnormalities) are recorded.
-
After 28 days, the adult worms are removed, and their mortality and weight are determined.
-
The soil is incubated for another 28 days to allow for the hatching of cocoons.
-
The number of juvenile earthworms is counted.
-
-
Endpoints:
-
Acute Toxicity: LC50 (Lethal Concentration for 50% of the population) at 28 days.
-
Sublethal Effects: ECx for body weight reduction at 28 days.
-
Reproductive Toxicity: ECx and NOEC for the number of juveniles produced after 56 days.
-
Honey Bee Gut Microbiome Analysis (based on 16S rRNA Amplicon Sequencing)[8][13][14][15][16][17]
This protocol outlines the steps to assess the impact of glyphosate formulations on the composition of the honey bee gut microbiota.
-
Exposure: Honey bees are orally exposed to different concentrations of glyphosate salts or formulations mixed in a sucrose (B13894) solution for a defined period. A control group receives only the sucrose solution.
-
Sample Collection: After the exposure period, bees are collected, and their entire guts are dissected under sterile conditions.
-
DNA Extraction: Total DNA is extracted from the dissected gut tissues using a commercially available DNA extraction kit.
-
16S rRNA Gene Amplification: The V4 hypervariable region of the bacterial 16S rRNA gene is amplified from the extracted DNA using universal primers.
-
Sequencing: The amplified DNA fragments are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
The raw sequence reads are processed to remove low-quality reads and adapter sequences.
-
The sequences are clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Taxonomic assignment is performed by comparing the ASV/OTU sequences against a reference database (e.g., SILVA, Greengenes).
-
The relative abundance of different bacterial taxa is calculated for each sample.
-
-
Statistical Analysis: Statistical methods are used to compare the microbial community composition and diversity between the different treatment groups and the control.
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for the comparative toxicity assessment of different glyphosate salt formulations on non-target organisms.
Caption: Postulated signaling pathways affected by glyphosate and its formulations in various non-target organisms.
Conclusion
The available scientific literature demonstrates that different glyphosate salt formulations can elicit varied toxicological responses in non-target organisms. While a comprehensive, direct comparison of isopropylamine, potassium, and diammonium salts across a wide array of species is still an emerging area of research, current evidence suggests that the formulation as a whole, including adjuvants, plays a more significant role in toxicity than the specific salt. For a thorough risk assessment, it is imperative to consider the specific formulation and the ecological context in which it is applied. Future research should focus on direct comparative studies of different glyphosate salts to provide a clearer understanding of their individual contributions to the overall toxicity of glyphosate-based herbicides.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxicity and morphology alterations of glyphosate-based herbicides to Daphnia magna and Cyclops vicinus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zoologyjournals.com [zoologyjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Developmental and lethal effects of glyphosate and a glyphosate-based product on Xenopus laevis embryos and tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. academicjournals.org [academicjournals.org]
- 13. people.tamu.edu [people.tamu.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. Mild chronic exposure to pesticides alters physiological markers of honey bee health without perturbing the core gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glyphosate perturbs the gut microbiota of honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sublethal glyphosate exposure reduces honey bee foraging and alters the balance of biogenic amines in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 20. Plant, Soil and Environment: Effect of glyphosate on the foraging activity of European honey bees (Apis mellifera L.) [pse.agriculturejournals.cz]
- 21. boerenlandvogels.nl [boerenlandvogels.nl]
Navigating the Polarity Challenge: A Comparative Guide to Analytical Columns for Glyphosate-Isopropylammonium Separation
For researchers, scientists, and professionals in drug development, the accurate and efficient separation of glyphosate (B1671968) and its common counter-ion, isopropylammonium, presents a significant analytical hurdle. The high polarity and zwitterionic nature of glyphosate demand specialized chromatographic techniques that deviate from standard reversed-phase methods. This guide provides an objective comparison of the performance of various analytical columns for this separation, supported by experimental data and detailed protocols to aid in method development and column selection.
The primary challenge in glyphosate analysis is its poor retention on conventional C18 columns. To address this, several chromatographic strategies have been developed, broadly categorized into direct analysis of the underivatized molecule and analysis following a derivatization step. This guide will explore the performance of columns across these methodologies.
Performance Comparison of Analytical Columns
The selection of an analytical column is a critical decision that dictates the overall workflow and success of the glyphosate-isopropylammonium analysis. The following table summarizes the performance of different column chemistries, providing a comparative overview of their key characteristics and performance metrics.
| Chromatographic Mode | Column Chemistry | Principle | Advantages | Disadvantages | Typical Performance Metrics |
| Reversed-Phase LC (with Derivatization) | C18, C8 | Hydrophobic interaction | Excellent retention and peak shape for derivatized glyphosate.[1][2] High sensitivity with fluorescence or MS detection.[3] | Requires an additional derivatization step, which can be time-consuming and introduce variability.[2][4] | Retention Time: Dependent on gradient, typically > 5 min. Resolution: Good separation of derivatized glyphosate from matrix components. LOD/LOQ: Low ng/mL to µg/kg levels.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Zwitterionic, Amide, Bare Silica | Partitioning of polar analytes into a water-enriched layer on the stationary phase. | Direct analysis of underivatized glyphosate.[5][6] Good retention for highly polar compounds.[6][7] | Can have longer equilibration times.[8] Matrix effects can be significant.[8] | Retention Time: Typically 2-10 min. Peak Shape: Can be broad if mobile phase is not optimized.[6] Sensitivity: Good with MS detection. |
| Ion-Exchange Chromatography (IEC) | Anion-Exchange, Cation-Exchange | Electrostatic interaction between charged analytes and the stationary phase. | Direct analysis of ionic glyphosate.[9][10] High selectivity for charged molecules.[9] | Requires buffered mobile phases, which may not be ideal for MS detection.[11][12] Can have strong retention, requiring high salt concentrations for elution.[11] | Retention Time: Highly dependent on eluent strength. Resolution: Excellent for separating ionic species. Robustness: Can be very robust for specific applications. |
| Mixed-Mode Chromatography (MMC) | Reversed-Phase + Ion-Exchange | Multiple retention mechanisms (hydrophobic and electrostatic interactions). | Versatile, allowing for tunable selectivity.[5][11] Can retain both polar and non-polar compounds. | Method development can be more complex. | Retention Time: Highly variable based on mobile phase conditions. Selectivity: Unique selectivity profiles can be achieved. Peak Shape: Generally good due to multiple interaction modes. |
| Porous Graphitic Carbon (PGC) | Graphitic Carbon | Retention based on polarizability and molecular shape. | Unique selectivity for polar compounds.[13][14] Stable over a wide pH range. | Can exhibit strong retention for some compounds. | Retention Time: Dependent on mobile phase composition. Peak Shape: Can be affected by analyte structure. Application: Good for separating structurally similar polar compounds. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for two common approaches for glyphosate analysis.
Method 1: Reversed-Phase LC-MS/MS with FMOC Derivatization
This method is widely used due to its robustness and the excellent chromatographic performance achieved after derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl), which increases the hydrophobicity of glyphosate.[1]
-
Sample Preparation & Derivatization:
-
To 1 mL of aqueous sample, add 1 mL of borate (B1201080) buffer (pH 9).
-
Add 2 mL of a 1 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex and let the reaction proceed for 30 minutes at room temperature.[15]
-
Add 100 µL of 1 M phosphoric acid to stop the reaction and stabilize the derivatives.
-
The sample is ready for injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detector: Tandem Mass Spectrometer with Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the glyphosate-FMOC derivative.
-
Method 2: Direct Analysis by HILIC-MS/MS
This method avoids the derivatization step, offering a simpler and faster workflow for the analysis of underivatized glyphosate.[5][6]
-
Sample Preparation:
-
Filter the aqueous sample through a 0.22 µm syringe filter.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., Zwitterionic or Amide, 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detector: Tandem Mass Spectrometer with ESI in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for glyphosate.
-
Visualizing the Analytical Workflow and Separation Principles
To better understand the logical flow of analysis and the principles behind the separation, the following diagrams are provided.
References
- 1. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Using IC-MS to Determine Glyphosate and AMPA in Oat Flour - AnalyteGuru [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Glyphosate by Cation Exchange and Anion Exchange | SIELC Technologies [sielc.com]
- 11. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 12. lcms.cz [lcms.cz]
- 13. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology [mdpi.com]
- 14. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analusis.edpsciences.org [analusis.edpsciences.org]
Adjuvants in Action: A Comparative Guide to Enhancing Glyphosate Salt Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Glyphosate (B1671968), a broad-spectrum systemic herbicide, is a cornerstone of modern weed management. Its efficacy, however, is not solely dependent on the active ingredient itself but is significantly influenced by the formulation's salt form and the inclusion of adjuvants. This guide provides a comprehensive comparison of the impact of various adjuvants on the herbicidal activity of different glyphosate salts, supported by experimental data and detailed protocols to aid in research and development.
The Critical Role of Salts and Adjuvants
Glyphosate is a weak acid and is formulated as a salt to improve its solubility and handling characteristics.[1] Common salt forms include isopropylamine, potassium, and diammonium salts.[2][3] While the glyphosate acid is the herbicidally active component that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, the salt cation can influence the physical and chemical properties of the formulation.[1][4] However, research suggests that the differences in weed control among various glyphosate salt formulations are often inconsistent and not substantial.[3][5]
The more significant factor in optimizing glyphosate's performance lies in the use of adjuvants.[6][7] These are substances added to the spray mixture to enhance the herbicide's effectiveness.[8] Adjuvants can improve spray droplet retention on leaf surfaces, increase the spreading of droplets, and facilitate the absorption and translocation of glyphosate into the plant.[9][10] The primary categories of adjuvants used with glyphosate are surfactants and ammonium (B1175870) fertilizers, most notably ammonium sulfate (B86663) (AMS).[10][11]
Comparative Performance Data
The efficacy of glyphosate formulations is a result of the complex interaction between the glyphosate salt, the adjuvant system, the target weed species, and environmental conditions. The following tables summarize quantitative data from various studies, illustrating the impact of different adjuvants on the performance of glyphosate.
Table 1: Effect of Adjuvants on Glyphosate Efficacy (Percent Weed Control)
| Glyphosate Salt | Adjuvant Type | Adjuvant Name | Weed Species | Application Rate (kg ae/ha) | Percent Control (%) | Source |
| Isopropylamine | Non-ionic Surfactant | X-77 | Black Nightshade | 0.25 | Increased significantly compared to glyphosate alone | [12] |
| Isopropylamine | Ammonium Sulfate | AS | Black Nightshade | 0.25 | Increased significantly compared to glyphosate alone | [12] |
| Isopropylamine | Crop Oil Concentrate | Agri-Dex | Black Nightshade | 0.25 | Increased significantly compared to glyphosate alone | [12] |
| Isopropylamine | Non-ionic Surfactant | X-77 | Wild Mustard | 0.25 | Higher than glyphosate alone | [12] |
| Isopropylamine | Ammonium Sulfate | AS | Wild Mustard | 0.25 | Similar to glyphosate alone at 0.50 kg/ha | [12] |
| Isopropylamine | Methylated Seed Oil | MSO | Large Crabgrass | - | Increased control over glyphosate + AS alone | [12] |
| Isopropylamine | Organosilicone | Kinetic | Large Crabgrass | - | Increased control over glyphosate + AS alone | [12] |
| Isopropylamine | Non-ionic Surfactant | Agral 90 | Lantana | - | Significantly higher efficacy than organosilicone | [11] |
| Isopropylamine | Organosilicone | Pulse | Lantana | - | Increased control compared to glyphosate alone | [11] |
Table 2: Influence of Adjuvants on Glyphosate Absorption and Translocation
| Glyphosate Formulation | Adjuvant | Weed Species | Observation | Source |
| Isopropylamine Salt | Non-ionic Surfactant | Rigid Ryegrass, Horseweed | Increased glyphosate absorption and translocation | [9] |
| Diammonium Salt | - | Pitted Morning Glory | Higher foliar absorption compared to IPA salt 6 HAT | [11] |
| Diammonium Salt | - | Pitted Morning Glory | 27% higher translocation to roots compared to IPA salt 74 HAT | [11] |
| Isopropylamine Salt | - | Common Waterhemp | Higher initial absorption compared to diammonium salt 2 HAT | [11] |
Table 3: Impact of Adjuvants on Physical Properties of Glyphosate Spray Solutions
| Glyphosate Formulation | Adjuvant | Measurement | Result | Source |
| Rodeo® (no surfactant) | Improve (surfactant) | Contact Angle | Significantly lower than Roundup UltraMax® | [13] |
| Rodeo® (no surfactant) | Blaze (surfactant) | Contact Angle | Significantly lower than Roundup UltraMax® | [13] |
| Rodeo® (no surfactant) | Improve (surfactant) | Surface Tension | Significantly lower than Roundup UltraMax® | [13] |
| Rodeo® (no surfactant) | Blaze (surfactant) | Surface Tension | Significantly lower than Roundup UltraMax® | [13] |
| Isopropylamine Salt (SL) | Methylated Soybean Oil (MSO) | Contact Angle on Sourgrass | Reduced by ~54° compared to water | [14] |
| Ammonium Salt (WG) | Mineral Oil (MO) | Contact Angle on Sourgrass | Reduced by ~54° compared to water | [14] |
| Isopropylamine Salt (SL) | Ethoxylated Alkyl Ester (EAE) | Contact Angle on Sourgrass | Reduced by ~54° compared to water | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies for evaluation, the following diagrams are provided.
Caption: Glyphosate's mechanism of action targeting the shikimate pathway.
Caption: Generalized workflow for evaluating glyphosate-adjuvant efficacy.
Experimental Protocols
The following is a synthesized protocol for conducting greenhouse or laboratory experiments to evaluate the efficacy of glyphosate formulations with adjuvants.
1. Plant Material and Growth Conditions:
-
Select target weed species (e.g., Echinochloa crus-galli, Amaranthus palmeri, Abutilon theophrasti).[13]
-
Sow seeds in pots containing a suitable growing medium.
-
Grow plants in a greenhouse or controlled environment chamber with standardized temperature, humidity, and photoperiod.
-
Treat plants at a consistent growth stage, typically the 3- to 4-leaf stage.[13]
2. Herbicide and Adjuvant Preparation:
-
Prepare stock solutions of different glyphosate salts (e.g., isopropylamine, potassium, diammonium) based on their acid equivalent (a.e.) concentration.[5]
-
Select a range of adjuvants for testing (e.g., non-ionic surfactants, organosilicone surfactants, methylated seed oils, ammonium sulfate).
-
Prepare spray solutions by tank-mixing the glyphosate salt with the chosen adjuvant at the desired concentration (e.g., 0.25-1.0% v/v for surfactants).[3]
-
Include a control group treated with water only and a group treated with glyphosate alone for comparison.[14]
-
If investigating the effect of water hardness, prepare solutions with varying concentrations of cations like Ca²⁺ and Mg²⁺.[4][5]
3. Herbicide Application:
-
Use a precision bench sprayer equipped with a flat-fan nozzle to ensure uniform application.[15]
-
Calibrate the sprayer to deliver a specific volume per unit area (e.g., 200-300 L/ha).[15]
-
Apply different rates of glyphosate (e.g., 0, 0.14, 0.28, 0.56 kg a.e./ha) to establish a dose-response curve.[13]
4. Data Collection and Analysis:
-
Assess weed control visually at set intervals after treatment (e.g., 14, 21, and 28 days).[11]
-
Determine plant mortality and calculate the percentage of control relative to the untreated control.[15]
-
Harvest the above-ground biomass of surviving plants, dry to a constant weight, and calculate the percent biomass reduction.
-
For dose-response studies, calculate the glyphosate rate required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).[9]
-
Conduct statistical analysis (e.g., ANOVA, regression analysis) to determine significant differences between treatments.
5. (Optional) Absorption and Translocation Studies:
-
For more in-depth analysis, utilize radiolabeled ¹⁴C-glyphosate.
-
Apply the ¹⁴C-glyphosate solution to a specific leaf of the target weed.
-
At various time points after application, harvest the treated leaf and other plant parts (e.g., shoots, roots).
-
Wash the treated leaf to remove unabsorbed herbicide.
-
Quantify the amount of ¹⁴C-glyphosate in the leaf wash, treated leaf, and other plant parts using liquid scintillation counting to determine absorption and translocation rates.[9]
Conclusion
The selection of an appropriate adjuvant is a critical factor in maximizing the herbicidal activity of glyphosate salts. Surfactants enhance performance by improving the contact between the spray droplet and the leaf surface, thereby increasing absorption.[9][10] Ammonium sulfate is particularly effective in overcoming the antagonistic effects of hard water cations.[4] The experimental data clearly demonstrates that the addition of adjuvants can significantly increase weed control, often allowing for reduced application rates of glyphosate.[12] For researchers and professionals in the field, a thorough understanding of the interplay between glyphosate salts and adjuvants, supported by robust experimental evaluation, is essential for the development of more effective and sustainable weed management strategies.
References
- 1. Glyphosate formulations - What's the difference (and what the heck is a "salt")? — The Almond Doctor [thealmonddoctor.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]
- 4. Can adjuvants enhance glyphosate efficacy? [grainsa.co.za]
- 5. Comparison of Glyphosate Salts (Isopropylamine, Diammonium, and Potassium) and Calcium and Magnesium Concentrations on the Control of Various Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 6. [PDF] Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Effect of Adjuvant on Glyphosate Effectiveness, Retention, Absorption and Translocation in Lolium rigidum and Conyza canadensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 11. mdpi.com [mdpi.com]
- 12. journals.flvc.org [journals.flvc.org]
- 13. dl.astm.org [dl.astm.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glyphosate-Isopropylammonium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Glyphosate-isopropylammonium, a common herbicide, in a laboratory setting. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
-
Respiratory Protection: In case of aerosols or dust, a respirator may be necessary. Ensure good ventilation in the work area.[1]
Step-by-Step Disposal Procedures for this compound
The primary principle for the disposal of this compound is that it must not be discarded with regular laboratory or household waste, nor should it be allowed to enter any sewage system or water body.[1][2]
-
Small Spills and Residues:
-
In the event of a small spill, absorb the liquid with an inert material such as sand, diatomite, acid binders, or universal binders.[1][3][4]
-
Carefully collect the absorbed material and place it into a suitable, clearly labeled, and sealed container for chemical waste.[4][5]
-
Clean the spill area with a detergent and water, and collect the cleaning solution for disposal as chemical waste.[3][4]
-
-
Unused or Excess Solutions:
-
Do not pour unused or excess this compound solutions down the drain.[1][6]
-
If you have a small amount of leftover diluted solution, it is recommended to use it up according to its intended application, if feasible and permissible.[6][7]
-
For undiluted or unwanted bulk material, it must be treated as hazardous waste.
-
-
Container Disposal:
-
Empty containers must be thoroughly rinsed. The recommended procedure is to "triple rinse" the container.[3][8]
-
Triple Rinse Procedure:
-
Empty the container into the application equipment and allow it to drain for at least 30 seconds.
-
Fill the container approximately one-quarter full with water.
-
Securely cap the container and shake it vigorously.
-
Pour the rinse water (rinsate) into the application equipment or a collection vessel for later use in a diluted spray solution.
-
Repeat this rinsing process two more times.
-
-
After triple rinsing, puncture the container to prevent reuse.[3][9]
-
The properly rinsed and punctured container can then be disposed of according to local regulations, which may include recycling programs for agricultural or chemical containers or disposal in a sanitary landfill.[3][9]
-
-
Waste Collection and Disposal:
-
All waste materials containing this compound, including absorbed spills and unused product, must be collected in a designated and properly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Arrange for the disposal of the chemical waste through an approved and licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a pickup.
-
Quantitative Data Summary
The available safety data sheets do not specify quantitative thresholds for disposal. The guiding principle is that any amount of undiluted product or uncleaned containers must be treated as chemical waste.
| Parameter | Value/Instruction |
| pH of Product | 4.5 - 6.8[10][11] |
| Storage Temperature | Store in a cool, dry place.[5] Some formulations specify a range of -15°C to 50°C.[10] |
| Container Rinsing | Triple rinse with water.[3][8] |
| Disposal Method | Collection by an approved waste disposal service; incineration under controlled conditions may be an option.[4][5] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical neutralization or degradation of this compound in a laboratory setting. The standard and recommended procedure is disposal via a certified hazardous waste management service.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. agilent.com [agilent.com]
- 2. luxembourg.co.il [luxembourg.co.il]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. sumichem.co.in [sumichem.co.in]
- 5. aksci.com [aksci.com]
- 6. epa.gov [epa.gov]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 9. earth911.com [earth911.com]
- 10. tlongagro.com [tlongagro.com]
- 11. luxembourg.co.il [luxembourg.co.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
